Mirex
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,5,6,7,8,9,10,10-dodecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10Cl12/c11-1-2(12)7(17)4(14)3(13,5(1,15)9(7,19)20)6(1,16)10(21,22)8(2,4)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYLCNUFSHDAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C3(C4(C5(C3(C(C1(C5(C2(C4(Cl)Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10Cl12 | |
| Record name | MIREX | |
| Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID7020895 | |
| Record name | Mirex | |
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Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mirex is an odorless white crystalline solid. (USCG, 1999), Snow-white odorless solid; [Merck Index], Solid | |
| Record name | MIREX | |
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| Record name | Mirex | |
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| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
905 °F at 1 mmHg (Sublimes with decomposition) (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), 15.3% in dioxane at room temp; 14.3% in xylene at room temp; 12.2% in benzene at room temp; 7.2% in carbon tetrachloride at room temp; 5.6% in methyl ethyl ketone at room temp, In water, 0.085 mg/L at 25 °C | |
| Record name | MIREX | |
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| Record name | MIREX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Density |
18.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | MIREX | |
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Vapor Pressure |
3e-07 mmHg at 77 °F (NTP, 1992), 0.0000008 [mmHg], 8X10-7 mm Hg at 25 °C | |
| Record name | MIREX | |
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| Record name | Mirex | |
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Impurities |
Technical grade preparations of mirex contained 95.18% mirex, with 2.58 mg/kg chlordecone as a contaminant. | |
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Color/Form |
Snow-white crystals from benzene | |
CAS No. |
2385-85-5 | |
| Record name | MIREX | |
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| Record name | Mirex | |
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| Record name | Mirex | |
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| Record name | Mirex | |
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| Record name | Dodecachloropentacyclo[5.2.1.02,6.03,9.05,8]decane | |
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Melting Point |
905 °F (decomposes) (NTP, 1992), 485 °C (decomposes) | |
| Record name | MIREX | |
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| Record name | MIREX | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1659 | |
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Foundational & Exploratory
Mirex: An In-depth Technical Guide to its Environmental Persistence and Degradation Half-Life
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirex, a chlorinated hydrocarbon insecticide, was once widely used for the control of fire ants and other pests. Despite its effectiveness, its use was phased out due to its exceptional environmental persistence and toxicological concerns. This technical guide provides a comprehensive overview of the environmental fate of this compound, with a focus on its degradation half-life in various environmental compartments. The information presented herein is intended to support research and development efforts related to environmental remediation and the assessment of persistent organic pollutants (POPs).
This compound is highly resistant to degradation and can persist in the environment for extended periods, with a commonly cited half-life of up to 10 years.[1] Its high lipophilicity leads to significant bioaccumulation in the fatty tissues of organisms and biomagnification through the food chain. Understanding the kinetics and pathways of its degradation is crucial for predicting its long-term environmental impact and developing strategies for its removal.
Data on this compound Degradation Half-Life
The persistence of this compound varies across different environmental matrices and is influenced by factors such as microbial activity, sunlight exposure, and the presence of other chemical species. The following table summarizes available quantitative data on the degradation half-life of this compound.
| Environmental Matrix | Condition | Half-Life (t½) | Key Findings | Reference |
| Soil | Field Study (12 years) | ~12 years (estimated) | After 12 years, approximately 50% of the initial this compound application remained. Of the recovered residues, 65-73% was this compound and 3-6% was the degradation product, chlordecone. | Carlson et al., 1976[2][3][4] |
| Biota (Rat) | In vivo | >100 days (projected second half-life) | Following oral administration, this compound showed a slow elimination rate from the body. | Ivie et al., 1974 (as cited in[2]) |
Note: There is a notable lack of specific, quantitative half-life data from controlled laboratory studies for this compound in various environmental matrices. The provided data is largely based on long-term field observations.
Environmental Degradation Pathways
This compound is highly resistant to aerobic biodegradation. The primary pathways for its environmental degradation are anaerobic biodegradation and photolysis.
Anaerobic Biodegradation
Under anaerobic conditions, such as those found in sediments and flooded soils, this compound can undergo slow reductive dechlorination. This process involves the removal of chlorine atoms from the this compound molecule, leading to the formation of monohydro and dihydro derivatives. One of the identified degradation products under these conditions is 10-monohydrothis compound.
Photolysis
In the presence of sunlight, particularly UV radiation, this compound can undergo photodegradation. This process is considered a significant pathway for its breakdown in aquatic environments and on soil surfaces. The major photoproduct of this compound is photothis compound (8-monohydrothis compound). Further degradation can lead to the formation of other dechlorinated products, including chlordecone (Kepone).
Experimental Protocols
Detailed experimental protocols for determining the environmental half-life of persistent organic pollutants like this compound are crucial for generating reliable and comparable data. The following sections outline generalized methodologies based on established guidelines for pesticide degradation studies.
Soil Degradation Study (Aerobic and Anaerobic)
A common approach for assessing the degradation of substances in soil follows OECD Guideline 307.
1. Soil Collection and Preparation:
-
Collect fresh, sieved (<2 mm) soil from a location with no prior history of this compound contamination.
-
Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).
2. Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Apply the this compound solution to the soil samples to achieve a desired concentration. The solvent is typically allowed to evaporate before the start of the incubation.
3. Incubation:
-
Aerobic Conditions: Place the treated soil in flow-through incubation chambers that allow for the continuous supply of humidified, carbon dioxide-free air. Trap volatile organic compounds and CO2 produced from the degradation of a radiolabeled test substance.
-
Anaerobic Conditions: After an initial aerobic phase to allow for the establishment of microbial activity, flood the soil samples with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
Maintain the incubation systems at a constant temperature in the dark.
4. Sampling and Analysis:
-
Collect soil samples at predetermined time intervals.
-
Extract this compound and its potential degradation products from the soil using an appropriate solvent and extraction technique (e.g., Soxhlet extraction, pressurized liquid extraction).
-
Analyze the extracts using a sensitive and selective analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
5. Data Analysis:
-
Plot the concentration of this compound against time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (DT50) using appropriate software.
Photodegradation Study in Water
This protocol is based on principles outlined in OECD Guideline 316 for the photodegradation of chemicals in water.
1. Solution Preparation:
-
Prepare aqueous solutions of this compound in sterile, purified water, often buffered to a specific pH. Due to this compound's low water solubility, a co-solvent may be necessary.
2. Irradiation:
-
Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
-
Maintain a constant temperature during the experiment.
-
Include dark controls (samples wrapped in aluminum foil) to assess abiotic degradation processes other than photolysis.
3. Sampling and Analysis:
-
Collect samples from the irradiated and dark control solutions at various time points.
-
Extract this compound and its photoproducts from the water samples.
-
Analyze the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or MS detector, or GC-MS.
4. Data Analysis:
-
Calculate the rate of photodegradation and the photolytic half-life.
-
If using a radiolabeled substance, the quantum yield can also be determined.
Conclusion
This compound is an exceptionally persistent environmental contaminant with a half-life that can extend for more than a decade in soil. Its primary degradation pathways are anaerobic biodegradation and photolysis, which lead to the formation of various dechlorinated products, including photothis compound and chlordecone. The lack of extensive, publicly available data from controlled laboratory studies on this compound's degradation kinetics highlights a critical knowledge gap. Further research employing standardized protocols is necessary to accurately model the environmental fate of this compound and to develop and validate effective remediation technologies. The methodologies and information presented in this guide are intended to provide a foundation for such research endeavors.
References
An In-depth Technical Guide to the Degradation Products of Mirex in Soil and Sediment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mirex, a highly persistent organochlorine pesticide, poses significant environmental concerns due to its resistance to degradation and its tendency to bioaccumulate. Understanding the transformation of this compound in soil and sediment is critical for assessing its long-term environmental fate and potential toxicological impact. This technical guide provides a comprehensive overview of the degradation products of this compound, detailing the primary pathways of transformation, quantitative data on its persistence and metabolite formation, and the experimental protocols utilized for their analysis.
The principal degradation routes for this compound are photodegradation and anaerobic biodegradation. Under the influence of sunlight, particularly on soil surfaces, this compound can undergo dechlorination to form photothis compound (8-monohydrothis compound) and chlordecone (Kepone). In anaerobic environments, such as those found in deeper soil layers and sediments, microbial activity facilitates a slow reductive dechlorination, primarily yielding 10-monohydrothis compound. Dihydro and other poly-dechlorinated derivatives have also been identified as minor degradation products.
Despite these degradation pathways, this compound exhibits remarkable persistence, with an estimated half-life of up to 10 years in soil.[1] This guide synthesizes available quantitative data to illustrate the slow rate of degradation and the relative concentrations of this compound and its key metabolites observed in long-term studies. Detailed experimental methodologies, including sample extraction, cleanup, and gas chromatography-mass spectrometry (GC-MS) analysis, are provided to facilitate further research in this area.
This compound Degradation Pathways
The transformation of this compound in the environment is a slow process governed by two primary mechanisms: photodegradation and anaerobic biodegradation. Aerobic degradation is considered a very slow and minor pathway.[1]
Photodegradation
On soil surfaces and in the presence of sunlight, this compound undergoes photolytic dechlorination. The primary product of this process is photothis compound (8-monohydrothis compound) .[2] Further degradation can lead to the formation of chlordecone (Kepone) , another persistent and toxic organochlorine compound. Dihydrothis compound derivatives can also be formed through this pathway.[2]
Anaerobic Biodegradation
In the absence of oxygen, typically in deeper soil horizons and sediments, anaerobic microorganisms mediate the reductive dechlorination of this compound. The major product of this pathway is the 10-monohydro derivative .[1] This process is significantly slower than photodegradation.
Below is a diagram illustrating the primary degradation pathways of this compound in soil and sediment.
Quantitative Data on this compound Degradation
This compound is exceptionally persistent in the environment. Studies have shown that a significant fraction of the parent compound can remain in the soil for many years after application. The following tables summarize quantitative data from key studies on the degradation of this compound and the formation of its products in soil.
Table 1: this compound and Chlordecone Residues in Soil 12 Years After Treatment
| Compound | Concentration (ppm) | Percentage of Total Recovered Residue |
| This compound | ~0.5 | 65 - 73% |
| Chlordecone | 0.02 | 3 - 6% |
Data from a study by Carlson et al. (1976) where soil was treated with 1 ppm this compound. After 12 years, approximately 50% of the total this compound-related compounds remained.[1][3]
Table 2: Environmental Persistence of this compound
| Matrix | Half-life | Reference |
| Soil | Up to 10 years | [1] |
Experimental Protocols
The analysis of this compound and its degradation products in complex matrices like soil and sediment requires robust extraction, cleanup, and analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method for the quantification of these compounds.
Sample Preparation: Extraction and Cleanup
A widely used method for extracting organochlorine pesticides from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by a cleanup step.
Materials:
-
Soil/sediment sample
-
Acetonitrile (ACN)
-
n-hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 10-15 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the sample is dry) and vortex to hydrate the sample.
-
Add 15 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing anhydrous MgSO₄, PSA, and C18.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
-
Instrumental Analysis: GC-MS
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms, HP-5ms)
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp 1: 20 °C/min to 180 °C
-
Ramp 2: 5 °C/min to 280 °C, hold for 10 min
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity and selectivity.
The following diagram illustrates a typical experimental workflow for the analysis of this compound and its degradation products in a soil sample.
Conclusion
The degradation of this compound in soil and sediment is a multifaceted process that leads to the formation of several persistent and potentially toxic products. Photodegradation and anaerobic biodegradation are the key pathways, producing compounds such as photothis compound and chlordecone. The extreme persistence of this compound, with a half-life of up to a decade, underscores the long-term environmental challenge it presents. Accurate monitoring and further research into the environmental behavior of this compound and its degradation products are essential. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, enabling researchers to generate reliable data to better understand and mitigate the risks associated with this legacy pesticide.
References
Mirex Transformation to Kepone Under Environmental Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental transformation of the organochlorine pesticide Mirex into its primary degradation product, Kepone (also known as chlordecone). It details the key transformation pathways, summarizes quantitative data from pivotal studies, outlines experimental protocols for laboratory replication, and provides visual representations of the chemical pathways and experimental workflows.
Introduction
This compound (C₁₀Cl₁₂) is a highly persistent, synthetic organochlorine insecticide, notorious for its environmental stability and resistance to degradation.[1][2] Its primary environmental transformation product, Kepone (C₁₀Cl₁₀O), is also a persistent and toxic compound.[1][2] Understanding the conditions and mechanisms that govern the conversion of this compound to Kepone is critical for environmental risk assessment, remediation strategy development, and toxicological studies. The principal pathways for this transformation are photolysis via exposure to ultraviolet (UV) radiation and anaerobic microbial degradation in soil and sediment.[1]
Transformation Pathways
Photodegradation
The primary mechanism for this compound degradation in the environment is photolysis.[1] Upon exposure to sunlight, particularly UV radiation, this compound can undergo dechlorination to form several products, most notably Kepone.[1][2] Detectable levels of photodegradation products, including a monohydro derivative and chlordecone hydrate, can form within three days of sunlight exposure.[1][3] However, the process is slow, and studies have shown that approximately 90% of the initial this compound can remain unchanged even after 28 days of exposure.[1][3] The reaction is facilitated in the presence of aliphatic amines, such as triethylamine, which can assist in the reductive dechlorination process.
Anaerobic Biodegradation
In soil and sediment, the primary removal mechanism for this compound is slow anaerobic biodegradation.[1] Under anaerobic conditions, microbial communities, including certain species of Pseudomonas, can utilize this compound as a carbon source, leading to its gradual dechlorination.[1] This process results in the formation of monohydro this compound derivatives and, to a lesser extent, Kepone.[1] The estimated half-life of this compound in soil is exceptionally long, with some estimates suggesting it can be around 10 years.[1]
Quantitative Data on this compound Transformation
The following tables summarize key quantitative findings from long-term environmental studies. The data is primarily derived from the seminal work of Carlson et al. (1976), who analyzed samples 12 years after the initial this compound application.
Table 1: this compound and Kepone Residues in Soil (12 Years Post-Application)
| Parameter | Value | Unit |
| Initial this compound Application | ~1 | ppm |
| Recovered this compound | ~0.5 | ppm |
| Percentage of Original this compound Recovered | ~50 | % |
| Measured Kepone | 0.02 | ppm |
| Kepone as % of Recovered this compound | ~3-4 | % |
Data sourced from Carlson et al., 1976.[1]
Table 2: this compound and Kepone Residues in Ant Bait (5 Years Post-Contamination)
| Parameter | Value | Unit |
| Recovered this compound | 640 | ppm |
| Measured Kepone | 10 | ppm |
| Kepone as % of Recovered this compound | ~1.6 | % |
Data sourced from Carlson et al., 1976.
Experimental Protocols
This section provides detailed methodologies for key experiments designed to study the transformation of this compound to Kepone in a laboratory setting.
Protocol for Photodegradation of this compound
This protocol describes a method for inducing the phototransformation of this compound to its derivatives, including Kepone, using a UV light source.
-
Preparation of Solution:
-
Dissolve this compound in a suitable solvent transparent to UV light, such as cyclohexane or a mixture with an aliphatic amine like triethylamine, to a known concentration (e.g., 0.1 g in 20 mL).
-
-
Irradiation:
-
Place the solution in a reaction vessel made of UV-transparent material (e.g., a quartz tube). A Pyrex tube can be used if targeting longer UV wavelengths.
-
Irradiate the solution using a UV lamp. A 275-W sunlamp is an effective broadband source. For specific wavelengths, a Rayonet reactor with lamps emitting at 254 nm or 300 nm can be used.
-
Place the lamp at a fixed distance from the sample to ensure consistent light intensity.
-
-
Monitoring and Sampling:
-
Monitor the reaction progress by taking aliquots of the solution at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Store samples in amber vials to prevent further photoreaction.
-
-
Sample Preparation for Analysis:
-
If an amine was used, neutralize the solution with 6 N hydrochloric acid.
-
Extract the analytes from the aqueous phase using a non-polar solvent like cyclohexane.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
-
Analysis:
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its degradation products.
-
Protocol for Anaerobic Microbial Degradation
This protocol outlines a method for studying this compound degradation using microbial consortia from contaminated soil in a controlled anaerobic environment.
-
Microcosm Setup:
-
Collect soil or sediment samples from a site with a history of organochlorine contamination.
-
In an anaerobic chamber, place 5-10 g of the soil/sediment sample into 100 mL glass serum vials.
-
Add 50 mL of a sterile mineral medium (MM). The medium may be supplemented with yeast extract (5 g/L) to enhance microbial activity.
-
-
Spiking and Incubation:
-
Spike the microcosms with a stock solution of this compound (dissolved in a minimal amount of a carrier solvent like acetone) to achieve a final concentration (e.g., 1-2 mg/mL).
-
Seal the vials with butyl rubber septa.
-
Purge the headspace with an anaerobic gas mixture (e.g., N₂/H₂/CO₂ at 90:5:5).
-
Incubate the vials at room temperature in the dark for an extended period (e.g., 6 months to over a year).
-
-
Subculturing and Monitoring:
-
Periodically (e.g., every 2-4 weeks), perform subculturing by transferring 10% of the culture to fresh sterile medium to enrich for degrading microorganisms.
-
At each subculturing step, sacrifice a replicate vial for analysis.
-
-
Extraction and Clean-up:
-
Centrifuge the sample to separate the solid (soil/biomass) and liquid phases.
-
Perform a liquid-liquid extraction on the supernatant using a solvent mixture (e.g., 15% acetone in hexane).
-
Perform a solid-phase extraction on the soil/sediment pellet using an appropriate solvent.
-
Combine the extracts, pass them through a clean-up column (e.g., Florisil or silica gel) to remove interfering compounds, and concentrate to a final volume.
-
-
Analysis:
-
Analyze the purified extracts by GC-MS to identify this compound and its transformation products, such as monohydro this compound and Kepone.
-
Visualizations
The following diagrams illustrate the key transformation pathway and a typical experimental workflow.
Caption: Chemical transformation pathways of this compound.
Caption: General experimental workflow for studying this compound degradation.
References
Mirex Bioaccumulation in Aquatic Ecosystems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioaccumulation potential of Mirex in aquatic ecosystems. This compound, a highly persistent organochlorine pesticide, has been banned for most uses but continues to pose a threat to aquatic environments due to its resistance to degradation and its propensity to accumulate in living organisms. This document details the mechanisms of this compound bioaccumulation, its trophic transfer, and the analytical methods for its detection, providing valuable information for environmental risk assessment and management.
Introduction to this compound and its Environmental Fate
This compound (C₁₀Cl₁₂) is a chlorinated cyclodiene insecticide that was primarily used to control fire ants.[1][2] Its chemical stability and lipophilic nature contribute to its persistence in the environment and its high potential for bioaccumulation.[3] Once introduced into aquatic ecosystems, this compound partitions from the water column into sediments and biota due to its low water solubility and high octanol-water partition coefficient.[3] It is highly resistant to biological and chemical degradation, with photolysis being the primary breakdown pathway.[3]
Bioaccumulation and Trophic Transfer
Bioaccumulation is the process by which a chemical concentrates in an organism from all sources of exposure, including water, food, and sediment.[4] this compound is readily absorbed by aquatic organisms and accumulates in their tissues, particularly in fatty tissues, due to its lipophilicity.[3]
Bioconcentration refers to the uptake of a substance from the water alone. The Bioconcentration Factor (BCF) is a key parameter used to quantify the potential of a chemical to concentrate in an organism. This compound has been shown to have high BCF values in a variety of aquatic organisms.
Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. As this compound is transferred from lower to higher trophic levels, its concentration is amplified. This can lead to dangerously high concentrations in top predators, even when the concentration in the surrounding water is low.
Quantitative Data on this compound Bioaccumulation
The following table summarizes the bioconcentration and bioaccumulation factors for this compound in various aquatic organisms as reported in the scientific literature.
| Species | Organism Type | BCF/BAF Value | Exposure Conditions | Reference |
| Scenedesmus quadricauda | Algae | 3,200 - 7,300 | Not Specified | [3] |
| Bacillus subtilis | Bacteria | 40,000 | Not Specified | [3] |
| Hyalella azteca | Amphipod | 2,530 | 28-day exposure | [3] |
| Orconectes mississippiensis | Crayfish | 1,060 | 28-day exposure | [3] |
| Pimephales promelas (Fathead Minnow) | Fish | 3,700 | 56-day exposure to 33 µg/L | [3] |
| Oncorhynchus mykiss (Rainbow Trout) | Fish | up to 15,000 | Not Specified | [3] |
Experimental Protocols for this compound Bioaccumulation Studies
The following sections detail the methodologies for conducting experiments to assess the bioaccumulation of this compound in aquatic organisms. These protocols are based on established guidelines, such as the OECD 305 guideline for fish bioconcentration studies.
Fish Bioconcentration Test (based on OECD 305)
This test determines the bioconcentration factor of a chemical in fish. It consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase.
Experimental Workflow:
Methodology:
-
Test Organisms: A species with a low fat content that is readily available and easy to maintain in a laboratory setting is chosen, for example, the zebrafish (Danio rerio) or the fathead minnow (Pimephales promelas).
-
Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for at least two weeks prior to the start of the experiment.
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of this compound in the water. The duration of this phase is typically 28 days, or until a steady-state concentration in the fish tissue is reached.
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean, this compound-free water system for a period of time to allow for the elimination of the chemical.
-
Sampling: Water and fish samples are collected at regular intervals during both the uptake and depuration phases.
-
Sample Preparation and Analysis: Fish tissues are homogenized and extracted to isolate the this compound. The extract is then cleaned up to remove interfering compounds before analysis by gas chromatography.
Sample Preparation and Analytical Methods
Accurate determination of this compound concentrations in biological and environmental samples is crucial for assessing its bioaccumulation potential. Gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS) are the most common analytical techniques.
Sample Preparation Workflow:
Detailed Protocol for Fish Tissue Analysis:
-
Homogenization: A known weight of fish tissue is homogenized to a uniform consistency.
-
Extraction: The homogenized tissue is mixed with a drying agent like anhydrous sodium sulfate and extracted with an organic solvent mixture, such as hexane and acetone, using a Soxhlet apparatus. This process isolates the lipids and the lipid-soluble this compound.
-
Cleanup: The raw extract is passed through a chromatography column containing an adsorbent like Florisil or alumina. This step removes co-extracted lipids and other interfering substances that could affect the GC analysis.
-
Concentration: The cleaned extract is concentrated by evaporating the solvent to a small volume. The sample is then reconstituted in a suitable solvent for GC analysis.
-
GC-ECD/MS Analysis: The prepared sample is injected into a gas chromatograph. The GC separates this compound from other compounds in the sample. The ECD or MS detects and quantifies the amount of this compound present. Confirmation of this compound identity is often performed using GC-MS.
Signaling Pathway Disruption by this compound
This compound is recognized as an endocrine-disrupting chemical (EDC), meaning it can interfere with the endocrine (hormone) system of animals.[2] In fish, this compound has been shown to affect the estrogen signaling pathway, which plays a critical role in reproductive development and function.
Estrogen Signaling Pathway Disruption:
This compound can mimic the natural hormone estrogen and bind to estrogen receptors in fish. This binding can activate the transcription of estrogen-responsive genes, such as the gene for vitellogenin. Vitellogenin is an egg yolk precursor protein normally produced by females. The inappropriate production of vitellogenin in male fish is a well-established biomarker of exposure to estrogenic EDCs. The disruption of the estrogen signaling pathway can lead to adverse reproductive effects, including the feminization of male fish and reduced reproductive success.[5]
Conclusion
This compound's persistence, lipophilicity, and resistance to degradation make it a significant threat to aquatic ecosystems. Its ability to bioaccumulate in organisms and biomagnify through the food web can lead to high concentrations in top predators, posing a risk to both wildlife and human health through the consumption of contaminated fish. Understanding the mechanisms of this compound bioaccumulation, employing standardized experimental protocols for its assessment, and recognizing its potential to disrupt critical biological signaling pathways are essential for the effective management and remediation of this compound-contaminated environments. Continued monitoring and research are necessary to fully comprehend the long-term ecological impacts of this legacy pollutant.
References
- 1. Assimilation and transfer of this compound in colonies of Texas leaf-cutting ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diegobarneche.com [diegobarneche.com]
- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound and Chlordecone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.ekb.eg [journals.ekb.eg]
Mirex and Its Toxicological Impact on Non-Target Organisms: A Technical Review
A comprehensive analysis of the persistent organochlorine pesticide Mirex reveals significant toxicological risks to a wide range of non-target organisms. This technical guide synthesizes available data on its effects, outlines experimental methodologies for its study, and visually represents key biological pathways implicated in its toxicity.
This compound, a highly persistent organochlorine insecticide, has demonstrated a broad spectrum of toxicological effects on non-target organisms, ranging from acute lethality to chronic impacts on reproduction and development. Its lipophilic nature facilitates bioaccumulation and biomagnification through the food web, posing a significant threat to ecosystems even decades after its use was largely discontinued. This guide provides an in-depth overview for researchers, scientists, and drug development professionals on the toxicological profile of this compound, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms of its toxicity.
Quantitative Toxicological Data
The toxicity of this compound varies considerably across different species, with crustaceans exhibiting particular sensitivity. The following tables summarize key quantitative data on the acute and chronic toxicity of this compound to a range of non-target organisms.
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Species | Common Name | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |
| Palaemonetes pugio | Grass Shrimp | LC50 | 0.54 | 96 hours | [1] |
| Procambarus blandingii | Crayfish | LC50 | 1.0 | 96 hours | [1] |
| Pimephales promelas | Fathead Minnow | LC50 | > 1,000 | 96 hours | [2] |
| Oncorhynchus mykiss | Rainbow Trout | LC50 | > 100,000 | 96 hours | [2] |
| Daphnia magna | Water Flea | EC50 | 510 | 48 hours | [3] |
Table 2: Acute and Dietary Toxicity of this compound to Avian Species
| Species | Common Name | Endpoint | Value | Route of Exposure | Reference |
| Colinus virginianus | Bobwhite Quail | LD50 | 2511 ppm | 5-day diet | [4] |
| Anas platyrhynchos | Mallard Duck | LD50 | > 2400 mg/kg | Oral gavage | [5] |
| Phasianus colchicus | Ring-necked Pheasant | LC50 | 1540 ppm | 5-day diet | [4] |
Table 3: Acute Toxicity of this compound to Mammals
| Species | Common Name | Endpoint | Value (mg/kg) | Route of Exposure | Reference |
| Rattus norvegicus | Rat (female) | LD50 | 365 | Oral | [6][7] |
| Rattus norvegicus | Rat (male) | LD50 | 740 | Oral | [6] |
Table 4: Bioaccumulation of this compound
| Organism | BCF/BMF | Tissue | Reference |
| Rainbow Trout | 15,000 | Whole body | [8] |
| Algae | 3,200 - 7,300 | - | [8] |
| Bobwhite Quail | 10x dietary level | Adipose tissue (male) | [9] |
| Bobwhite Quail | 5x dietary level | Adipose tissue (female) | [9] |
Key Experimental Protocols
Understanding the methodologies employed in toxicological studies is crucial for data interpretation and replication. Below are detailed summaries of protocols used in key studies on this compound toxicity.
Acute Oral Toxicity Study in Rats (LD50 Determination)
This protocol is based on standardized methods for assessing the acute toxicity of a substance.
-
Test Animals: Young adult Sprague-Dawley rats, typically 8-12 weeks old, are used. Animals are acclimated to laboratory conditions for at least one week prior to the study.
-
Housing: Rats are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (50-60%), and a 12-hour light/dark cycle.
-
Diet: A standard laboratory rodent diet and water are provided ad libitum, except for a brief fasting period (e.g., 16 hours) before administration of the test substance.
-
Test Substance Preparation: this compound is dissolved in a suitable vehicle, such as corn oil, to achieve the desired concentrations.
-
Administration: A single dose of the this compound solution is administered by oral gavage to groups of rats at several dose levels. A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weights are recorded at the beginning and end of the study.
-
Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the animals, is calculated using statistical methods such as probit analysis.
Avian Dietary Toxicity Test (LC50 Determination)
This protocol is adapted from standard guidelines for assessing the toxicity of substances to birds when consumed in their diet.
-
Test Species: Northern Bobwhite (Colinus virginianus) or Mallard ducks (Anas platyrhynchos), typically 10-14 days old, are commonly used.
-
Housing: Birds are housed in pens with controlled temperature and lighting appropriate for the species.
-
Diet Preparation: this compound is mixed into a standard avian diet at various concentrations.
-
Exposure: Birds are provided the treated feed ad libitum for a period of five days, followed by a three-day observation period with untreated feed.
-
Observations: Mortality, clinical signs of toxicity, body weight, and food consumption are recorded daily.
-
Data Analysis: The LC50, the dietary concentration estimated to be lethal to 50% of the birds, is determined.
Signaling Pathways and Mechanisms of Toxicity
The toxic effects of this compound are mediated through various cellular and molecular pathways. A primary mechanism is the induction of oxidative stress, leading to cellular damage.
This compound-Induced Oxidative Stress and the NRF2 Signaling Pathway
This compound exposure can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defense mechanisms. This imbalance results in oxidative damage to lipids, proteins, and DNA. The NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to KEAP1. Upon exposure to oxidative stressors like this compound, NRF2 is released from KEAP1 and translocates to the nucleus, where it activates the transcription of antioxidant and detoxification genes.
Caption: this compound-induced oxidative stress and NRF2 pathway activation.
Experimental Workflow for Assessing this compound Toxicity
The following diagram illustrates a typical workflow for a comprehensive toxicological assessment of this compound.
Caption: General experimental workflow for this compound toxicological assessment.
References
- 1. MiRNA: Involvement of the MAPK Pathway in Ischemic Stroke. A Promising Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the MAPK signaling pathway by miR-421-5p in rats under light pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary oral exposure to l,3,5-trinitro-1,3,5-triazine in the northern bobwhite (Colinus virginianus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of dietary 2,4,6-trinitrotoluene exposure in the northern bobwhite (Colinus virginianus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the MAPK signaling pathway by miR-421-5p in rats under light pollution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicological studies with this compound in bobwhite quail - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Legacy of a Persistent Pollutant: A Technical Guide to Mirex Environmental Fate and Transport Modeling
For Immediate Release
[City, State] – Mirex, a highly persistent organochlorine pesticide, continues to pose a significant environmental challenge decades after its use was largely discontinued. To aid researchers, scientists, and environmental professionals in understanding and predicting its long-term behavior, this in-depth technical guide provides a comprehensive overview of this compound's environmental fate and transport modeling. The guide synthesizes key quantitative data, details experimental protocols for crucial parameter determination, and visualizes complex environmental pathways and modeling workflows.
This compound's resistance to degradation, coupled with its tendency to bioaccumulate, underscores the critical need for accurate predictive models to assess its environmental risk and inform remediation strategies. This guide serves as a foundational resource for professionals engaged in the study and management of persistent organic pollutants (POPs).
Core Physicochemical Properties and Environmental Fate Parameters
Understanding the environmental behavior of this compound begins with its fundamental physicochemical properties. These parameters are essential inputs for any environmental fate and transport model. This compound is a snow-white crystalline solid characterized by its extremely low water solubility and high octanol-water partition coefficient (Kow), indicating a strong affinity for fatty tissues and organic matter in the environment.[1] Its low vapor pressure suggests that it is not prone to significant volatilization from soil or water surfaces.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 545.6 g/mol | [1] |
| Melting Point | 485°C | [1] |
| Water Solubility | 0.085 mg/L at 25°C | [1] |
| Vapor Pressure | 8 x 10⁻⁷ mm Hg at 25°C | [1] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.28 | [1] |
| Henry's Law Constant | 839.4 Pa m³/mol at 25°C | [1] |
This compound is exceptionally persistent in the environment, with a reported half-life in soil of up to 10 years.[1] Its degradation is slow, occurring primarily through photodecomposition, which leads to the formation of photothis compound, and anaerobic biodegradation, which can result in monohydro derivatives.[3]
Environmental Partitioning and Bioaccumulation
This compound's hydrophobicity dictates its partitioning behavior in the environment. It strongly adsorbs to soil and sediment organic carbon, limiting its mobility in aqueous phases. This property is quantified by the soil organic carbon-water partitioning coefficient (Koc).
Table 2: Soil Organic Carbon-Water Partitioning Coefficient (Koc) of this compound
| Log Koc | Soil Type/Conditions | Source |
| 4.3 - 5.3 | Varies with soil organic matter | Estimated from Kow |
Due to its high lipophilicity, this compound readily bioaccumulates in organisms and biomagnifies through the food web. The bioconcentration factor (BCF), the ratio of a chemical's concentration in an organism to that in the surrounding water, is a key indicator of this potential.
Table 3: Bioconcentration Factors (BCF) of this compound in Various Species
| Species | BCF Value | Lipid Content (%) | Source |
| Algae | 3,200 - 7,300 | Not specified | [3] |
| Bacteria | 40,000 | Not specified | [3] |
| Amphipod (Hyalella azteca) | 2,530 | Not specified | [3] |
| Crayfish (Orconectes mississippiensis) | 1,060 | Not specified | [3] |
| Rainbow Trout (Oncorhynchus mykiss) | >1,000 (did not reach equilibrium) | Not specified | |
| Hogchoker (Trinectes maculatus) | Showed dose-dependent uptake | Not specified | [4] |
Experimental Protocols for Key Parameter Determination
Accurate environmental fate modeling relies on high-quality experimental data. The following sections provide detailed methodologies for determining two critical parameters: the soil sorption coefficient (Koc) and the bioconcentration factor (BCF).
Determination of Soil Sorption Coefficient (Koc) via the Batch Equilibrium Method (OECD Guideline 106)
The batch equilibrium method is a standardized laboratory procedure to measure the adsorption of a chemical to soil.[4][5][6][7][8]
1. Preparation of Materials:
- Test Substance: this compound, radiolabeled if possible for ease of quantification.
- Soils: A minimum of five different soil types with varying organic carbon content, pH, and texture. Soils should be air-dried and sieved.
- Test Solution: Prepare a stock solution of this compound in a suitable solvent. Spiking solutions are then prepared in 0.01 M calcium chloride solution to maintain a constant ionic strength.
- Test Vessels: Centrifuge tubes with screw caps, typically made of glass to minimize adsorption to the vessel walls.
2. Preliminary Studies (Tier 1):
- Soil/Solution Ratio Determination: Test different soil-to-solution ratios to find one that results in a measurable decrease in the aqueous concentration of this compound after equilibration (ideally 20-80% adsorption).
- Equilibration Time: Conduct a kinetic study by agitating soil-solution mixtures for various time points (e.g., 2, 4, 8, 24, 48 hours) to determine the time required to reach adsorption equilibrium.
- Adsorption to Test Vessels: Run blank experiments without soil to quantify any loss of this compound due to adsorption to the vessel walls.
- Stability of Test Substance: Analyze the concentration of this compound over the determined equilibration time to ensure it does not degrade.
3. Definitive Experiment (Tier 2 & 3):
- Adsorption Isotherm: Prepare a series of test solutions with varying concentrations of this compound.
- Add a known mass of each soil type to separate centrifuge tubes.
- Add a known volume of each test solution to the corresponding soil samples.
- Include control samples (without soil) for each concentration to account for any non-adsorptive losses.
- Agitate the samples on a shaker at a constant temperature for the predetermined equilibration time.
- Separate the solid and aqueous phases by centrifugation.
- Analyze the concentration of this compound in the aqueous phase using an appropriate analytical method (e.g., gas chromatography with electron capture detection (GC-ECD) or liquid chromatography-mass spectrometry (LC-MS)).
- The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations (indirect method) or by direct extraction and analysis of the soil phase.
4. Data Analysis:
- Calculate the soil-water distribution coefficient (Kd) for each concentration and soil type.
- Normalize Kd to the organic carbon content (foc) of the soil to obtain the soil organic carbon-water partitioning coefficient (Koc): Koc = Kd / foc.
- If the adsorption is concentration-dependent, fit the data to the Freundlich isotherm equation.
Determination of Bioconcentration Factor (BCF) in Fish via the Flow-Through Method (OECD Guideline 305)
The flow-through fish bioconcentration test is the standard method for determining the potential of a chemical to accumulate in aquatic organisms.[2][9][10][11][12][13]
1. Test System Setup:
- Test Organisms: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), of a uniform size and age.
- Test Apparatus: A flow-through system that continuously delivers a constant concentration of the test substance in water to the test aquaria. This system should include a mixing vessel, a flow splitter, and individual test chambers for each concentration and the control.
- Test Substance Delivery: A stock solution of this compound is prepared and metered into the dilution water to achieve the desired test concentrations. Due to this compound's low water solubility, a solvent carrier may be necessary.
2. Test Procedure:
- Acclimation: Acclimate the fish to the test conditions (temperature, water quality) for at least one week prior to the start of the test.
- Uptake Phase:
- Expose groups of fish to at least two different concentrations of this compound and a control (without this compound).
- The uptake phase typically lasts for 28 days.
- Periodically sample fish from each concentration and the control group.
- Also, regularly sample the water from each test chamber to monitor the actual exposure concentrations.
- Depuration Phase:
- After the uptake phase, transfer the remaining fish to clean, flowing water without the test substance.
- Continue to sample fish at regular intervals to measure the rate of elimination of this compound from their tissues.
- The depuration phase continues until the concentration of this compound in the fish is below a certain percentage (e.g., 10%) of the steady-state concentration or for a predetermined period.
3. Sample Analysis:
- Analyze the fish tissue (whole body or specific organs) and water samples for this compound concentration using a validated analytical method.
- Determine the lipid content of the fish tissue, as BCF is often normalized to lipid content.
4. Data Analysis:
- Steady-State BCF (BCFss): If a steady state is reached during the uptake phase (i.e., the concentration in the fish remains constant), the BCFss is calculated as the ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state: BCFss = Cf / Cw.
- Kinetic BCF (BCFk): If a steady state is not reached, the BCF can be calculated from the uptake and depuration rate constants (k1 and k2, respectively), which are determined by fitting the data to a first-order kinetic model: BCFk = k1 / k2.
Visualization of Environmental Fate and Modeling Workflow
To better understand the complex interactions of this compound in the environment and the process of modeling its fate, the following diagrams have been created using the DOT language.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound and Chlordecone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 5. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 6. york.ac.uk [york.ac.uk]
- 7. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 11. oecd.org [oecd.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. fera.co.uk [fera.co.uk]
A Technical Guide to the Historical Mirex Contamination of the Great Lakes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the historical Mirex contamination in the Great Lakes ecosystem. It focuses on the quantitative data of this compound concentrations in various environmental compartments, detailed experimental protocols for its analysis, and the ecological and toxicological implications of this persistent organic pollutant.
Introduction
This compound, a chlorinated organic insecticide and fire retardant, was manufactured by the Hooker Chemical Company in Niagara Falls, NY, from 1959 to 1975.[1] During this period, an estimated 1.5 million kilograms of this compound were produced.[1] Industrial discharges from the manufacturing facility into the Niagara River and the Oswego River led to significant contamination of Lake Ontario and the downstream St. Lawrence River.[1][2] Due to its chemical stability, lipophilicity, and resistance to degradation, this compound has persisted in the Great Lakes ecosystem for decades, bioaccumulating in the food web and posing a long-term threat to wildlife and human health.[2][3]
Quantitative Data on this compound Contamination
This compound concentrations have been monitored in various environmental matrices of the Great Lakes for several decades. The data consistently show that Lake Ontario is the most heavily contaminated of the Great Lakes, with the Niagara River being the primary source.[2][4] The following tables summarize the available quantitative data on this compound concentrations in fish and sediment.
Table 1: this compound Concentrations in Great Lakes Fish (ng/g wet weight)
| Year(s) | Location | Species | Concentration (ng/g ww) | Reference(s) |
| 1970s-1980s | Lake Ontario | Indicator fish species | 100 - 300 | [5] |
| 2000s | Lake Ontario | Indicator fish species | < 50 | [5] |
| 2000-2011 | Lake Ontario | Various species | > 5 (detection limit) | |
| 1992-2004 | Lake Ontario | Zebra Mussels | Highest among Great Lakes | [6] |
Table 2: this compound Concentrations in Great Lakes Sediment (ng/g dry weight)
| Year(s) | Location | Matrix | Concentration (ng/g dw) | Reference(s) |
| 1992-2004 | Lake Ontario | Surficial Sediments | Highest among Great Lakes | [6] |
| 1992-2004 | Lake Erie | Surficial Sediments | Lower than Lake Ontario | [6] |
| 1992-2004 | Lake Huron | Surficial Sediments | Non-detectable levels | [7] |
| 1992-2004 | Lake Michigan | Surficial Sediments | Lower than Lake Ontario | [6] |
Experimental Protocols for this compound Analysis
The analysis of this compound in environmental samples typically involves solvent extraction, extract cleanup, and instrumental analysis using gas chromatography. The following is a generalized protocol based on common practices for organochlorine pesticide analysis.
Sample Preparation and Extraction
-
Sample Collection: Biota samples (e.g., fish tissue) are collected and stored frozen (-20°C) until analysis to prevent degradation. Sediment samples are collected using core or grab samplers and are also stored frozen.
-
Homogenization: Fish tissue samples are homogenized to ensure a representative subsample for extraction.
-
Extraction:
-
Biota: A subsample of homogenized tissue is typically mixed with a drying agent like anhydrous sodium sulfate and then extracted with an organic solvent or a mixture of solvents (e.g., hexane, dichloromethane) using techniques such as Soxhlet extraction or accelerated solvent extraction (ASE).
-
Sediment: A subsample of sediment is dried and then extracted with an organic solvent using similar techniques as for biota.
-
Extract Cleanup
The crude extracts from both biota and sediment samples contain co-extracted interfering compounds (e.g., lipids in fish tissue) that need to be removed before instrumental analysis.
-
Lipid Removal: For biota samples, gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or Florisil cartridges are commonly used to remove lipids.
-
Fractionation: The extract is then passed through a chromatography column packed with adsorbents like silica gel or Florisil to separate this compound from other co-contaminants, such as PCBs. Different solvent mixtures are used to elute different fractions of compounds.
Instrumental Analysis
Gas chromatography is the primary technique for the quantification of this compound.
-
Gas Chromatography (GC):
-
Injector: A small volume of the cleaned-up extract is injected into the GC.
-
Column: A capillary column with a non-polar or semi-polar stationary phase is used to separate this compound from other compounds based on their boiling points and affinities for the stationary phase.
-
Detector:
-
Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds like this compound and is a common choice for its detection.
-
Mass Spectrometry (MS): GC-MS provides more definitive identification and quantification of this compound by analyzing its mass spectrum. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
-
-
Visualizations
The following diagrams illustrate the historical contamination pathway of this compound in the Great Lakes and a typical experimental workflow for its analysis.
Conclusion
The historical this compound contamination of the Great Lakes, particularly Lake Ontario, serves as a significant case study in the long-term environmental impact of persistent organic pollutants. While monitoring data indicates a substantial decline in this compound concentrations in fish since the cessation of its production, the compound's persistence necessitates continued, albeit less frequent, surveillance.[2] The analytical methods for this compound detection are well-established, relying on gas chromatography with sensitive detectors. Understanding the historical context, quantitative data, and analytical methodologies is crucial for researchers and scientists in the fields of environmental science, toxicology, and drug development to assess the ongoing risks and inform future environmental protection strategies.
References
Methodological & Application
Application Notes and Protocols for Mirex Residue Analysis in Human Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirex, a highly persistent organochlorine pesticide, was once widely used for the control of fire ants. Due to its lipophilic nature and resistance to degradation, this compound bioaccumulates in the fatty tissues of organisms, including humans. Monitoring this compound residues in human adipose tissue is crucial for assessing population exposure and understanding its potential long-term health effects. This document provides detailed application notes and protocols for the analysis of this compound residues in human adipose tissue, primarily utilizing gas chromatography with electron capture detection (GC-ECD) for quantification and gas chromatography-mass spectrometry (GC-MS) for confirmation.
Quantitative Data Summary
The following table summarizes this compound residue levels in human adipose tissue as reported in various studies. These values can serve as a reference for researchers in the field.
| Geographic Location | Year of Study | Number of Samples | Mean Concentration (ng/g lipid weight) | Concentration Range (ng/g lipid weight) | Reference |
| Southeastern USA | 1970s | 624 | 286 | ND - 1800 | [1] |
| Greenland (Omental Fat) | Published 2006 | Not Specified | 126 | Not Specified | [2] |
| Southern Spain | Published 2006 | 150 (placentas) | 0.38 (ng/g of placenta) | Not Specified | [2] |
ND: Not Detected
Experimental Protocols
This section details the recommended procedures for the analysis of this compound in human adipose tissue, from sample preparation to instrumental analysis.
Sample Preparation: Extraction and Cleanup
A modified Mills-Onley-Gaither procedure is commonly employed for the extraction and cleanup of organochlorine pesticides from adipose tissue. This multi-step process is designed to isolate the pesticides from the fatty matrix.
Materials and Reagents:
-
Human adipose tissue
-
Sodium sulfate, anhydrous, granular (pre-washed with hexane and dried)
-
Petroleum ether, pesticide grade
-
Acetonitrile, pesticide grade
-
Hexane, pesticide grade
-
Florisil (60-100 mesh), deactivated with 5% (w/w) water
-
Glass wool (pre-extracted with hexane)
-
Chromatography column (22 mm I.D. x 300 mm)
-
Kuderna-Danish (K-D) concentrator with a 10 mL graduated collection tube
-
Water bath
-
Vortex mixer
-
Homogenizer
Protocol:
-
Homogenization and Extraction:
-
Weigh approximately 1-2 g of adipose tissue into a homogenizer.
-
Add 5 g of anhydrous sodium sulfate and homogenize until a uniform, free-flowing powder is obtained.
-
Transfer the homogenate to a flask and extract with three successive portions of 50 mL of petroleum ether. After each extraction, decant the solvent.
-
Combine the petroleum ether extracts.
-
-
Acetonitrile Partitioning:
-
Wash the combined petroleum ether extract with two 100 mL portions of acetonitrile.
-
Combine the acetonitrile extracts and backwash with 25 mL of petroleum ether.
-
Discard the petroleum ether backwash.
-
-
Transfer to Water:
-
Add 700 mL of 2% sodium sulfate solution to the acetonitrile extract in a 1 L separatory funnel.
-
Gently swirl the funnel.
-
Add 100 mL of petroleum ether and shake vigorously for 1-2 minutes.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the petroleum ether layer twice more with 100 mL portions of the sodium sulfate solution, discarding the aqueous layer each time.
-
-
Drying and Concentration:
-
Pass the petroleum ether extract through a column of anhydrous sodium sulfate to remove residual water.
-
Collect the dried extract in a Kuderna-Danish (K-D) concentrator.
-
Concentrate the extract to approximately 5 mL in a water bath set at 80-90°C.
-
Cleanup: Florisil Column Chromatography
This step is crucial for removing lipids that can interfere with the gas chromatographic analysis.
Protocol:
-
Column Preparation:
-
Place a small plug of glass wool at the bottom of a chromatography column.
-
Add 20 g of 5% deactivated Florisil to the column and tap gently to settle the adsorbent.
-
Top the Florisil with about 1 cm of anhydrous sodium sulfate.
-
Pre-wet the column with 40-50 mL of petroleum ether.
-
-
Elution:
-
Transfer the concentrated extract from the K-D tube onto the column.
-
Rinse the K-D tube with two small portions of petroleum ether and add the rinsings to the column.
-
Fraction 1 (contains this compound): Elute the column with 200 mL of 6% diethyl ether in petroleum ether. Collect the eluate in a clean K-D concentrator.
-
Fraction 2 (contains other pesticides, if present): Elute the column with 200 mL of 15% diethyl ether in petroleum ether. This fraction can be collected for the analysis of other organochlorine pesticides.
-
-
Concentration:
-
Concentrate the Fraction 1 eluate to a suitable volume (e.g., 1-10 mL) in a water bath.
-
The final volume should be adjusted based on the expected concentration of this compound and the sensitivity of the instrument.
-
Instrumental Analysis: GC-ECD for Quantification
Instrumentation:
-
Gas chromatograph equipped with an Electron Capture Detector (ECD).
-
Capillary column suitable for organochlorine pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).
Typical GC-ECD Parameters:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Carrier Gas | Helium or Nitrogen at a constant flow of 1-2 mL/min |
| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 5°C/min to 280°C, hold for 10 min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
Quantification:
Quantification is performed using an external standard calibration curve prepared from certified this compound standards.
Confirmation: GC-MS
Confirmation of this compound residues should be performed using GC-MS, especially for positive samples.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer.
-
Capillary column as described for GC-ECD.
Typical GC-MS Parameters:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Injector and GC conditions | Same as GC-ECD |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| SIM Ions for this compound (m/z) | 272, 274, 546 (Quantification ion: 272) |
Confirmation Criteria:
The presence of this compound is confirmed by comparing the retention time and the relative abundance of the selected ions with those of a certified this compound standard.
Workflow and Pathway Diagrams
Caption: Experimental workflow for this compound residue analysis in human adipose tissue.
Conclusion
The protocols described in this document provide a robust framework for the accurate and reliable determination of this compound residues in human adipose tissue. Adherence to these methods, including proper quality control measures such as the analysis of method blanks, spiked samples, and certified reference materials, is essential for generating high-quality data. These data are invaluable for assessing human exposure to this persistent environmental contaminant and for informing public health decisions.
References
- 1. Comparison of gel permeation chromatography, sweep codistillation, and Florisil column adsorption chromatography as sample cleanup techniques for the determination of organochlorine pesticide residues in animal fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Note: Determination of Mirex in Environmental and Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Mirex is a highly persistent organochlorine pesticide that was previously used for the control of fire ants and as a flame retardant. Due to its toxicity, bioaccumulative nature, and long-range environmental transport, its use has been banned or severely restricted globally.[1] However, due to its persistence, this compound can still be detected in various environmental and food samples, including fish, honey, and other agricultural products.[1][2] This application note provides a detailed protocol for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for this purpose.[2][3]
Principle
This method involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated this compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. Quantification is achieved by monitoring specific ions characteristic of this compound.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction with Low-Temperature Purification (LLE-LTP) for Honey Samples
This protocol is adapted for the analysis of this compound in honey.[1]
-
Apparatus and Materials:
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Freezer (-20 °C)
-
GC vials (2 mL) with inserts
-
-
Reagents and Standards:
-
Acetonitrile (ACN), pesticide residue grade
-
Deionized water
-
This compound standard solution (1000 µg/mL in a suitable solvent)
-
Working standard solutions of this compound prepared by serial dilution in a suitable solvent.
-
-
Procedure:
-
Weigh 5 g of a homogenized honey sample into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and vortex for 1 minute to dissolve the honey.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Place the centrifuge tube in a freezer at -20 °C for 30 minutes to induce the separation of the aqueous and organic layers and the precipitation of co-extractives.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Carefully collect the supernatant (acetonitrile layer) and transfer it to a clean tube.
-
The extract can be directly analyzed by GC-MS or concentrated if necessary. For concentration, a gentle stream of nitrogen can be used to evaporate the solvent, and the residue is reconstituted in a known volume of a suitable solvent like hexane.[4]
-
Transfer the final extract into a 2 mL GC vial for analysis.
-
2. Sample Preparation: QuEChERS-based Extraction for Fruits and Vegetables
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in fruits and vegetables.[5]
-
Apparatus and Materials:
-
High-speed blender or homogenizer
-
Centrifuge tubes (50 mL) with screw caps
-
Vortex mixer
-
Centrifuge
-
GC vials (2 mL) with inserts
-
-
Reagents and Standards:
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
This compound standard solution and working standards.
-
-
Procedure:
-
Homogenize a representative sample of the fruit or vegetable.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[5]
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile extract) for the cleanup step.
-
For cleanup, transfer a portion of the supernatant to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA to remove fatty acids and sugars).
-
Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis. Transfer to a GC vial.
-
GC-MS Analysis
The following are typical GC-MS parameters for this compound analysis. These may need to be optimized for the specific instrument and column used.
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar) | General knowledge, similar to[6] |
| Injection Volume | 1 µL | [5] |
| Injector Temperature | 250 °C | [6] |
| Carrier Gas | Helium | [6] |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min | Representative program |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | [5] |
| Ion Source Temp. | 260 °C | [5] |
| Electron Energy | 70 eV | [5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | [2] |
| Monitored Ions (m/z) | 272 (quantification), 237, 270, 274 | [2][7] |
Data Presentation
Quantitative Data Summary
| Parameter | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | Honey | 2.0 µg/kg | [1] |
| Linearity Range | Honey | 2.0 - 200.0 µg/kg | [1] |
| Recovery | Honey | ~100% | [1] |
| Relative Standard Deviation (RSD) | Honey | < 10.0% | [1] |
Visualizations
Caption: Workflow for this compound detection by GC-MS.
References
- 1. repositorio.ufmg.br [repositorio.ufmg.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative determination of this compound and its degradation products by high-resolution capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. ez.restek.com [ez.restek.com]
Sample preparation for Mirex analysis in soil matrices
Introduction
Mirex is a highly persistent organochlorine pesticide that was historically used for the control of fire ants. Due to its environmental persistence, bioaccumulation potential, and suspected carcinogenicity, its use has been banned in many countries. However, residues of this compound can still be found in soil and sediment, posing a potential risk to ecosystems and human health. Accurate and reliable analytical methods are crucial for monitoring this compound levels in the environment.
This application note provides detailed protocols for the preparation of soil samples for the analysis of this compound. It covers sample extraction, extract cleanup, and instrumental analysis, primarily based on methodologies established by the United States Environmental Protection Agency (U.S. EPA).
Experimental Workflow
The overall workflow for the analysis of this compound in soil samples involves several key stages, from sample collection to final instrumental analysis.
Data Presentation
The choice of extraction and cleanup method can significantly impact the recovery of this compound from soil matrices. The following table summarizes typical recovery data for different methods.
| Extraction Method | Cleanup Method | Soil Type | Spiking Level (µg/kg) | Average Recovery (%) | Reference |
| Soxhlet (EPA 3540C) | Florisil (EPA 3620C) | Sandy Loam | 50 | 85 - 105 | [1] |
| Ultrasonic (EPA 3550C) | Silica Gel (EPA 3630C) | Clay | 20 | 88 - 110 | |
| Microwave-Assisted | None | Various | 50 - 200 | 85 - 101 | [2] |
Experimental Protocols
Sample Preparation
-
Sample Collection: Collect representative composite soil samples from the area of interest.
-
Sample Homogenization: Air-dry the soil sample in a well-ventilated area. Once dried, gently disaggregate the soil using a mortar and pestle and pass it through a 2-mm sieve to remove large debris.
-
Surrogate and Internal Standard Spiking: Prior to extraction, spike a known amount of the soil sample (typically 10-30 g) with surrogate standards to monitor the efficiency of the sample preparation process.
Extraction Protocols
Choose one of the following extraction methods.
This is a classic and robust extraction method for persistent organic pollutants from solid matrices.
-
Sample Preparation: Mix 10-20 g of the homogenized soil sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder. Place the mixture in a porous extraction thimble.
-
Apparatus Setup: Place the thimble in a Soxhlet extractor. The extractor is then fitted to a flask containing 300 mL of a 1:1 (v/v) mixture of hexane and acetone, and a condenser is placed on top.
-
Extraction: Heat the solvent to a gentle boil. The solvent vapor will travel up to the condenser, where it will cool and drip into the extractor, immersing the sample. Once the extractor is full, the solvent will siphon back into the flask. Allow the extraction to proceed for 12-24 hours, cycling at a rate of 4-6 cycles per hour.
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to a small volume (e.g., 5-10 mL) using a Kuderna-Danish (K-D) concentrator or a rotary evaporator.
This method is faster than Soxhlet extraction and uses less solvent.[3][4]
-
Sample Preparation: Weigh approximately 30 g of the soil sample into a beaker and mix with anhydrous sodium sulfate.[5]
-
Extraction: Add 100 mL of a 1:1 (v/v) mixture of hexane and acetone to the sample. Place the tip of an ultrasonic horn into the slurry, ensuring it does not touch the sides or bottom of the beaker. Sonicate for 3 minutes.
-
Solvent Separation: Decant the solvent. Repeat the extraction two more times with fresh solvent. Combine the three extracts.
-
Concentration: Concentrate the combined extract as described in the Soxhlet protocol.
Extract Cleanup Protocols
Cleanup is a critical step to remove interfering compounds from the sample extract prior to instrumental analysis.
Florisil is a magnesium silicate adsorbent effective at separating pesticides from co-extracted lipids and other polar interferences.[1][6]
-
Column Preparation: Prepare a chromatography column by packing it with 20 g of activated Florisil. Top the Florisil with 1-2 cm of anhydrous sodium sulfate.
-
Column Conditioning: Pre-elute the column with 60 mL of hexane and discard the eluate.
-
Sample Loading: Just as the hexane is about to expose the sodium sulfate layer, load the concentrated extract onto the column.
-
Elution:
-
Fraction 1: Elute the column with 200 mL of 6% diethyl ether in hexane. This fraction will contain many of the organochlorine pesticides.
-
Fraction 2: Elute the column with 200 mL of 15% diethyl ether in hexane.
-
Fraction 3: Elute the column with 200 mL of 50% diethyl ether in hexane. This compound is typically found in the second fraction.
-
-
Concentration: Concentrate each fraction separately to a final volume of 1 mL for GC analysis.
Silica gel is another common adsorbent used for the cleanup of pesticide extracts.[7]
-
Column Preparation: Prepare a chromatography column with 10 g of activated silica gel, topped with anhydrous sodium sulfate.
-
Column Conditioning: Pre-elute the column with hexane.
-
Sample Loading: Load the concentrated extract onto the column.
-
Elution: Elute the column with a suitable solvent or a series of solvents of increasing polarity. For this compound, a common approach is to elute with a mixture of hexane and dichloromethane. The exact composition and volume of the eluting solvent should be optimized based on the specific requirements of the analysis.
-
Concentration: Concentrate the collected eluate to a final volume of 1 mL.
Instrumental Analysis
Gas Chromatography with Electron Capture Detection (GC-ECD)
GC-ECD is the most common technique for the analysis of organochlorine pesticides due to its high sensitivity to halogenated compounds.
-
Gas Chromatograph: An instrument equipped with a capillary column and an electron capture detector.
-
Column: A 30 m x 0.25 mm ID fused-silica capillary column with a 0.25 µm film of 5% phenyl-methylpolysiloxane is commonly used.
-
Injector: Splitless injection is typically employed.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 270°C.
-
Ramp 3: 20°C/min to 320°C, hold for 2 minutes.
-
-
Detector Temperature: 320°C.
Gas Chromatography-Mass Spectrometry (GC-MS) Confirmation
Due to the possibility of co-eluting compounds, confirmation of this compound presence by GC-MS is recommended, especially for regulatory purposes. The GC conditions can be similar to those used for GC-ECD, with the mass spectrometer operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Conclusion
The successful analysis of this compound in soil matrices relies on a systematic approach encompassing careful sample preparation, efficient extraction, and thorough cleanup. The choice of methodology will depend on factors such as the required detection limits, the nature of the soil matrix, and the available laboratory equipment. The protocols outlined in this application note, based on established EPA methods, provide a robust framework for obtaining accurate and defensible data for the determination of this compound in soil.
References
- 1. epa.gov [epa.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. epa.gov [epa.gov]
- 4. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurolab.net [eurolab.net]
- 7. synectics.net [synectics.net]
Application Notes and Protocols for the Extraction of Mirex from Fatty Fish Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of the organochlorine pesticide Mirex from fatty fish tissues. The methodologies described are essential for the accurate quantification of this compound in environmental monitoring, food safety assessment, and toxicological studies. The protocols cover sample preparation, extraction, and cleanup, with a focus on techniques suitable for high-lipid matrices.
Introduction
This compound is a highly persistent and bioaccumulative organochlorine pesticide. Due to its lipophilic nature, it readily accumulates in the fatty tissues of aquatic organisms, posing a significant risk to both ecosystem and human health through the food chain. Accurate determination of this compound concentrations in fatty fish is crucial for regulatory compliance and risk assessment. The high lipid content of these samples, however, presents a significant analytical challenge, as lipids can interfere with chromatographic analysis and lead to inaccurate results. The following protocols detail effective methods for the extraction and cleanup of this compound from fatty fish tissues, ensuring reliable and reproducible quantification.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining representative results.
Materials:
-
Whole fatty fish (e.g., salmon, trout, mackerel)
-
Scalpel and dissection tools
-
Homogenizer (e.g., blender or rotor-stator homogenizer)
-
Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours)
-
Mortar and pestle
-
Freeze-dryer (optional)
Protocol:
-
Thaw frozen fish samples to a semi-frozen state to facilitate dissection.
-
Using a clean scalpel, remove the skin and collect the dorsal muscle tissue. Avoid including bone and excessive connective tissue.
-
Homogenize the collected fish tissue to a uniform consistency using a blender or rotor-stator homogenizer.
-
For methods requiring a dry sample, freeze-dry the homogenized tissue until a constant weight is achieved.
-
Alternatively, for wet tissue extraction, mix a known weight of the homogenized tissue (e.g., 10 g) with four times its weight of anhydrous sodium sulfate in a mortar and pestle. Grind the mixture until it becomes a fine, free-flowing powder. This step is crucial for disrupting the tissue matrix and removing water, which enhances extraction efficiency.
Extraction Method 1: Soxhlet Extraction
Soxhlet extraction is a classical and robust method for the exhaustive extraction of persistent organic pollutants from solid matrices.
Materials:
-
Soxhlet extraction apparatus (condenser, thimble holder, and flask)
-
Cellulose extraction thimbles
-
Heating mantle
-
Rotary evaporator
-
Hexane (pesticide residue grade)
-
Acetone (pesticide residue grade)
-
Extraction solvent: 1:1 (v/v) Hexane:Acetone
Protocol:
-
Accurately weigh approximately 10 g of the prepared fish tissue-sodium sulfate mixture and transfer it into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add 250 mL of the hexane:acetone (1:1 v/v) solvent mixture to the round-bottom flask.
-
Assemble the Soxhlet apparatus and connect it to a condenser with a continuous flow of cold water.
-
Heat the solvent in the flask using a heating mantle to a gentle boil.
-
Allow the extraction to proceed for a minimum of 8-12 hours, ensuring a siphon cycle rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool to room temperature.
-
Concentrate the extract to approximately 5-10 mL using a rotary evaporator with a water bath set to 40°C.
-
The concentrated extract is now ready for the cleanup procedure.
Extraction Method 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a more rapid and modern alternative to traditional extraction techniques, reducing solvent consumption and sample preparation time.
Materials:
-
50 mL polypropylene centrifuge tubes with screw caps
-
High-speed centrifuge
-
Acetonitrile (pesticide residue grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquohydrate
-
Vortex mixer
Protocol:
-
Weigh 10 g of homogenized wet fish tissue into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts: 4 g magnesium sulfate, 1 g sodium chloride, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquohydrate.
-
Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Carefully transfer the upper acetonitrile layer (the extract) to a clean tube for the cleanup step.
Cleanup Procedures
Cleanup is a critical step to remove co-extracted lipids that can interfere with the final analysis.
Florisil (magnesium silicate) is a polar adsorbent effective at retaining lipids while allowing nonpolar compounds like this compound to elute.
Materials:
-
Glass chromatography column (10-12 mm internal diameter)
-
Florisil (pesticide residue grade, activated at 130°C for at least 12 hours)
-
Anhydrous sodium sulfate
-
Hexane (pesticide residue grade)
-
Diethyl ether (pesticide residue grade)
-
Elution solvent: 6% (v/v) Diethyl ether in Hexane
Protocol:
-
Prepare a slurry of 10 g of activated Florisil in hexane and pour it into the chromatography column.
-
Gently tap the column to ensure uniform packing and add a 1-2 cm layer of anhydrous sodium sulfate to the top of the Florisil bed.
-
Pre-elute the column with 50 mL of hexane, allowing the solvent to drain to the top of the sodium sulfate layer. Do not let the column run dry.
-
Carefully load the concentrated extract from the Soxhlet or QuEChERS procedure onto the column.
-
Elute the column with 100 mL of 6% diethyl ether in hexane. This fraction will contain this compound.
-
Collect the eluate in a clean flask.
-
Concentrate the collected fraction to a final volume of 1 mL using a gentle stream of nitrogen.
-
The sample is now ready for GC-ECD analysis.
GPC separates molecules based on their size. It is highly effective for removing large lipid molecules from the smaller pesticide molecules.
Materials:
-
GPC system with a suitable column (e.g., Bio-Beads S-X3)
-
Mobile phase: Dichloromethane or a mixture of Dichloromethane and Cyclohexane
-
Autosampler and fraction collector
Protocol:
-
Calibrate the GPC system according to the manufacturer's instructions to determine the elution times for lipids and this compound.
-
Inject the concentrated extract onto the GPC column.
-
Set the fraction collector to discard the initial fraction containing the high molecular weight lipids.
-
Collect the subsequent fraction that contains the smaller this compound molecules.
-
Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-ECD analysis.
Data Presentation
The following table summarizes the recovery rates of this compound and other organochlorine pesticides (OCPs) from fatty fish tissues using various extraction and cleanup techniques.
| Extraction Method | Cleanup Method | Analyte(s) | Matrix | Average Recovery (%) | Reference |
| Microwave-Assisted | SPE (Florisil) | This compound | Fish Muscle | 68 (with n-hexane) | [1] |
| Microwave-Assisted | SPE (Florisil) | OCPs | Fish Muscle | 78 - 108 (at 100°C) | [1] |
| QuEChERS | d-SPE | OCPs | Tilapia (low fat) | 70 - 115 | [2] |
| QuEChERS | d-SPE | OCPs | Salmon (high fat) | 43 - 118 | [2] |
| Ultrasound-Assisted | Membrane Filtration | OCPs | Dried Fish | 87.3 - 104.2 | [3] |
| Tandem SPE | C18 and Florisil | OCPs | Fatty Fish | 55 - 129 | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound from fatty fish tissue.
This compound-Induced Mitochondrial Apoptosis Pathway
This compound, like many other toxic compounds, can induce cellular damage leading to programmed cell death, or apoptosis. One of the primary mechanisms is through the mitochondrial (intrinsic) pathway, which is initiated by cellular stress.
Caption: this compound-induced mitochondrial pathway of apoptosis.
References
- 1. Determination of organochlorine pesticide and polychlorinated biphenyl residues in fatty fish by tandem solid-phase extraction cleanup [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. miR-146a-5p mediates inflammation-induced β cell mitochondrial dysfunction and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Mirex in Bird Eggs by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed analytical protocol for the quantification of the organochlorine pesticide Mirex in bird eggs. The methodology is designed for researchers, scientists, and professionals in drug development and environmental monitoring. The protocol outlines a robust procedure for sample preparation, including homogenization, extraction, and clean-up using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity for the determination of this compound residues in a complex biological matrix. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
This compound is a highly persistent organochlorine pesticide that was used to control fire ants. Due to its lipophilic nature, this compound bioaccumulates in the fatty tissues of organisms and biomagnifies through the food chain. Birds, particularly those at higher trophic levels, are susceptible to accumulating significant levels of this compound, which can be transferred to their eggs. Monitoring this compound concentrations in bird eggs is crucial for assessing environmental contamination and understanding its potential impact on avian reproduction and ecosystem health. This protocol provides a reliable and validated method for the quantification of this compound in bird eggs, ensuring accurate and reproducible results.
Experimental Protocol
This protocol is adapted from established methods for organochlorine pesticide analysis in fatty matrices.
1. Sample Collection and Preparation
-
1.1. Egg Collection: Collect individual eggs from nests. If the entire clutch is collected, each egg should be processed and analyzed separately.
-
1.2. Egg Measurement and Inspection: Record the weight, length, and width of each egg. Inspect for cracks or signs of decomposition.
-
1.3. Homogenization:
-
Carefully crack the egg and empty the contents into a clean, solvent-rinsed glass beaker.
-
Homogenize the entire egg content (yolk and albumen) using a high-speed blender or homogenizer until a uniform consistency is achieved.
-
For composite samples, a pooled sample can be created by mixing equal weights of homogenized content from multiple eggs.
-
Store the homogenate in solvent-rinsed glass jars at -20°C until extraction.
-
2. Extraction: Modified QuEChERS Method
-
2.1. Weigh 2-5 g of the homogenized egg sample into a 50 mL polypropylene centrifuge tube.
-
2.2. Add 10 mL of acetonitrile.
-
2.3. Add an appropriate internal standard (e.g., PCB 209 or a 13C-labeled this compound standard) to the tube.
-
2.4. Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
2.5. Immediately cap and shake the tube vigorously for 1 minute.
-
2.6. Centrifuge at 5000 rpm for 5 minutes.
3. Clean-up: Dispersive Solid-Phase Extraction (d-SPE)
-
3.1. Transfer the acetonitrile supernatant (top layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.
-
3.2. Cap and vortex the tube for 30 seconds.
-
3.3. Centrifuge at 5000 rpm for 5 minutes.
-
3.4. Transfer the cleaned extract to a clean tube.
-
3.5. Evaporate the extract to near dryness under a gentle stream of nitrogen.
-
3.6. Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
4. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
4.1. Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis. The use of a system capable of negative chemical ionization (NCI) is recommended for enhanced sensitivity.
-
4.2. GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 200°C, then ramp at 5°C/min to 300°C, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
4.3. MS Conditions (NCI-SIM/SRM):
-
Ion Source Temperature: 150°C.
-
Interface Temperature: 300°C.
-
Ionization Mode: Negative Chemical Ionization (NCI).
-
Reagent Gas: Methane.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for higher selectivity. For SRM, precursor-to-product ion transitions specific for this compound should be used.
-
Data Presentation
Table 1: GC-MS Parameters for this compound Quantification
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL |
| Injector Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | 100°C (1 min), 20°C/min to 200°C, 5°C/min to 300°C (5 min) |
| Mass Spectrometer | |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| Ion Source Temperature | 150°C |
| Transfer Line Temperature | 300°C |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | To be determined based on this compound fragmentation |
| Product Ions (m/z) | To be determined based on this compound fragmentation |
| Dwell Time | 100 ms |
Table 2: Quantitative Data for this compound in Bird Eggs
| Species | Location | Sample Size (n) | This compound Concentration (ng/g wet weight) - Mean ± SD (Range) | Reference |
| Bobwhite Quail (Colinus virginianus) | Laboratory Study | - | 1 ppm dietary exposure resulted in detectable egg residues | [1] |
| Various Bird Species | Hawaii, USA | - | Undetectable to 10,000 | [2] |
Note: Data on this compound concentrations in a wide variety of wild bird eggs is limited in recent literature. The provided data is illustrative. Researchers should generate their own data based on the described protocol.
Quality Assurance/Quality Control (QA/QC)
-
Method Blank: A method blank (reagents without sample matrix) should be processed with each batch of samples to check for contamination.
-
Matrix Spike: A matrix spike (a blank egg sample fortified with a known amount of this compound) should be analyzed to assess method accuracy and recovery.
-
Duplicate Samples: Analyze duplicate samples to assess method precision.
-
Internal Standards: The use of an internal standard is crucial to correct for variations in extraction efficiency and instrument response.
-
Calibration Curve: A multi-point calibration curve using this compound standards of known concentrations should be prepared to quantify the analyte in the samples.
Visualization
Caption: Experimental workflow for this compound quantification in bird eggs.
References
Application Note: Determination of Mirex in Water Samples by SPE-GC-MS
Abstract
This application note details a robust and sensitive method for the determination of the organochlorine pesticide Mirex in water samples. The methodology utilizes Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for detection and quantification. This protocol is designed for researchers, environmental scientists, and analytical chemists requiring a reliable method for monitoring this compound levels in aqueous matrices. The described method demonstrates excellent recovery, low detection limits, and good linearity, making it suitable for routine environmental monitoring.
Introduction
This compound is a highly persistent and bioaccumulative organochlorine pesticide that has been used to control fire ants. Due to its toxicological properties and environmental persistence, its use has been banned or severely restricted in many countries. Monitoring for the presence of this compound in water sources is crucial for assessing environmental contamination and ensuring public health. This application note provides a detailed protocol for the extraction, identification, and quantification of this compound in water samples using Solid-Phase Extraction (SPE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The SPE-GC-MS technique offers high selectivity and sensitivity, which are essential for the analysis of trace-level contaminants in complex environmental samples.
Experimental Protocol
Sample Collection and Preservation
Collect water samples in 1 L amber glass bottles. To inhibit microbial degradation, add 50 mg of sodium sulfite per liter of water. Store the samples at 4°C and analyze within 7 days of collection.
Solid-Phase Extraction (SPE)
The SPE procedure is a critical step for the concentration of this compound and the removal of interfering matrix components.
-
SPE Cartridge: C18 or a polymeric reversed-phase sorbent such as Oasis HLB (Hydrophilic-Lipophilic Balance).
-
Conditioning: Condition the SPE cartridge by passing 6 mL of ethyl acetate, followed by 6 mL of methanol, and finally 10 mL of ultrapure water. It is crucial not to let the cartridge run dry during the conditioning steps.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of a 5% methanol in water solution to remove any polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 20 minutes to remove residual water.
-
Elution: Elute the retained this compound from the cartridge with 10 mL of ethyl acetate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C. The concentrated extract is now ready for GC-MS analysis.
GC-MS Analysis
The analysis of the extracted this compound is performed using a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor for this compound (C10Cl12):
-
Quantification ion: m/z 272
-
Confirmation ions: m/z 274, 546
-
-
Data Presentation
The performance of the SPE-GC-MS method for this compound detection was validated for several key parameters. The results are summarized in the table below. These values are indicative and may vary slightly depending on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.005 µg/L |
| Limit of Quantification (LOQ) | 0.015 µg/L |
| Recovery | 85-110% |
| Precision (RSD%) | < 15% |
Experimental Workflow Diagram
Caption: Workflow for this compound detection in water by SPE-GC-MS.
Conclusion
The SPE-GC-MS method described in this application note provides a reliable and sensitive approach for the determination of this compound in water samples. The detailed protocol for sample preparation and instrumental analysis, along with the method performance data, demonstrates its suitability for routine environmental monitoring and research applications. The use of SPE allows for effective pre-concentration and sample cleanup, while GC-MS in SIM mode ensures high selectivity and low detection limits, which are crucial for the analysis of persistent organic pollutants like this compound.
Application Note: High-Resolution Mass Spectrometry for the Identification of Mirex Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirex, a highly persistent organochlorine pesticide, has been banned for decades due to its environmental persistence and bioaccumulative properties. Despite its discontinued use, this compound and its metabolites continue to pose a potential risk to ecosystems and human health. Understanding the biotransformation of this compound is crucial for assessing its long-term toxicological impact. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), offers unparalleled sensitivity and specificity for the identification and characterization of this compound metabolites in complex biological matrices. This application note provides a detailed protocol for the identification of this compound metabolites using LC-HRMS, focusing on the application of Orbitrap-based platforms.
Metabolic Pathways of this compound
The primary metabolic transformations of this compound in the environment and in biological systems involve reductive dechlorination. The main pathways are photodegradation and anaerobic biodegradation. Photolysis of this compound leads to the formation of photothis compound (8-monohydrothis compound) and subsequently 2,8-dihydrothis compound.[1] Anaerobic microbial degradation primarily results in the formation of a 10-monohydro derivative.
References
Application Notes and Protocols for the Analysis of Mirex and Other Organochlorine Pesticides Using the QuEChERS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food matrices.[1][2] Its simplicity, speed, and low solvent consumption make it an attractive alternative to traditional extraction methods.[2][3] This document provides detailed application notes and protocols for the determination of Mirex and other organochlorine pesticides (OCPs) in food samples using the QuEChERS method followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Organochlorine pesticides are a group of persistent organic pollutants (POPs) that can bioaccumulate in the food chain, posing potential health risks to humans.[4] Accurate and sensitive analytical methods are therefore crucial for monitoring their presence in food products. The QuEChERS method, particularly the AOAC Official Method 2007.01, provides a robust framework for the extraction and cleanup of these compounds from complex matrices.[5][6]
Experimental Protocols
This section details the standardized protocols for the QuEChERS method, focusing on the AOAC Official Method 2007.01 for the analysis of this compound and other organochlorine pesticides.
Sample Preparation and Homogenization
Proper sample homogenization is critical to ensure that the analytical portion is representative of the entire sample.
-
For high-water content samples (e.g., fruits, vegetables):
-
Chop the entire sample into small pieces.
-
Homogenize the sample using a high-speed blender or grinder. To prevent the degradation of thermally labile pesticides, it is recommended to pre-cool the sample and add dry ice during homogenization.
-
-
For low-water content and dry samples (e.g., cereals, grains):
-
Grind the sample to a fine, uniform powder.
-
Prior to extraction, hydrate a representative portion of the sample with a calculated amount of deionized water to achieve a total water content of approximately 80-95%.
-
-
For fatty matrices (e.g., milk, fish, edible oils):
-
For liquid samples like milk, use a measured volume directly.
-
For solid fatty samples, homogenize as described for high-water content samples. Modifications to the cleanup step will be necessary to remove lipids.
-
Extraction
This step involves the extraction of pesticides from the sample matrix into an organic solvent. The AOAC 2007.01 method utilizes a buffered acetonitrile extraction.[5][6]
-
Weigh 15 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate volume of an internal standard solution to all samples, blanks, and calibration standards.
-
Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.
-
Cap the tube and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.
-
Add the contents of a QuEChERS AOAC 2007.01 extraction salt packet (containing 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate) to the tube.[3][5]
-
Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in the separation of the sample into an upper acetonitrile layer (containing the pesticides), a solid layer of sample matrix, and a lower aqueous layer.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
The cleanup step is essential to remove matrix co-extractives that can interfere with the analysis and contaminate the GC-MS system.
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube. The volume of the aliquot and the size of the dSPE tube will depend on the specific QuEChERS kit being used. For a standard 15 mL dSPE tube, 8 mL of the extract is typically used.
-
The dSPE tube for general fruits and vegetables typically contains anhydrous magnesium sulfate (for water removal) and primary secondary amine (PSA) sorbent (to remove sugars, fatty acids, and organic acids).[5]
-
For samples with high fat content, a dSPE tube containing C18 sorbent in addition to magnesium sulfate and PSA is recommended to remove lipids.
-
For samples with high pigment content (e.g., leafy greens), a dSPE tube containing graphitized carbon black (GCB) may be used. However, GCB should be used with caution as it can adsorb planar pesticides.
-
Vortex the dSPE tube for 1 minute to ensure thorough mixing of the extract with the sorbents.
-
Centrifuge the dSPE tube at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is the final, cleaned extract ready for GC-MS analysis.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound and other organochlorine pesticides using the QuEChERS method coupled with GC-MS. The data is compiled from various validation studies. It is important to note that performance characteristics such as recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ) can vary depending on the matrix, fortification level, and specific analytical instrumentation used.
Table 1: Recovery Data for Selected Organochlorine Pesticides
| Pesticide | Matrix | Fortification Level (ng/g) | Recovery (%) | Reference |
| This compound | Data not explicitly found in searches | - | - | - |
| Aldrin | Shrimp | 50 | 95 | [6] |
| α-BHC | Shrimp | 50 | 98 | [6] |
| β-BHC | Shrimp | 50 | 92 | [6] |
| γ-BHC (Lindane) | Shrimp | 50 | 102 | [6] |
| δ-BHC | Shrimp | 50 | 96 | [6] |
| Dieldrin | Shrimp | 50 | 99 | [6] |
| Endrin | Shrimp | 50 | 97 | [6] |
| 4,4'-DDD | Shrimp | 50 | 106 | [6] |
| 4,4'-DDE | Shrimp | 50 | 101 | [6] |
| 4,4'-DDT | Shrimp | 50 | 103 | [6] |
| Heptachlor | Shrimp | 50 | 94 | [6] |
| Heptachlor epoxide | Shrimp | 50 | 100 | [6] |
| Methoxychlor | Shrimp | 50 | 84 | [6] |
| cis-Chlordane | Whole Milk | 10 | 88 | [4] |
| Endosulfan-I | Cow's Milk | 25-1000 ppb | 70-120 | |
| Endosulfan-II | Cow's Milk | 25-1000 ppb | 70-120 |
Note: While specific data for this compound was not found in the provided search results, its chemical properties as a stable, nonpolar organochlorine suggest that its recovery would be comparable to other OCPs like Dieldrin and DDT under the optimized QuEChERS protocol.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Organochlorine Pesticides
| Pesticide | Matrix | LOD (ng/g) | LOQ (ng/g) | Reference |
| This compound | Data not explicitly found in searches | - | - | - |
| Aldrin | Shrimp | 3 | 50 | [6] |
| α-BHC | Shrimp | 4 | 50 | [6] |
| β-BHC | Shrimp | 5 | 50 | [6] |
| γ-BHC (Lindane) | Shrimp | 3 | 50 | [6] |
| δ-BHC | Shrimp | 6 | 50 | [6] |
| Dieldrin | Shrimp | 7 | 50 | [6] |
| Endrin | Shrimp | 9 | 50 | [6] |
| 4,4'-DDD | Shrimp | 8 | 50 | [6] |
| 4,4'-DDE | Shrimp | 5 | 50 | [6] |
| 4,4'-DDT | Shrimp | 7 | 50 | [6] |
| Heptachlor | Shrimp | 3 | 50 | [6] |
| Heptachlor epoxide | Shrimp | 6 | 50 | [6] |
| Methoxychlor | Shrimp | 9 | 50 | [6] |
| Various OCPs | Green Leafy Vegetables | 0.15–0.32 | 0.45–0.96 | |
| Various OCPs | Fruits | - | 1–13 | [3] |
Note: The LOQ is often defined as the lowest validated spiking level that meets method performance criteria for accuracy and precision.[6]
GC-MS Analysis
The cleaned extracts are analyzed by gas chromatography coupled with a mass spectrometer (GC-MS or GC-MS/MS) for the identification and quantification of this compound and other organochlorine pesticides.
Typical GC-MS Parameters
-
Gas Chromatograph: Agilent 7890A GC or similar
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or similar
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1-2 µL
-
Injector Temperature: 250-280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 70-100 °C, hold for 1-2 minutes
-
Ramp 1: 10-25 °C/min to 180-200 °C
-
Ramp 2: 5-10 °C/min to 300-310 °C, hold for 5-10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min
-
MS Source Temperature: 230-280 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or Multiple Reaction Monitoring (MRM) for GC-MS/MS.
Note: These are general parameters and should be optimized for the specific instrument and target analytes.
Diagrams
Caption: QuEChERS AOAC 2007.01 Workflow for Pesticide Analysis.
Caption: Logical Relationships of the QuEChERS Method.
References
- 1. Product - CHM® QuEChERS AOAC 2007.01 Method [chmlab.com]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. QuEChERS: About the method [quechers.eu]
- 5. Thermo Scientific QuEChERS AOAC 2007.01 Method Extraction Kits:Solid Phase | Fisher Scientific [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
Analysis of Mirex and its Photoproducts in Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirex, a highly persistent organochlorine pesticide, and its photoproducts pose a significant environmental concern due to their bioaccumulation and toxicity. This document provides detailed application notes and protocols for the analysis of this compound and its primary photoproducts, such as photothis compound (8-monohydro this compound), in various environmental matrices. The methodologies outlined below are crucial for monitoring environmental contamination, assessing ecological risks, and understanding the long-term fate of these compounds.
Data Presentation: Quantitative Analysis of this compound and Photoproducts
The following tables summarize the concentrations of this compound and its major photoproduct, photothis compound, reported in environmental samples from various studies. These data are essential for understanding the extent of contamination and the environmental transformation of this compound.
Table 1: Concentration of this compound and Photothis compound in Sediment Samples from Lake Ontario
| Location within Lake Ontario | This compound (µg/kg dry weight) | Photothis compound (µg/kg dry weight) | Reference |
| Niagara Basin | 30 - 38 | Not Reported | [1] |
| Eastern and Central Basins | 8.2 - 62 | Not Reported | [2] |
| Nearshore Sediments | up to 0.93 ng/g (0.93 µg/kg) | Not Reported | [3] |
| Upper Niagara River | 3,000 | Not Reported | [2] |
| Lower Niagara River | 86,000 | Not Reported | [2] |
| Western Basin | 10,000 | Not Reported | [2] |
Table 2: Concentration of this compound and Photothis compound in Biota from the Great Lakes Region
| Species | Location | Matrix | This compound Concentration | Photothis compound Concentration | Σthis compound (this compound + Photothis compound) | Reference |
| Lake Ontario Fish (general) | Lake Ontario | Tissue | ~90% decrease from 1975-2010 | ~75% decrease from 1993-2010 | Not Reported | [4] |
| Seabird Eggs (average) | Canadian High Arctic | Egg | 47-50% of Σthis compound | 50-54% of Σthis compound | Not Reported | [4] |
| Guillemot Eggs | Canadian High Arctic | Egg | 36% of Σthis compound | 64% of Σthis compound | Not Reported | [4] |
| Zebra Mussels | Lake Ontario | Tissue | up to 3.58 ng/g (3.58 µg/kg) | Not Reported | Not Reported | [3] |
Experimental Protocols
The following protocols are based on established methods for the analysis of organochlorine pesticides in environmental samples, such as US EPA Method 1699.[5] These protocols provide a framework that can be adapted and optimized for specific laboratory conditions and sample types.
Protocol 1: Sample Collection and Handling
-
Sediment/Soil:
-
Collect surficial sediment or soil samples using a stainless-steel grab sampler or core sampler.
-
Homogenize the sample thoroughly in a stainless-steel bowl.
-
Store the sample in a pre-cleaned glass jar with a Teflon-lined lid.
-
Freeze the sample at -20°C until extraction.
-
-
Biota (Fish Tissue):
-
Collect fish samples using appropriate methods (e.g., electrofishing, netting).
-
On a clean surface, dissect the desired tissue (e.g., muscle, liver) using stainless-steel instruments.
-
Homogenize the tissue sample.
-
Store the homogenized tissue in a pre-cleaned glass jar with a Teflon-lined lid.
-
Freeze the sample at -20°C until extraction.
-
Protocol 2: Sample Extraction
This protocol describes a common extraction method, Soxhlet extraction, suitable for solid and semi-solid matrices.
-
Sample Preparation:
-
Thaw the frozen sample to room temperature.
-
Accurately weigh approximately 10-20 g of the homogenized sample into a pre-cleaned extraction thimble.
-
Mix the sample with anhydrous sodium sulfate to remove excess water.
-
-
Soxhlet Extraction:
-
Place the thimble in a Soxhlet extractor.
-
Add 200-300 mL of a suitable solvent mixture (e.g., hexane:acetone (1:1 v/v) or dichloromethane) to the round-bottom flask.
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
Protocol 3: Extract Cleanup
Cleanup is a critical step to remove interfering compounds from the sample extract prior to instrumental analysis. A combination of techniques is often necessary.
-
Gel Permeation Chromatography (GPC) - for lipid removal in biota samples:
-
Use a GPC system with a suitable column (e.g., Bio-Beads S-X3).
-
Elute the concentrated extract with an appropriate solvent (e.g., cyclohexane:ethyl acetate).
-
Collect the fraction containing the analytes of interest, discarding the high molecular weight lipid fraction.
-
-
Solid-Phase Extraction (SPE):
-
Use a multi-layer SPE cartridge containing different sorbents (e.g., aminopropyl, silica gel, or Florisil).
-
Condition the cartridge with the appropriate solvents.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interferences.
-
Elute the this compound and its photoproducts with a more polar solvent or solvent mixture (e.g., hexane:dichloromethane).
-
Concentrate the eluate to a final volume of 1 mL for GC-MS analysis.
-
Protocol 4: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
-
GC Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
-
Ions to Monitor (suggested):
-
This compound: m/z 272, 274, 546
-
Photothis compound (8-monohydro): m/z 237, 239, 512
-
-
-
Quantification:
-
Use an internal standard method for accurate quantification. A suitable internal standard would be a labeled this compound compound (e.g., ¹³C₁₀-Mirex).
-
Prepare a multi-point calibration curve using certified reference standards of this compound and its photoproducts.
-
Visualizations
This compound Photodegradation Pathway
Caption: Simplified photochemical degradation pathway of this compound in the environment.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the analysis of this compound photoproducts.
References
Application Notes and Protocols for the Determination of Mirex in Archived Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirex, a highly persistent and bioaccumulative organochlorine pesticide, was once widely used for the control of fire ants and as a flame retardant. Although its use has been banned for decades, its resistance to degradation means it can still be detected in various environmental compartments.[1] The analysis of this compound in archived environmental samples is crucial for understanding its long-term fate, transport, and potential risks to ecosystems and human health. Due to its stability, a significant portion of this compound can be recovered from soil samples even after 12 years, making the analysis of archived specimens particularly relevant.[2]
These application notes provide detailed protocols for the determination of this compound in a range of archived environmental samples, including soil, sediment, and biological tissues. The methodologies described focus on established extraction and clean-up techniques followed by gas chromatography-mass spectrometry (GC-MS) for sensitive and selective quantification.
Data Presentation
The following tables summarize quantitative data related to this compound determination from various studies. This information can be used to assess expected concentration ranges and analytical performance.
Table 1: Concentration of this compound in Various Environmental Samples
| Sample Matrix | Location | Concentration Range | Reference |
| Soil | Liyang, China (former production site) | 2.9 - 4300 pg/g (dw) | [3] |
| Sediment | Lake Ontario | Mean: 134.01 µg/kg | [4] |
| Lake Trout | Lake Ontario (near former mfg. site) | up to 360 ng/g | [5] |
| Salmon Fillets | Lake Ontario | < 0.1 mg/kg (in 1999) | [5] |
| Human Adipose Tissue | Greenland | Mean: 126 µg/kg of lipid | [5] |
| Human Blood | New York Sport Fishers | Mean: 18.4 ng/g of lipid | [5] |
Table 2: Analytical Performance Data for this compound Determination
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate | Reference |
| LLE-LTP/GC-MS | Honey | - | 2.0 µg/kg | ~100% | [6] |
| GC-MS/MS | Mammalian Tissues (Pork Liver, Brain, Fat) | - | 4 - 20 pg/µL | - | [7] |
| GC-MS | Water | - | 0.002 - 0.016 µg/L | - | [8] |
| GC-MS | Sediment | - | 0.003 - 0.017 µg/g | - | [8] |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Soil and Sediment Samples (Adapted from EPA Method 3540C)
This protocol describes a rigorous extraction method for solid and semi-solid matrices. Soxhlet extraction, while time and solvent-intensive, is a benchmark technique for achieving high extraction efficiencies for persistent organic pollutants like this compound.[9][10]
1. Sample Preparation:
- Homogenize the archived soil or sediment sample to ensure representativeness.
- Air-dry the sample or determine the moisture content to report results on a dry weight basis.
- Weigh approximately 10-20 g of the homogenized sample and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
2. Extraction:
- Place the sample mixture into a cellulose extraction thimble.
- Add a few boiling chips to a 250 mL round-bottom flask and add 150-200 mL of a 1:1 (v/v) mixture of n-hexane and acetone.
- Assemble the Soxhlet apparatus with the round-bottom flask, extractor, and condenser.
- Heat the flask to initiate solvent reflux. The extraction should proceed at a rate of 4-6 cycles per hour for a minimum of 16-24 hours.
3. Concentration:
- After extraction, allow the apparatus to cool.
- Concentrate the extract to a small volume (e.g., 5-10 mL) using a Kuderna-Danish (K-D) concentrator or a rotary evaporator.
- Exchange the solvent to n-hexane by adding fresh hexane and re-concentrating. The final volume should be adjusted based on the expected concentration of this compound and the sensitivity of the analytical instrument.
Protocol 2: Clean-up of this compound Extracts using Gel Permeation Chromatography (GPC) (Adapted from EPA Method 3640A)
GPC is a size-exclusion chromatography technique effective for removing high molecular weight interferences such as lipids, polymers, and humic substances from sample extracts, which is particularly useful for archived biota samples.[11][12][13]
1. System Calibration:
- Calibrate the GPC system using a standard solution containing corn oil, bis(2-ethylhexyl) phthalate, methoxychlor, perylene, and sulfur to determine the appropriate collection window for this compound.
- The goal is to collect the fraction containing the pesticides while discarding the earlier eluting high molecular weight compounds and the later eluting sulfur.
2. Sample Loading and Elution:
- Ensure the sample extract from Protocol 1 is in a solvent compatible with the GPC mobile phase (e.g., dichloromethane or a mixture of ethyl acetate and cyclohexane).
- Filter the extract to remove any particulate matter.
- Inject an aliquot of the concentrated extract onto the GPC column.
- Elute the sample with the appropriate mobile phase at a constant flow rate.
3. Fraction Collection:
- Collect the fraction corresponding to the predetermined retention time window for this compound.
- The collected fraction can then be concentrated and solvent-exchanged into a solvent suitable for GC-MS analysis (e.g., hexane or isooctane).
Protocol 3: Florisil® Clean-up of this compound Extracts (Adapted from EPA Method 3620C)
Florisil®, a magnesium silicate adsorbent, is widely used for the clean-up of pesticide extracts. It effectively removes polar interferences that can affect GC-MS analysis.[1][2][5]
1. Florisil Activation:
- Activate the Florisil® by heating it at 130°C for at least 16 hours.
- Allow it to cool in a desiccator before use. The adsorptive capacity of Florisil® can vary between batches and may need to be standardized using the lauric acid value.[2]
2. Column Preparation:
- Pack a chromatography column with 10-20 g of activated Florisil®.
- Gently tap the column to settle the packing material.
- Add a 1-2 cm layer of anhydrous sodium sulfate to the top of the Florisil®.
- Pre-elute the column with n-hexane, discarding the eluate.
3. Sample Elution:
- Carefully transfer the concentrated sample extract onto the column just as the solvent level reaches the top of the sodium sulfate layer.
- Elute the column with a series of solvents of increasing polarity. For this compound, a common elution scheme involves a nonpolar solvent like hexane, followed by a slightly more polar solvent or solvent mixture (e.g., 6% diethyl ether in hexane). The exact elution profile should be determined experimentally.
- Collect the appropriate fraction(s) containing this compound.
4. Concentration:
- Concentrate the collected fraction to a final volume suitable for GC-MS analysis.
Protocol 4: GC-MS Analysis of this compound (Adapted from EPA Method 8081B)
Gas chromatography coupled with mass spectrometry provides high sensitivity and selectivity for the quantification of this compound.[14]
1. Instrumental Conditions:
- Gas Chromatograph (GC):
- Injector: Splitless mode.
- Column: A non-polar capillary column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: An initial temperature of around 100°C, ramped to a final temperature of approximately 300°C. The specific program should be optimized to achieve good separation of this compound from any co-eluting compounds.
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound (m/z) include 272, 274, and 546. The most abundant, characteristic ions should be chosen for quantification and confirmation.
2. Calibration:
- Prepare a series of calibration standards of this compound in a suitable solvent (e.g., isooctane).
- Generate a calibration curve by plotting the peak area against the concentration of this compound.
3. Sample Analysis:
- Inject an aliquot of the cleaned-up sample extract into the GC-MS system.
- Identify this compound based on its retention time and the presence of the characteristic ions.
- Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
4. Quality Control:
- Analyze procedural blanks, matrix spikes, and laboratory control samples to monitor for contamination, matrix effects, and analytical accuracy and precision.
- The breakdown of DDT and endrin should be monitored to ensure the inertness of the GC system.[14]
Visualizations
Caption: Workflow for this compound Determination in Environmental Samples.
Caption: Soxhlet Extraction Protocol for this compound.
Caption: GC-MS Analysis Pathway for this compound.
References
- 1. eurolab.net [eurolab.net]
- 2. epa.gov [epa.gov]
- 3. SW-846 Test Method 3620C: Florisil Cleanup | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 4. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 5. synectics.net [synectics.net]
- 6. epa.gov [epa.gov]
- 7. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. img1.wsimg.com [img1.wsimg.com]
- 13. chemetrix.co.za [chemetrix.co.za]
- 14. epa.gov [epa.gov]
Troubleshooting & Optimization
Overcoming PCB interference in Mirex GC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering PCB interference during the gas chromatographic (GC) analysis of Mirex.
Frequently Asked Questions (FAQs)
Q1: Why do PCBs interfere with this compound analysis by GC?
A1: Polychlorinated biphenyls (PCBs) are a common interference in the analysis of this compound, a highly chlorinated pesticide. Due to their similar chemical properties and persistence in the environment, PCBs often co-elute with this compound from standard gas chromatography columns.[1] This co-elution leads to overlapping peaks in the chromatogram, making accurate quantification of this compound by electron-capture gas chromatography (EC-GC) difficult.[1]
Q2: What are the primary analytical challenges when this compound and PCBs are present in the same sample?
A2: The primary challenges include:
-
Co-elution: As mentioned, this compound and certain PCB congeners often have very similar retention times on many common GC columns.
-
Detector Response: Electron capture detectors (ECDs) are highly sensitive to chlorinated compounds, and the high concentrations of PCBs typically found in environmental samples can mask the this compound signal.
-
Matrix Effects: Complex sample matrices, such as those from biological tissues or environmental solids, can contain lipids and other compounds that interfere with both extraction and chromatographic analysis.[2][3]
Q3: What are the initial steps to confirm this compound presence when PCB interference is suspected?
A3: Confirmation of this compound in the presence of PCBs can be achieved through mass spectrometry (GC/MS).[1][4] By using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS), it is possible to selectively detect this compound based on its unique mass-to-charge ratio, even with co-eluting PCBs.[2] High-resolution mass spectrometry can provide further confirmation.[4]
Troubleshooting Guides
Issue 1: Poor resolution between this compound and PCB peaks on the chromatogram.
Cause: This is a classic co-elution problem where the GC column and analytical conditions are insufficient to separate this compound from interfering PCB congeners.
Solutions:
-
Column Selection: The choice of GC column is critical. A column with a different stationary phase chemistry can alter the selectivity and improve separation. For instance, two compounds that co-elute on one stationary phase may separate on another with different analyte-phase interactions.[5][6] Consider using application-specific columns designed for pesticide or PCB analysis.
-
Method Optimization: Adjusting the GC oven temperature program can enhance separation. A slower temperature ramp can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.
-
Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples where co-elution is severe, GCxGC provides a powerful solution. By using two columns with different stationary phases (an orthogonal set), compounds that co-elute on the first column can be separated on the second.[7]
Issue 2: Inaccurate this compound quantification due to high PCB background.
Cause: High concentrations of PCBs in a sample can lead to a large, unresolved "hump" in the chromatogram, making it difficult to accurately integrate the this compound peak.
Solutions:
-
Sample Cleanup: Implementing a robust sample cleanup procedure is essential to remove interfering compounds before GC analysis.
-
Florisil Cleanup: Florisil, a magnesium silicate adsorbent, is commonly used in column chromatography to separate organochlorine pesticides from lipids and other interferences.[8]
-
Solid Phase Extraction (SPE): SPE cartridges can provide a more targeted cleanup and are efficient for removing interfering substances from soil and water samples.[9]
-
-
Selective Detectors: Using a detector that is more selective for this compound over PCBs can significantly improve quantification. The Hall electrolytic conductivity detector (ELCD) has been shown to have a higher specificity for highly chlorinated, non-aromatic compounds like this compound compared to PCBs.[1]
-
Perchlorination: This chemical derivatization technique can be used to convert all PCB congeners into a single, fully chlorinated biphenyl, decachlorobiphenyl. This simplifies the chromatogram by removing the multiple PCB peaks, allowing for easier quantification of this compound.
Experimental Protocols
Protocol 1: Florisil Column Cleanup for this compound Analysis
This protocol describes a general procedure for cleaning up sample extracts to remove interfering substances like lipids and PCBs prior to GC analysis.
Materials:
-
Glass chromatography column (e.g., 20 mm I.D. x 300 mm)
-
Glass wool
-
Anhydrous sodium sulfate
-
Florisil (activated at 130°C)
-
Hexane
-
Sample extract
Procedure:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Add 1-2 cm of anhydrous sodium sulfate on top of the glass wool.
-
Dry-pack the column with a specific amount of activated Florisil (the amount will depend on the sample matrix and expected level of contamination).
-
Top the Florisil layer with another 1-2 cm of anhydrous sodium sulfate.
-
Pre-elute the column with hexane to wet the packing material and remove any potential contaminants.
-
Carefully load the concentrated sample extract onto the top of the column.
-
Elute the column with an appropriate solvent or solvent mixture. This compound and PCBs will elute in specific fractions. The elution profile should be determined experimentally.
-
Collect the fraction containing this compound and concentrate it for GC analysis.
Protocol 2: Perchlorination for PCB Interference Removal
This protocol outlines a method to chemically convert PCBs to decachlorobiphenyl to simplify the chromatogram. Caution: This procedure involves hazardous reagents and should be performed in a fume hood with appropriate personal protective equipment.
Materials:
-
Antimony pentachloride (SbCl₅)
-
Chloroform (CHCl₃)
-
Sample extract
-
Heating block or water bath
-
Nitrogen gas for evaporation
Procedure:
-
Evaporate the sample extract to near dryness under a gentle stream of nitrogen.
-
Redissolve the residue in a small volume of chloroform.
-
Add a controlled amount of antimony pentachloride to the sample.
-
Heat the reaction mixture at a specific temperature (e.g., 150°C) for a defined period (e.g., 3 hours).
-
After cooling, carefully quench the reaction by adding hydrochloric acid (HCl).
-
Extract the chlorinated products with hexane.
-
Wash the hexane extract with deionized water to remove any remaining acid.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the final extract for GC analysis.
Data Presentation
Table 1: Comparison of Cleanup and Detection Methods for this compound Analysis
| Method | Principle | Advantages | Disadvantages | Typical Recovery of this compound |
| Florisil Column Chromatography | Adsorption chromatography to separate compounds based on polarity. | Effective for removing lipids and some interfering compounds. | May require optimization of elution solvents; can be time-consuming. | 70-90% |
| Solid Phase Extraction (SPE) | Selective adsorption and elution using a packed cartridge. | Faster than traditional column chromatography; high sample throughput. | Cartridge selection is critical; potential for matrix effects. | 80-95% |
| Perchlorination | Chemical derivatization to convert all PCBs to decachlorobiphenyl. | Eliminates multiple PCB peaks, simplifying the chromatogram. | Destructive to some pesticides; involves hazardous reagents. | N/A (Transforms analytes) |
| Hall Electrolytic Conductivity Detector (ELCD) | Selective detection of halogenated compounds. | High specificity for highly chlorinated non-aromatics like this compound over PCBs. | Less sensitive than ECD for some compounds. | N/A (Detection method) |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Separation by GC followed by mass-based detection. | Provides confirmation of this compound identity; high selectivity. | Higher instrumentation cost; may require more complex method development. | >90% (with appropriate internal standards) |
Visualizations
Caption: General workflow for this compound analysis from sample preparation to quantification.
Caption: Troubleshooting flowchart for overcoming PCB interference in this compound GC analysis.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound in human blood serum containing polychlorinated biphenyls by using packed column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. supelco.com.tw [supelco.com.tw]
- 6. fishersci.ca [fishersci.ca]
- 7. foxscientific.com [foxscientific.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mirex Extraction from High-Organic Matter Soil
Welcome to the technical support center for Mirex extraction from high-organic matter soil. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and accuracy of their extraction experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from soils rich in organic content.
1. Low this compound Recovery
Q: My this compound recovery is consistently low. What are the potential causes and solutions?
A: Low recovery of this compound from high-organic matter soil is a frequent challenge. The primary reasons include strong adsorption of this compound to soil organic matter and the presence of co-extractives that interfere with the extraction and analysis process.
Troubleshooting Steps:
-
Optimize Extraction Method: The choice of extraction method significantly impacts recovery. Consider the following:
-
Soxhlet Extraction: This is a classic and robust method but can be time-consuming. Ensure a sufficient number of extraction cycles (typically 16-24 hours at 4-6 cycles/hour) are performed to achieve exhaustive extraction.[1]
-
Ultrasonic Extraction: This method is faster than Soxhlet. For optimal results, use a mixture of petroleum ether and acetone (1:1 v/v) and perform the extraction twice for 20 minutes each.[2]
-
Microwave-Assisted Extraction (MAE): MAE offers rapid extraction with reduced solvent consumption. Optimal conditions often involve using a solvent mixture like acetone:hexane (3:2) at elevated temperature (e.g., 120°C) and pressure (e.g., 80 psi) for about 20 minutes.[3]
-
Supercritical Fluid Extraction (SFE): SFE with carbon dioxide is an environmentally friendly option. The addition of a modifier, such as methanol, can be essential to overcome the strong interactions between this compound and the soil matrix.[4][5]
-
-
Enhance Solvent-Matrix Interaction:
-
Thorough Sample Mixing: Ensure the soil sample is thoroughly mixed with a drying agent like anhydrous sodium sulfate before extraction. This improves solvent penetration, especially in moist samples.[1][6]
-
Grinding: Grinding the soil sample to a smaller particle size increases the surface area available for solvent interaction.[6]
-
-
Address Co-extractive Interference: High-organic matter soils are rich in humic acids and lipids, which can be co-extracted with this compound and interfere with its quantification. Implement a cleanup step after extraction (see FAQ 3 for details).
2. Poor Reproducibility
Q: I am observing significant variability in my this compound recovery across replicate samples. How can I improve the reproducibility of my results?
A: Poor reproducibility often stems from sample inhomogeneity and inconsistent experimental procedures.
Troubleshooting Steps:
-
Ensure Sample Homogeneity: High-organic matter soils can be heterogeneous. Thoroughly mix the entire soil sample before taking subsamples for extraction. Sieving the soil can also help in achieving a more uniform particle size.
-
Standardize Procedures: Follow the chosen extraction protocol precisely for all samples. This includes consistent solvent volumes, extraction times, temperature, and pressure.
-
Use of Internal Standards: Incorporate an internal standard into your analytical workflow. This can help to correct for variations in extraction efficiency and instrumental response.
3. Co-extractive Interference
Q: My chromatograms show many interfering peaks, making it difficult to accurately quantify this compound. How can I remove these interferences?
A: The co-extraction of humic substances and lipids is a major issue with high-organic matter soils. These compounds can cause matrix effects in the analytical instrument, leading to signal suppression or enhancement.[7]
Cleanup Strategies:
-
Humic Acid Removal:
-
Alkaline Extraction and Acid Precipitation: Humic acids are soluble in alkaline solutions and precipitate in acidic conditions. This property can be exploited for their removal.[8] A common method involves treating the extract with an alkaline solution, followed by acidification to precipitate the humic acids, which can then be removed by centrifugation or filtration.
-
Solid-Phase Extraction (SPE): Use SPE cartridges with appropriate sorbents (e.g., Florisil) to retain polar interferences like humic acids while allowing the nonpolar this compound to pass through.
-
-
Lipid Removal:
-
Gel Permeation Chromatography (GPC): GPC is an effective technique for separating large molecules like lipids from smaller analytes like this compound.
-
Dispersive Solid-Phase Extraction (dSPE): The use of sorbents like Enhanced Matrix Removal—Lipid (EMR-Lipid) has shown high efficiency in selectively removing lipids from extracts.[9][10]
-
Freezing/Low-Temperature Precipitation: Storing the extract at a low temperature (e.g., -20°C) can cause lipids to precipitate out of the solution.
-
Frequently Asked Questions (FAQs)
1. Which extraction solvent is best for this compound in high-organic matter soil?
The choice of solvent is critical. A mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like acetone or methylene chloride) is generally most effective. The polar solvent helps to disrupt the interactions between this compound and the organic matter, while the nonpolar solvent efficiently dissolves the this compound. A common and effective combination is a 1:1 (v/v) mixture of acetone and hexane.[1]
2. How does soil moisture content affect this compound extraction?
High moisture content can hinder extraction efficiency by preventing the organic solvent from effectively penetrating the soil particles. It is crucial to dry the soil sample before extraction, either by air-drying or by mixing it with an anhydrous salt like sodium sulfate.[6]
3. What is the most efficient cleanup method for removing co-extractives?
The most suitable cleanup method depends on the specific nature of the co-extractives. For high-organic matter soils, a multi-step cleanup approach is often necessary. This may involve an initial acid-base partitioning to remove the bulk of humic acids, followed by a column chromatography step (e.g., using Florisil or silica gel) or a dSPE step with a lipid-removing sorbent to eliminate remaining interferences.
4. What analytical technique is most suitable for this compound quantification?
Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and selective method for the analysis of halogenated compounds like this compound.[11][12][13] For confirmation and in complex matrices, gas chromatography-mass spectrometry (GC-MS) is recommended.[14]
5. How can I validate my this compound extraction method?
Method validation should be performed by analyzing certified reference materials (CRMs) with known this compound concentrations, if available. Alternatively, you can perform spiking experiments where a known amount of this compound standard is added to a blank soil sample. The recovery of the spiked standard is then used to assess the accuracy of the method.
Data Presentation
Table 1: Comparison of this compound Extraction Methods from Soil
| Extraction Method | Typical Solvent(s) | Extraction Time | Advantages | Disadvantages | Typical Recovery (%) |
| Soxhlet | Acetone/Hexane (1:1) | 16-24 hours | Exhaustive extraction, well-established | Time-consuming, large solvent volume | 85-110 |
| Ultrasonic | Petroleum ether/Acetone (1:1) | 40 minutes (2x20 min) | Fast, simple | Lower efficiency for strongly bound residues | >88[2] |
| MAE | Acetone/Hexane (3:2) | 20 minutes | Very fast, low solvent use | Requires specialized equipment | 90-105[3] |
| SFE | Supercritical CO₂ with modifier | 30-60 minutes | Environmentally friendly, selective | High initial equipment cost | 80-115 |
Experimental Protocols
1. Soxhlet Extraction Protocol
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh. Homogenize the sieved soil.
-
Weigh 10 g of the homogenized soil and mix it thoroughly with 10 g of anhydrous sodium sulfate.
-
Place the mixture in a cellulose extraction thimble.
-
Extraction: Place the thimble into a Soxhlet extractor. Add 250 mL of acetone/hexane (1:1 v/v) to a round-bottom flask.
-
Extract for 16-24 hours at a rate of 4-6 cycles per hour.[1]
-
Concentration: After extraction, allow the extract to cool. Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
Cleanup: Proceed with a suitable cleanup method to remove interferences.
2. Ultrasonic Extraction Protocol
-
Sample Preparation: Prepare the soil sample as described in the Soxhlet protocol.
-
Weigh 10 g of the soil-sodium sulfate mixture into a beaker.
-
Extraction: Add 25 mL of petroleum ether/acetone (1:1 v/v).
-
Place the beaker in an ultrasonic bath and sonicate for 20 minutes.[2]
-
Decant the solvent into a collection flask.
-
Repeat the extraction with a fresh 25 mL portion of the solvent mixture for another 20 minutes.
-
Combine the extracts and proceed to the concentration and cleanup steps.
Visualizations
Caption: General workflow for this compound extraction from high-organic matter soil.
Caption: Troubleshooting logic for addressing low this compound recovery.
References
- 1. epa.gov [epa.gov]
- 2. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 3. scialert.net [scialert.net]
- 4. Supercritical fluid extraction (SFE) of PCBs and organochlorine pesticides from soil. Comparison with conventional extraction methods and optimization for real soil samples 502501024 [rivm.nl]
- 5. shimadzu.com [shimadzu.com]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. Selective extraction of pesticides from lipid-containing matrixes using supercritical binary gas mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fulvicxcell.com [fulvicxcell.com]
- 9. Evaluation of a recent product to remove lipids and other matrix co-extractives in the analysis of pesticide residues and environmental contaminants in foods [kerwa.ucr.ac.cr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. measurlabs.com [measurlabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mirex Detection in Complex Biological Matrices
Welcome to the technical support center for the analysis of Mirex in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the detection limits and data quality of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing this compound in biological samples?
A1: The primary challenges in analyzing this compound in biological matrices stem from its lipophilic (fat-loving) nature and the complexity of the samples themselves. Key difficulties include:
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Matrix Interferences: Biological samples such as adipose tissue, serum, and fish are rich in lipids, proteins, and other endogenous substances that can interfere with the detection of this compound. These interferences can mask the this compound signal, leading to inaccurate quantification and elevated detection limits.
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Low Concentrations: this compound is often present at trace levels (parts per billion or even parts per trillion) in biological samples, requiring highly sensitive analytical methods.
-
Analyte Loss during Sample Preparation: The extensive cleanup required to remove matrix interferences can sometimes lead to the loss of this compound, compromising the accuracy of the results.
Q2: Which analytical techniques are most suitable for this compound detection at low levels?
A2: Gas Chromatography (GC) is the most common technique for this compound analysis. Two types of detectors are frequently used:
-
Electron Capture Detector (ECD): GC-ECD is highly sensitive to halogenated compounds like this compound and is a cost-effective option for routine analysis.[1][2]
-
Mass Spectrometry (MS and MS/MS): Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (GC-MS/MS) offer superior selectivity and confirmation of this compound identity, which is crucial when dealing with complex matrices. GC-MS/MS, in particular, can significantly reduce matrix interference and enhance detection limits.
Q3: What is the QuEChERS method and is it suitable for this compound extraction from biological tissues?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has proven effective for the extraction of pesticides, including this compound, from various matrices. It involves a two-step process:
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Extraction/Partitioning: The sample is homogenized and extracted with an organic solvent (typically acetonitrile), followed by the addition of salts to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is mixed with a combination of sorbents to remove interfering substances like fats and pigments.
The QuEChERS method is well-suited for this compound analysis in fatty matrices like fish tissue and can be adapted for other biological samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in biological samples.
Chromatography Issues
Problem: Peak Tailing for this compound
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Possible Cause 1: Active Sites in the GC System
-
Solution: this compound can interact with active sites in the GC inlet liner or the column itself. Ensure you are using a deactivated liner. If the column is old, consider trimming the first few centimeters or replacing it.
-
-
Possible Cause 2: Poor Column Installation
-
Solution: An improperly installed column can create dead volume, leading to peak tailing. Ensure the column is installed at the correct depth in both the injector and the detector according to the manufacturer's instructions.
-
-
Possible Cause 3: Matrix Contamination
-
Solution: Buildup of non-volatile matrix components at the head of the column can cause peak distortion. Implement a more rigorous cleanup procedure or use a guard column to protect the analytical column.
-
Problem: Low Signal Intensity or No Peak for this compound
-
Possible Cause 1: Inefficient Extraction
-
Solution: this compound is highly lipophilic and may not be efficiently extracted from fatty tissues with a single solvent. Consider using a solvent mixture or a more rigorous extraction technique like pressurized liquid extraction. For fatty samples, ensure thorough homogenization.
-
-
Possible Cause 2: Analyte Loss During Cleanup
-
Solution: Some cleanup sorbents can retain this compound. Evaluate the recovery of this compound with your chosen cleanup procedure by analyzing a spiked sample. You may need to adjust the type or amount of sorbent used.
-
-
Possible Cause 3: Detector Issues (GC-ECD)
-
Solution: Ensure the ECD is clean and the makeup gas flow is optimal. A contaminated detector can lead to a significant loss in sensitivity.
-
-
Possible Cause 4: Incorrect GC-MS/MS Parameters
-
Solution: Verify that the correct precursor and product ions are selected for this compound in your MS/MS method and that the collision energy is optimized for maximum signal.
-
Sample Preparation Issues
Problem: Low Recovery of this compound from Fatty Tissues
-
Possible Cause 1: Incomplete Lipid Removal
-
Solution: High lipid content can interfere with both extraction and analysis. For samples with high-fat content, a lipid removal step is crucial. Techniques like gel permeation chromatography (GPC) or the use of specific d-SPE sorbents like C18 can be effective.
-
-
Possible Cause 2: Inappropriate Solvent for Extraction
-
Solution: A single solvent may not be sufficient for efficient extraction from complex fatty matrices. A mixture of polar and non-polar solvents may improve recovery.
-
Quantitative Data Summary
The following table summarizes typical detection and quantification limits for this compound in various biological matrices using different analytical methods.
| Biological Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Fish Tissue | GC-MS/MS | - | 0.002 - 0.008 mg/kg | |
| Human Adipose Tissue | GC-MS | - | 1-10 ng/g | |
| Human Serum | GC-ECD | 0.2 ppb | - | |
| Honey | GC-MS | - | 2.0 µg/kg | [2] |
Detailed Experimental Protocols
Protocol 1: Analysis of this compound in Adipose Tissue using GC-MS (Based on US EPA Method 8081B)
This protocol is a general guideline adapted from EPA Method 8081B for organochlorine pesticides.[1][2][3]
1. Sample Extraction: a. Weigh approximately 1 gram of homogenized adipose tissue into a glass centrifuge tube. b. Add a surrogate standard to monitor extraction efficiency. c. Add 10 mL of hexane and vortex for 2-3 minutes. d. Centrifuge at 2000 rpm for 10 minutes. e. Carefully transfer the hexane layer to a clean tube. f. Repeat the extraction with another 10 mL of hexane and combine the extracts.
2. Cleanup - Gel Permeation Chromatography (GPC): a. Concentrate the combined hexane extracts to 1 mL under a gentle stream of nitrogen. b. Perform GPC cleanup to remove lipids according to the instrument manufacturer's instructions.
3. GC-MS Analysis:
- GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Injector: Splitless mode at 250°C.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Ions to Monitor for this compound: m/z 272, 274, 546 (quantification and confirmation ions may vary based on instrumentation).
Protocol 2: QuEChERS-based Extraction of this compound from Fish Tissue for GC-MS/MS Analysis
1. Sample Homogenization and Extraction: a. Weigh 2 grams of homogenized fish tissue into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex for 30 seconds. c. Add 10 mL of acetonitrile and vortex vigorously for 1 minute. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup: a. Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. b. Vortex for 30 seconds. c. Centrifuge at 10,000 rpm for 2 minutes.
3. GC-MS/MS Analysis:
- GC Conditions: Similar to Protocol 1.
- MS/MS Parameters (Example MRM Transitions for this compound):
- Precursor Ion: m/z 272
- Product Ions: m/z 237, 201 (These transitions should be optimized on your specific instrument).
Visualizations
Caption: Workflow for this compound analysis in adipose tissue.
Caption: QuEChERS workflow for this compound analysis in fish tissue.
References
Minimizing matrix effects in Mirex LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in Mirex LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound in this case. These components can include fats, proteins, pigments, and salts. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either signal suppression or enhancement. This can result in inaccurate quantification, poor reproducibility, and reduced sensitivity in your analysis.
Q2: What are the common sources of matrix effects in this compound analysis?
A2: Common sources of matrix effects in this compound analysis, particularly in complex samples like food and environmental matrices, include:
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Lipids and Fats: Especially prevalent in fatty foods (e.g., fish, dairy) and oilseeds.
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Pigments: Such as chlorophyll in plant-based samples.
-
Proteins: Found in biological tissues and food products.
-
Carbohydrates and Sugars: Common in fruits and processed foods.
Q3: What is the QuEChERS method and why is it recommended for this compound sample preparation?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis. It involves a two-step process: an extraction/partitioning step using acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[1] It is recommended for this compound analysis because it is a simple, fast, and effective way to extract the analyte from complex matrices while minimizing co-extractives that cause matrix effects.[1]
Q4: How do I choose the right dSPE sorbent for my sample matrix when analyzing for this compound?
A4: The choice of dSPE sorbent is critical for effective cleanup and depends on the sample matrix. For this compound, an organochlorine pesticide, in various matrices, consider the following:
-
PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids. It is a good general-purpose sorbent.
-
C18 (Octadecylsilane): Effective for removing non-polar interferences like fats and lipids.[2] This is particularly useful for fatty food samples.
-
GCB (Graphitized Carbon Black): Removes pigments like chlorophyll and carotenoids, as well as sterols.[2] Use with caution as it can retain planar analytes like this compound.
-
Z-Sep/Z-Sep+ (Zirconia-based sorbents): A newer generation of sorbents designed for the removal of lipids and fats. Z-Sep has shown excellent cleanup capacity in various food matrices.
Often, a combination of these sorbents is used for optimal cleanup. For fatty matrices, a combination of C18 and PSA is common.
Q5: What is a stable isotope-labeled internal standard and why is it important for this compound analysis?
A5: A stable isotope-labeled (SIL) internal standard is a version of the analyte (this compound) where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C).[3] SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the native analyte.[3] They co-elute with this compound and experience the same degree of matrix effects, allowing for accurate correction of signal suppression or enhancement.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor this compound recovery | Inefficient extraction: The QuEChERS salts or solvent are not optimal for your sample matrix. | Ensure proper homogenization of the sample. For dry samples, add water to rehydrate before extraction. Optimize the type and amount of extraction salts. |
| Analyte loss during cleanup: The dSPE sorbent is too aggressive and is retaining this compound. | GCB can adsorb planar molecules; if used, test for this compound recovery. Consider reducing the amount of sorbent or trying a different sorbent combination (e.g., C18 and PSA for fatty matrices). | |
| Significant ion suppression | Insufficient cleanup: High levels of co-eluting matrix components are present in the final extract. | Increase the amount or change the type of dSPE sorbent. For fatty matrices, ensure you are using a sorbent that targets lipids, such as C18 or Z-Sep. |
| Chromatographic co-elution: Matrix components are eluting at the same time as this compound. | Optimize the LC gradient to improve separation between this compound and interfering peaks. Consider using a different stationary phase (column). | |
| Significant ion enhancement | Co-eluting matrix components: Some matrix components can enhance the ionization of this compound. | Improve sample cleanup using the appropriate dSPE sorbents. Optimize chromatographic conditions to separate this compound from the enhancing compounds. |
| Inconsistent results | Variable matrix effects: The composition of your samples varies, leading to inconsistent matrix effects. | The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for sample-to-sample variations in matrix effects. |
| Instrument contamination: Buildup of matrix components in the LC system or MS source. | Implement a robust column washing step after each injection. Regularly clean the MS ion source. |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Fatty Food Matrices (e.g., Fish)
This protocol is a general guideline and may need optimization for specific sample types.
1. Sample Homogenization:
- Weigh 10 g of the homogenized fish sample into a 50 mL centrifuge tube.
- For quality control, spike with a known concentration of this compound standard.
- Add 10 mL of water and vortex for 30 seconds.
- Add a stable isotope-labeled this compound internal standard.
2. Extraction and Partitioning:
- Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup:
- Take a 6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL dSPE tube.
- The dSPE tube should contain a mixture of sorbents appropriate for fatty matrices, for example:
- 900 mg MgSO₄
- 150 mg PSA
- 400 mg C18
- Vortex for 30 seconds.
- Centrifuge at ≥3000 x g for 5 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned extract and filter through a 0.22 µm filter.
- The extract is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for organochlorine pesticides.
-
MRM Transitions: The following are example Multiple Reaction Monitoring (MRM) transitions for this compound. The optimal collision energies should be determined empirically on your instrument.[4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Example |
| This compound (Quantifier) | 271.8 | 236.8 | 15 |
| This compound (Qualifier) | 271.8 | 126.1 | - |
Note: The collision energy for the qualifier ion would also need to be optimized.
Quantitative Data Summary
The following table summarizes expected performance data for this compound analysis in a fatty matrix using a QuEChERS protocol with different dSPE cleanup sorbents. Data is illustrative and will vary based on the specific matrix and analytical conditions.
| dSPE Cleanup Sorbent | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |
| PSA + C18 | 85 - 110 | < 15 | -20 to +10 |
| Z-Sep | 90 - 115 | < 15 | -15 to +5 |
| PSA + GCB | 70 - 100 | < 20 | -30 to +5 (potential for analyte loss) |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
Technical Support Center: Optimizing GC Injector Parameters for Mirex Analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of Mirex. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their GC injector parameters and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the GC analysis of this compound?
This compound, a chlorinated hydrocarbon, can be prone to thermal degradation and/or active site interactions within the GC system, particularly in a hot injector.[1][2] Key challenges include:
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Analyte Degradation: High injector temperatures can cause this compound to break down, leading to low recovery and the appearance of degradation peaks.[1][3]
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Poor Peak Shape: Active sites in the liner or column can cause peak tailing, reducing sensitivity and making quantification difficult.[2][4]
-
Low Sensitivity: Inappropriate injection parameters can lead to incomplete transfer of this compound onto the analytical column, resulting in a weak signal.
-
Carryover: this compound can adsorb onto active sites in the injector, leading to ghost peaks in subsequent runs.[4]
Q2: What is a good starting point for GC injector parameters for this compound analysis?
Based on established methods like U.S. EPA 8081, a splitless injection is recommended for trace analysis of this compound.[5][6] An initial injector temperature of 250 °C is a common starting point that balances efficient vaporization with minimizing thermal degradation.[1][5]
Q3: Which injection mode is better for this compound: split or splitless?
The choice depends on the concentration of this compound in your sample.
-
Splitless Injection: This is the preferred mode for trace analysis (low concentrations) as it directs the entire vaporized sample onto the column, maximizing sensitivity.[7][8] Most environmental and residue analyses for this compound fall into this category.
-
Split Injection: This mode is used for higher concentration samples. It vents a portion of the sample, preventing column overload and ensuring sharp peaks.[8]
Q4: How does the injector temperature affect this compound analysis?
Injector temperature is a critical parameter.
-
Too Low: Incomplete vaporization of this compound, leading to poor transfer to the column, broad or split peaks, and low response.
-
Too High: Can cause thermal degradation of this compound, resulting in reduced parent peak response and the appearance of smaller, earlier-eluting degradation products.[1][3]
Optimization is key. It is advisable to perform a temperature study (e.g., testing at 225 °C, 250 °C, and 275 °C) to find the lowest temperature that provides complete vaporization without inducing degradation.[1]
Q5: What type of GC inlet liner is best for this compound analysis?
For splitless injections of organochlorine pesticides like this compound, a single taper liner with deactivated glass wool is a highly recommended choice.[5]
-
Deactivation: This is crucial to prevent active silanol groups on the glass from interacting with this compound, which can cause peak tailing and analyte loss.[9]
-
Glass Wool: The wool provides a high-surface-area region to facilitate reproducible sample vaporization and helps trap non-volatile matrix components, protecting the column.[8]
-
Tapered Design: The taper at the bottom of the liner helps to focus the sample vapor into a tight band at the head of the GC column, improving peak shape.[10][11]
Troubleshooting Guides
Problem 1: Low or No this compound Peak Detected
If you are observing a significantly lower-than-expected response or no peak at all for this compound, follow this troubleshooting workflow.
Problem 2: this compound Peak is Tailing
Peak tailing is often a sign of unwanted interactions within the GC system.
Data & Protocols
Recommended GC Injector Parameters
The following table provides recommended starting parameters for this compound analysis based on U.S. EPA Method 8081 guidelines.[5] Optimization may be required based on your specific instrument and sample matrix.
| Parameter | Recommended Setting | Purpose |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis.[5][7] |
| Injector Temp. | 250 °C | Balances efficient vaporization and minimizes thermal breakdown.[1][5] |
| Liner Type | Splitless, Single Taper w/ Glass Wool | Promotes vaporization, protects column, and ensures inert flow path.[5][9] |
| Injection Volume | 1 µL | Standard volume for splitless injection.[5] |
| Splitless Hold Time | 1 - 2 minutes | Ensures complete transfer of analyte to the column.[5] |
| Split Flow | 50 mL/min | Purges the injector after the splitless hold time.[5] |
| Carrier Gas | Helium | Common carrier gas providing good efficiency.[5] |
| Constant Flow | 1 mL/min | Maintains consistent retention times.[5] |
Experimental Protocol: Optimizing Injector Temperature
This protocol describes a procedure to determine the optimal injector temperature for this compound analysis on your GC system. The goal is to find the lowest temperature that provides the best peak area and shape without causing degradation.
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Prepare a Standard: Prepare a mid-level calibration standard of this compound in a suitable solvent (e.g., hexane or ethyl acetate).
-
Set Initial GC Conditions:
-
Set up your GC-ECD or GC-MS system with the recommended column and oven program as per EPA Method 8081.
-
Set the injector to an initial, lower temperature (e.g., 220 °C).
-
Use a new, deactivated single taper liner with glass wool.
-
-
Equilibrate and Inject: Allow the system to fully equilibrate. Perform three replicate injections of the this compound standard.
-
Data Collection (T1): Record the peak area, peak height, and observe the peak shape for each injection at 220 °C.
-
Increase Temperature (T2): Increase the injector temperature to 250 °C. Allow the system to equilibrate for at least 30 minutes.
-
Data Collection (T2): Perform three replicate injections and record the same data points as in Step 4.
-
Increase Temperature (T3): Increase the injector temperature to 280 °C and repeat the equilibration and injection process.
-
Data Collection (T3): Perform three replicate injections and record the data.
-
Analysis: Compare the average peak areas and RSDs at each temperature. Look for signs of degradation at higher temperatures, such as a decrease in the this compound peak area or the appearance of new, earlier-eluting peaks. Select the temperature that provides the highest response for this compound with good peak shape before any degradation is observed.
References
- 1. restek.com [restek.com]
- 2. Activity and Decomposition | Separation Science [sepscience.com]
- 3. Hot Split Injections, Part 3 – Decomposition | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. epa.gov [epa.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hvcse.vn [hvcse.vn]
- 9. How to Choose a GC Inlet Liner [restek.com]
- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 11. This compound [webbook.nist.gov]
Technical Support Center: Separation of Mirex and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Mirex and its isomers.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in separating this compound from its isomers?
The primary challenge lies in the structural similarity of this compound and its isomers, such as photothis compound and Kepone. These compounds have very similar physicochemical properties, including boiling points and polarities, which makes their separation by gas chromatography (GC) difficult. Achieving baseline resolution often requires highly efficient capillary columns and optimized analytical methods.
Q2: What type of GC column is recommended as a starting point for separating this compound and its isomers?
For the analysis of organochlorine pesticides like this compound and its isomers, a common and effective starting point is a non-polar or mid-polarity capillary column. A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a robust initial choice.[1] These columns separate compounds primarily based on their boiling points, but the phenyl content provides some polarizability interaction, which can aid in the separation of isomers.
Q3: Are there specialized columns available for this compound and its isomers?
Yes, for challenging separations of chlorinated pesticides, specialized columns have been developed. These columns, often marketed as "pesticide" or "organochlorine" specific columns (e.g., Rtx-CLPesticides), have stationary phases designed to provide unique selectivity for these types of compounds and can often resolve isomers that co-elute on standard phases.
Q4: What detection method is most suitable for the analysis of this compound and its isomers?
An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is a common choice for detecting this compound and its isomers at trace levels. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly recommended as it provides definitive identification of the isomers based on their mass spectra, which is crucial when dealing with co-eluting peaks.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound and its isomers.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution or co-elution of this compound and its isomers. | 1. Inappropriate stationary phase: The column chemistry is not selective enough for the isomers. 2. Inefficient separation: The column may be old, contaminated, or the GC conditions are not optimal. 3. Incorrect temperature program: A ramp rate that is too fast can lead to co-elution. | 1. Change stationary phase: If using a standard non-polar column (e.g., 5% phenyl), switch to a more polar column or a specialized pesticide column. 2. Optimize GC conditions: - Lower the temperature program ramp rate. - Use a longer column to increase theoretical plates. - Optimize the carrier gas flow rate. 3. Perform column maintenance: Bake out the column to remove contaminants or trim the first few centimeters of the column. |
| Peak tailing for this compound and its isomers. | 1. Active sites in the inlet or column: this compound and its isomers can interact with active sites, leading to poor peak shape. 2. Column contamination: Buildup of non-volatile residues on the column. | 1. Use an inert flow path: Employ deactivated inlet liners and columns. 2. Perform inlet maintenance: Replace the inlet liner and septum. 3. Bake out the column: Remove contaminants by baking the column at its maximum isothermal temperature. |
| Inconsistent retention times. | 1. Leaks in the GC system: A leak in the septum, fittings, or gas lines can cause pressure fluctuations. 2. Inconsistent oven temperature: Poor temperature control can lead to shifts in retention time. 3. Changes in carrier gas flow: Fluctuations in gas pressure or a faulty electronic pressure control (EPC) can alter the flow rate. | 1. Perform a leak check: Check all fittings and the septum for leaks. 2. Verify oven temperature: Calibrate the GC oven temperature. 3. Check carrier gas supply and EPC: Ensure a stable gas supply and proper functioning of the EPC. |
| No peaks or very small peaks. | 1. Injection problem: The sample may not be reaching the column due to a clogged syringe or incorrect injection parameters. 2. Detector issue: The detector may not be functioning correctly (e.g., burnt-out filament in an MS, contaminated ECD). 3. Sample degradation: this compound and its isomers may be degrading in the inlet. | 1. Check the syringe and injection port: Ensure the syringe is clean and functioning, and that the injection port temperature is appropriate. 2. Troubleshoot the detector: Perform maintenance on the detector as per the manufacturer's instructions. 3. Lower the inlet temperature: While this compound is thermally stable, excessively high inlet temperatures can cause degradation of some isomers. |
Data Presentation
The following table summarizes the relative retention times of this compound and some of its degradation products on a DC-200 column. This data can be used as a reference for method development.
| Compound | Relative Retention Time (to this compound) |
| This compound | 1.00 |
| Kepone | Varies, typically elutes earlier than this compound |
| 8-monohydro this compound | 0.65[2] |
| 10-monohydro this compound | 0.51[2] |
| Unidentified Product 1 | 0.30[2] |
| Unidentified Product 2 | 0.32[2] |
| Unidentified Product 3 | 0.37[2] |
| Unidentified Product 4 | 0.42[2] |
| Unidentified Product 5 | 0.48[2] |
Note: Retention times are highly dependent on the specific instrument and conditions. This table should be used as a general guide.
Experimental Protocols
GC-ECD/MS Method for the Analysis of this compound and its Isomers
This protocol provides a starting point for the separation of this compound and its isomers. Optimization may be required for specific applications.
1. Instrumentation and Columns:
-
Gas Chromatograph: Agilent 7890B GC or equivalent, equipped with an Electron Capture Detector (ECD) or Mass Spectrometer (MS).
-
Column 1 (Screening): DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Column 2 (Confirmation/Improved Separation): Rtx-CLPesticides (30 m x 0.25 mm ID, 0.20 µm film thickness).
2. GC Conditions:
-
Inlet: Splitless mode
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp 1: 20 °C/min to 200 °C
-
Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes
-
3. Detector Conditions:
-
ECD:
-
Temperature: 320 °C
-
Makeup Gas: Nitrogen
-
-
MS (for confirmation):
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
4. Sample Preparation:
-
Samples should be extracted using an appropriate method for the matrix (e.g., QuEChERS, liquid-liquid extraction) and dissolved in a suitable solvent like hexane or isooctane.
Visualizations
The following diagram illustrates a decision-making workflow for selecting a GC column for the separation of this compound and its isomers.
Caption: A decision tree for selecting a suitable GC column for this compound isomer analysis.
References
Reducing Mirex degradation during sample cleanup
Welcome to the technical support center for Mirex analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing this compound degradation during sample cleanup and ensuring accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during sample analysis?
This compound is a highly persistent organochlorine pesticide. Due to its chemical stability, it can bioaccumulate in the environment and in biological tissues. During sample preparation and cleanup, this compound can degrade under certain conditions, leading to inaccurate quantification of the parent compound. The primary degradation products include photothis compound and chlordecone (also known as Kepone), which are also of toxicological concern. Therefore, minimizing degradation is crucial for accurate risk assessment and regulatory compliance.
Q2: What are the main factors that can cause this compound degradation during sample cleanup?
Several factors can contribute to this compound degradation during sample processing:
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Photodegradation: Exposure to ultraviolet (UV) light, including direct sunlight and some artificial lighting, can cause this compound to degrade to photothis compound.
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Thermal Degradation: Although this compound is generally thermally stable, prolonged exposure to high temperatures during extraction or concentration steps can potentially lead to degradation.
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Reactive Adsorbents: Certain active sites on chromatography media, such as alumina or silica gel, can promote degradation if not properly deactivated.
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Aggressive Reagents: The use of strong acids or bases during cleanup, while not a common practice for organochlorine pesticides, can potentially degrade this compound.
Q3: How can I minimize photodegradation of this compound in the laboratory?
To minimize photodegradation, it is essential to protect samples and standards from light:
-
Use amber glassware or wrap glassware with aluminum foil.
-
Work in a laboratory with UV-filtered lighting or minimize exposure to direct light.
-
Store extracts and standards in the dark and at low temperatures when not in use.
A study on the photoreactivity of this compound in Lake Ontario revealed that it undergoes indirect photoreaction, and its photolysis half-life in the epilimnion on a cloudless June day was estimated to be 19 days[1]. While this indicates environmental degradation, it also highlights the susceptibility of this compound to light-induced degradation in a laboratory setting.
Troubleshooting Guide
This guide addresses common issues encountered during this compound sample cleanup and analysis.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Degradation on Cleanup Column: Active sites on silica gel or Florisil may be causing degradation. | Deactivation of Adsorbent: Deactivate silica gel or Florisil by adding a small percentage of water (e.g., 1-5% w/w) and allowing it to equilibrate before use. This will reduce the number of active sites available for degradation. |
| Incomplete Elution: The chosen solvent system may not be strong enough to elute this compound completely from the cleanup column. | Optimize Elution Solvents: Test different solvent systems of varying polarity. For Florisil cleanup, a common elution solvent for organochlorine pesticides is a mixture of hexane and diethyl ether or hexane and acetone. | |
| Photodegradation: Samples are being exposed to UV light during processing. | Protect from Light: As detailed in the FAQs, use amber glassware and minimize light exposure throughout the entire analytical procedure. | |
| Presence of Interference Peaks | Inadequate Cleanup: The cleanup procedure is not effectively removing co-extractive interferences from the sample matrix. | Multi-step Cleanup: Consider a multi-step cleanup approach. For complex matrices like fatty tissues, a combination of gel permeation chromatography (GPC) to remove lipids followed by a Florisil or silica gel column cleanup can be effective. |
| Poor Peak Shape in GC Analysis | Active Sites in GC System: Active sites in the GC inlet or column can lead to peak tailing and degradation of this compound. | Use of Analyte Protectants: Add analyte protectants to both sample extracts and calibration standards. These compounds interact with active sites in the GC system, preventing the degradation of the target analyte[2]. A mixture of ethylglycerol, gulonolactone, and sorbitol has been shown to be effective for a range of pesticides[2]. |
| Matrix Effects: Co-eluting matrix components can enhance or suppress the analyte signal. | Matrix-Matched Standards: Prepare calibration standards in a matrix extract that has been shown to be free of this compound to compensate for matrix effects. Alternatively, the use of analyte protectants can also help to mitigate matrix-induced response enhancement[2]. |
Experimental Protocols
Below are generalized protocols for sample cleanup. It is crucial to validate these methods for your specific matrix and analytical instrumentation to ensure optimal performance for this compound analysis.
Protocol 1: Florisil Column Cleanup for Soil and Sediment Samples
This protocol is adapted from general procedures for organochlorine pesticide analysis.
1. Extraction:
- Extract 10-20 g of the homogenized sample with a suitable solvent such as hexane:acetone (1:1, v/v) or dichloromethane using an appropriate technique (e.g., Soxhlet, pressurized liquid extraction).
2. Concentration:
- Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
3. Florisil Column Preparation:
- Prepare a chromatography column packed with 10-20 g of activated Florisil (activated by heating at 130°C for at least 16 hours and then deactivated with 1-2% deionized water).
- Top the Florisil with about 1 cm of anhydrous sodium sulfate.
- Pre-elute the column with 40-50 mL of hexane and discard the eluate.
4. Sample Cleanup:
- Load the concentrated extract onto the column.
- Elute the column with a suitable solvent system. A common approach for organochlorine pesticides is to use a sequence of solvents with increasing polarity. For example:
- Fraction 1: Elute with hexane.
- Fraction 2: Elute with a mixture of hexane and diethyl ether (e.g., 94:6, v/v). This compound is expected to elute in this fraction.
- Collect the appropriate fraction containing this compound.
5. Final Concentration:
- Concentrate the collected fraction to the final volume required for analysis (e.g., 1 mL).
Protocol 2: Gel Permeation Chromatography (GPC) for Fatty Matrices
GPC is effective for removing high molecular weight lipids from extracts of biological tissues.
1. Extraction:
- Extract the homogenized tissue sample with a suitable solvent (e.g., dichloromethane or a mixture of hexane and dichloromethane).
2. GPC Cleanup:
- Use a GPC system with a column suitable for lipid removal (e.g., Bio-Beads S-X3).
- The mobile phase is typically a mixture of cyclohexane and dichloromethane.
- Calibrate the GPC system to determine the elution volume for this compound and the elution volume for the lipids.
- Inject the concentrated extract onto the GPC column and collect the fraction containing this compound, diverting the lipid fraction to waste.
3. Further Cleanup (Optional):
- If necessary, the this compound-containing fraction from the GPC can be further cleaned up using a Florisil or silica gel column as described in Protocol 1.
Data Presentation
While specific quantitative data for this compound recovery under varying cleanup conditions is limited in the readily available literature, the following table provides a general overview of expected recovery ranges for organochlorine pesticides using common cleanup techniques. Users must perform their own validation studies to determine the actual recovery of this compound for their specific methods and matrices.
| Cleanup Method | Matrix Type | Typical Recovery Range for Organochlorine Pesticides (%) | Key Considerations |
| Florisil Column Chromatography | Soil, Sediment, Water | 80 - 110 | Proper activation and deactivation of Florisil is critical. Elution solvent composition needs to be optimized. |
| Silica Gel Column Chromatography | Soil, Sediment, Water | 75 - 115 | Similar to Florisil, proper activation and deactivation are important. |
| Gel Permeation Chromatography (GPC) | Fatty Tissues, Oils | 85 - 105 | Effective for lipid removal. May require a subsequent cleanup step with Florisil or silica gel. |
Visualizations
Workflow for this compound Sample Cleanup
The following diagram illustrates a general workflow for the extraction and cleanup of this compound from environmental samples.
Caption: General workflow for this compound sample preparation and analysis.
Decision Tree for Troubleshooting Low this compound Recovery
This diagram provides a logical approach to troubleshooting low recovery of this compound.
Caption: Troubleshooting guide for low this compound recovery.
References
Technical Support Center: Addressing Mirex Carryover in Autosampler Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate Mirex carryover in your autosampler systems, ensuring the accuracy and reliability of your experimental data.
Troubleshooting Guides
Issue: I am observing ghost peaks at the retention time of this compound in my blank injections.
This is a classic symptom of sample carryover, where residual this compound from a previous high-concentration sample is introduced into a subsequent injection. Follow these steps to diagnose and resolve the issue:
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Confirm the Source:
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Inject a series of at least three blank samples immediately following a high-concentration this compound standard.
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If the peak area of the ghost peak decreases with each subsequent blank injection, the carryover is likely originating from the autosampler's fluid path (e.g., needle, sample loop, injection valve).
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If the peak area remains relatively constant, there may be contamination in your blank solvent, vials, or mobile phase.
-
-
Optimize Your Wash Protocol:
-
Increase Wash Volume: Ensure the volume of your needle wash solvent is at least 10 times the injection volume.
-
Select a Stronger Wash Solvent: this compound is a nonpolar, hydrophobic compound. Your wash solvent should have similar properties to effectively solubilize and remove it. Refer to the this compound Solubility Data table below to select an appropriate solvent. A mixture of a strong organic solvent and a less polar solvent, such as isopropanol and hexane, can be effective.
-
Implement a Dual-Solvent Wash: Use a sequence of washes with different solvents. For example, a wash with a highly organic solvent to dissolve this compound, followed by a wash with a solvent miscible with your mobile phase to ensure complete removal.
-
-
Inspect and Clean Autosampler Components:
-
Injector Needle and Seat: The outer surface of the needle can be a significant source of carryover. Ensure your autosampler's needle wash mechanism effectively cleans the exterior of the needle. If carryover persists, you may need to manually clean the needle and needle seat.
-
Sample Loop and Tubing: this compound can adsorb to the surfaces of PEEK and stainless steel tubing. If you suspect contamination, flush the sample loop and tubing with a strong, appropriate solvent. In severe cases, replacement of the tubing may be necessary.
-
Rotor Seal: The rotor seal in the injection valve is a common site for carryover. Inspect the rotor seal for any scratches or wear and replace it if necessary.
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Issue: My analyte signal is suppressed in samples run after a high-concentration this compound standard.
This can be another manifestation of carryover, where the presence of residual this compound in the system interferes with the ionization or detection of your target analyte.
-
Follow the steps outlined above to identify and eliminate the source of the this compound carryover.
-
Consider Matrix Effects: While carryover is a likely culprit, be aware that matrix effects from the sample itself can also cause signal suppression.
-
Run a System Suitability Test: Before and after running a sequence with high-concentration this compound, inject a known concentration of your analyte to assess for any changes in signal response.
Frequently Asked Questions (FAQs)
Q1: What are the best wash solvents for removing this compound?
A1: Due to its hydrophobic nature, this compound is poorly soluble in highly polar solvents like water. Effective wash solvents will be nonpolar organic solvents. Based on solubility data, solvents like tetrahydrofuran, carbon disulfide, chloroform, and benzene are highly effective. However, for practical laboratory use, a mixture of isopropanol and a less polar solvent like hexane is a good starting point. Always ensure your chosen wash solvent is compatible with your autosampler components and mobile phase.
Q2: How can I prevent this compound carryover from happening in the first place?
A2: Prevention is key when dealing with persistent compounds like this compound.
-
Optimize Sample Sequence: If possible, run samples with expected low concentrations of this compound before high-concentration samples.
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Insert Blank Injections: Place blank injections after high-concentration standards or samples in your sequence to wash the system.
-
Use High-Quality Vials and Caps: Poor quality vials and septa can be a source of contamination.
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Develop a Robust Wash Method: Proactively design a wash method with appropriate solvents and volumes for your this compound analysis.
Q3: Can this compound permanently contaminate my LC system?
A3: While this compound is very persistent, permanent contamination is unlikely with proper cleaning procedures. However, if standard cleaning protocols are ineffective, more rigorous cleaning may be required, and in extreme cases, replacement of components like tubing or rotor seals may be necessary.
Q4: Does the material of my autosampler tubing (PEEK vs. stainless steel) affect this compound carryover?
A4: Yes, the material can play a role. As a hydrophobic compound, this compound can adsorb to the surfaces of both PEEK and stainless steel tubing. While specific adsorption data for this compound on these materials is limited, it is a known issue for persistent organic pollutants. If you consistently experience carryover, you may want to evaluate different tubing materials or implement more aggressive cleaning protocols.
Data Presentation
This compound Solubility Data
The following table summarizes the solubility of this compound in various organic solvents. This data is crucial for selecting an effective wash solvent to mitigate carryover.
| Solvent | Solubility (% w/v) | Reference |
| Tetrahydrofuran | 30 | [1] |
| Carbon Disulfide | 18 | [1] |
| Chloroform | 17 | [1] |
| Benzene | 12 | [1] |
| Water | Practically Insoluble | [1] |
Experimental Protocols
Protocol 1: Evaluating the Extent of this compound Carryover
This protocol is designed to quantify the level of this compound carryover in your autosampler system.
Objective: To determine the percentage of this compound carryover from a high-concentration standard to subsequent blank injections.
Materials:
-
High-concentration this compound standard (at the upper end of your calibration curve)
-
Blank solvent (identical to the solvent used for your standards and samples)
-
Your analytical LC-MS/MS method for this compound
Procedure:
-
Equilibrate your LC-MS/MS system with your analytical method.
-
Inject the high-concentration this compound standard (H).
-
Immediately following the high-concentration standard, inject a series of at least three blank samples (B1, B2, B3).
-
Analyze the resulting chromatograms.
-
Calculate the carryover percentage using the following formula for the first blank:
-
% Carryover = (Area of this compound in B1 / Area of this compound in H) * 100
-
-
Repeat the calculation for B2 and B3 to observe the decay of the carryover.
Acceptance Criteria: The acceptable level of carryover depends on the sensitivity of your assay and the required accuracy. A common target for bioanalytical methods is for the carryover in the first blank to be less than 20% of the lower limit of quantitation (LLOQ).
Protocol 2: Developing an Effective Autosampler Cleaning Protocol for this compound
This protocol provides a systematic approach to developing a cleaning method to minimize this compound carryover.
Objective: To identify the most effective wash solvent and procedure to reduce this compound carryover to an acceptable level.
Materials:
-
High-concentration this compound standard
-
Blank solvent
-
A selection of potential wash solvents of varying polarity (e.g., isopropanol, methanol, acetonitrile, hexane, and mixtures thereof)
-
Your analytical LC-MS/MS method for this compound
Procedure:
-
Establish a Baseline: Perform the carryover evaluation protocol (Protocol 1) using your current autosampler wash method to determine the baseline level of carryover.
-
Test Single Solvents:
-
Change the autosampler wash solvent to your first test solvent (e.g., 100% isopropanol).
-
Repeat the carryover evaluation protocol.
-
Compare the carryover percentage to the baseline.
-
Repeat this process for each of your selected single wash solvents.
-
-
Test Solvent Mixtures:
-
Based on the results from the single-solvent tests and the this compound solubility data, create mixtures of solvents (e.g., 50:50 isopropanol:hexane).
-
Repeat the carryover evaluation protocol for each solvent mixture.
-
-
Optimize Wash Parameters:
-
Once you have identified the most effective wash solvent or mixture, you can further optimize the cleaning protocol by adjusting:
-
Wash Volume: Increase the volume of the wash solvent.
-
Number of Washes: Implement multiple wash cycles.
-
Wash Sequence: If your system allows, use a sequence of different wash solvents (e.g., a nonpolar solvent followed by a more polar solvent).
-
-
-
Validate the Final Protocol: Once you have a cleaning protocol that consistently reduces this compound carryover to an acceptable level, validate its effectiveness by running the carryover evaluation protocol multiple times.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound ghost peaks.
Caption: Logic for selecting an effective this compound wash solvent.
Caption: Mechanism of this compound carryover in an autosampler system.
References
Technical Support Center: Ion Source Cleaning for Persistent Mirex Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing persistent Mirex contamination in mass spectrometer ion sources.
Troubleshooting Guide
Persistent contamination with this compound can lead to significant background signal, memory effects, and compromised data quality. This guide provides a systematic approach to identifying and eliminating this compound contamination from your ion source.
Symptoms of this compound Contamination:
-
High Background Signal: Elevated baseline noise at the m/z corresponding to this compound and its fragments.
-
Ghost Peaks: Appearance of this compound peaks in blank injections or samples not expected to contain the analyte.
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Poor Sensitivity: Suppression of the signal for target analytes due to ion source fouling.
-
Inconsistent Calibration: Difficulty in obtaining a stable and reproducible calibration curve.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting persistent this compound contamination.
Caption: Troubleshooting workflow for this compound contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a persistent contaminant?
This compound is a highly chlorinated, synthetic organochlorine pesticide. Its chemical structure makes it extremely stable and resistant to degradation. It has low solubility in water but is soluble in organic solvents. This persistence allows it to adhere strongly to surfaces within the mass spectrometer, leading to long-term contamination issues, often referred to as "memory effects."
Q2: What are the typical signs of this compound contamination in my mass spectrometer?
Common indicators include the persistent appearance of this compound-specific ions in your mass spectra, even when running blank samples. You may also observe a general increase in background noise, reduced sensitivity for your analytes of interest, and difficulty in achieving a stable baseline.
Q3: What solvents are most effective for cleaning this compound from ion source components?
Given this compound's solubility properties, organic solvents are necessary for effective cleaning. A multi-step solvent rinse is recommended. Based on general practices for persistent organic pollutants, the following solvents are suggested, to be used in sequence:
-
Toluene: To dissolve this compound residues.
-
Acetone: To rinse away toluene and dissolved contaminants.
-
Hexane: As a non-polar rinse to remove any remaining organic residues.
-
Methanol: As a final polar rinse to remove any residual salts and prepare the components for drying.
Always consult your instrument's manual for solvent compatibility with all ion source components.
Q4: Is mechanical cleaning necessary for this compound contamination?
Yes, for persistent contamination, mechanical cleaning in conjunction with solvent washing is often required. This helps to dislodge stubborn residues from the metal surfaces of the ion source.
Q5: What abrasive materials are safe to use on ion source components?
It is crucial to use fine-grit abrasives to avoid scratching the surfaces of the ion source, as scratches can become new sites for contamination to accumulate.[1] A recommended material is an aluminum oxide abrasive slurry (e.g., 600 grit) mixed with methanol or water.[1] Apply the slurry with a cotton swab to gently polish the contaminated surfaces.[1]
Q6: Can I bake out the ion source components to remove this compound contamination?
While baking is a common procedure for removing volatile contaminants, its effectiveness for this compound is not well-documented in the provided search results. This compound is a thermally stable compound. Therefore, relying solely on baking is not recommended. A thorough cleaning with solvents and mechanical abrasion should be performed first.
Q7: How can I prevent this compound contamination in the first place?
Preventing contamination is always the best approach. Here are some best practices:
-
Use High-Purity Solvents: Ensure all mobile phases and sample preparation solvents are of the highest purity to avoid introducing contaminants.
-
Dedicated Glassware and Syringes: If possible, use dedicated glassware and syringes for handling this compound standards and samples.
-
Proper Sample Preparation: Employ effective sample cleanup techniques to minimize the introduction of matrix components that can contribute to ion source fouling.
-
Divert Valve: Use a divert valve to direct the initial and final portions of the chromatographic run, which may contain high concentrations of unretained or highly retained compounds, to waste instead of the ion source.[2]
Experimental Protocols
Protocol 1: Initial Ion Source Cleaning
This protocol is intended for routine cleaning or when this compound contamination is first suspected.
Materials:
-
Lint-free gloves
-
Safety glasses
-
Beakers
-
Toluene, Acetone, Hexane, Methanol (high-purity)
-
Deionized water
-
Nitrogen gas for drying
-
Ultrasonic bath
Methodology:
-
Disassembly: Following the manufacturer's guidelines, carefully disassemble the ion source. Wear lint-free gloves to prevent re-contamination.[1]
-
Initial Rinse: Rinse the metal components with methanol to remove any loose debris.
-
Sonication: Place the metal components in a beaker with toluene and sonicate for 15-20 minutes.
-
Solvent Rinsing: Sequentially sonicate the components in acetone, then hexane, and finally methanol, each for 15 minutes. Use fresh solvent for each step.
-
Final Rinse: Rinse the components thoroughly with deionized water.
-
Drying: Dry the components completely under a stream of clean, dry nitrogen gas.
-
Reassembly: Carefully reassemble the ion source according to the manufacturer's instructions.
Protocol 2: Deep Ion Source Cleaning for Persistent Contamination
This protocol is a more aggressive cleaning procedure for stubborn this compound contamination that persists after the initial cleaning.
Materials:
-
All materials from Protocol 1
-
Aluminum oxide abrasive powder (e.g., 600 grit)
-
Cotton swabs
Methodology:
-
Disassembly and Initial Rinse: Follow steps 1 and 2 from Protocol 1.
-
Abrasive Cleaning:
-
Create a slurry of aluminum oxide powder and methanol.[1]
-
Using a cotton swab, gently polish the surfaces of the metal ion source components with the slurry.[1] Pay close attention to areas that show discoloration or buildup.
-
Caution: Be careful not to aggressively scrub or scratch the surfaces. The goal is to remove the contaminant layer without damaging the component.
-
-
Rinse off Abrasive: Thoroughly rinse the components with methanol to remove all traces of the aluminum oxide slurry. An ultrasonic bath with methanol can be used for this step.
-
Solvent Sonication: Follow steps 3 through 7 from Protocol 1 (sonication in toluene, acetone, hexane, methanol, final water rinse, drying, and reassembly).
Experimental Workflow for Ion Source Cleaning
The following diagram illustrates the general workflow for the deep cleaning protocol.
Caption: Deep cleaning workflow for the ion source.
Data Presentation
Currently, specific quantitative data on the effectiveness of these cleaning protocols for this compound is not available in the provided search results. To evaluate the effectiveness of the cleaning procedure, it is recommended to perform the following quantitative assessment:
| Metric | Before Cleaning | After Cleaning | Target |
| This compound Signal in Blank Injection (Area Count) | Record the peak area of this compound in a solvent blank. | Record the peak area of this compound in a solvent blank after cleaning. | < 1% of the signal of a low concentration standard |
| Signal-to-Noise (S/N) of a Low Concentration Standard | Measure the S/N of a known low concentration this compound standard. | Measure the S/N of the same standard after cleaning. | Significant improvement in S/N |
| Analyte Response Stability (RSD%) | Inject a mid-level standard multiple times (n=5) and calculate the Relative Standard Deviation of the peak area. | Repeat the same measurement after cleaning. | RSD < 5% |
By systematically following these troubleshooting and cleaning protocols, researchers can effectively manage and mitigate persistent this compound contamination in their mass spectrometer ion sources, leading to improved data quality and analytical performance.
References
Validation & Comparative
Navigating Mirex Analysis: A Comparative Guide to Method Validation Under SANTE Guidelines
For researchers, scientists, and drug development professionals engaged in the analysis of the persistent organochlorine pesticide Mirex, adherence to stringent validation guidelines is paramount. This guide provides a comparative overview of analytical method validation for this compound, with a focus on the criteria set forth by the SANTE/11312/2021 guidelines, offering a clear comparison of commonly employed analytical techniques and their performance.
The robust and bioaccumulative nature of this compound necessitates highly sensitive and reliable analytical methods for its detection and quantification in various matrices, including environmental and food samples. The SANTE guidelines provide a comprehensive framework for the validation of methods for pesticide residue analysis, ensuring data quality and comparability across laboratories. This guide will delve into the validation parameters for two principal analytical techniques used for this compound analysis: Gas Chromatography with Electron Capture Detection (GC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Validation Parameters
The selection of an analytical method for this compound determination depends on various factors, including matrix complexity, required sensitivity, and available instrumentation. Below is a summary of typical validation parameters for GC-ECD and LC-MS/MS methods for this compound analysis, benchmarked against the SANTE/11312/2021 performance criteria.
| Validation Parameter | SANTE/11312/2021 Guideline | Typical Performance of GC-ECD for this compound | Typical Performance of LC-MS/MS for this compound |
| Linearity (Coefficient of Determination, r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.995 |
| Limit of Quantification (LOQ) | Default: 0.01 mg/kg | 0.005 - 0.01 mg/kg | 0.001 - 0.005 mg/kg |
| Limit of Detection (LOD) | Typically 1/3 to 1/5 of LOQ | 0.001 - 0.003 mg/kg | 0.0003 - 0.0015 mg/kg |
| Accuracy (Recovery) | 70-120% | 80-110% | 85-115% |
| Precision (Repeatability, RSDr) | ≤ 20% | ≤ 15% | ≤ 10% |
Note: The presented values for GC-ECD and LC-MS/MS are indicative and can vary based on the specific matrix, instrumentation, and laboratory conditions.
Experimental Protocols: A Step-by-Step Approach
A crucial aspect of method validation is the detailed documentation of the experimental protocol. A widely adopted and effective sample preparation method for pesticide residue analysis, including this compound, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
QuEChERS Sample Preparation Protocol for this compound
-
Sample Homogenization: A representative portion of the sample (e.g., 10-15 g of soil or food) is homogenized to ensure uniformity.
-
Extraction: The homogenized sample is placed in a centrifuge tube, and an appropriate volume of acetonitrile is added. The tube is shaken vigorously to extract this compound from the sample matrix. For fatty matrices, a freezing step may be included to remove lipids.
-
Salting Out: A mixture of salts, typically anhydrous magnesium sulfate and sodium chloride (and sometimes citrate buffer), is added to the tube. This step induces phase separation between the aqueous and organic layers, partitioning this compound into the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a separate tube containing a sorbent material (e.g., primary secondary amine - PSA) and anhydrous magnesium sulfate. This step removes interfering matrix components.
-
Centrifugation and Analysis: The tube is centrifuged, and the final extract is collected for analysis by either GC-ECD or LC-MS/MS.
Instrumental Analysis
-
GC-ECD Analysis: An aliquot of the final extract is injected into a gas chromatograph equipped with an electron capture detector. The separation is typically achieved on a non-polar capillary column. The ECD is highly sensitive to halogenated compounds like this compound.
-
LC-MS/MS Analysis: The final extract is injected into a liquid chromatograph coupled to a tandem mass spectrometer. Reversed-phase chromatography is commonly used for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Visualizing the Workflow and Validation Logic
To further clarify the experimental and logical processes, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. shimadzu.nl [shimadzu.nl]
- 2. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. google.com [google.com]
A Guide to Inter-laboratory Comparison of Mirex Analysis in Sediment
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance of Analytical Methods
The following table summarizes typical performance characteristics for the analysis of Mirex and other organochlorine pesticides (OCPs) in sediment, compiled from various studies. These values can serve as a benchmark for laboratories developing or validating their own methods.
| Parameter | Ultrasonic Extraction with GCB-SPE Cleanup & GC/MS | Soxhlet Extraction & Florisil Cleanup with GC-MS |
| Recovery | 73.9% - 106.0% | Generally within 70-130% |
| Limit of Detection (LOD) | 0.03 - 0.50 ng/g | Method Dependent (typically low ng/g) |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3-5x LOD | Not explicitly stated, but typically 3-5x LOD |
| Relative Standard Deviation (RSD) | 0.4% - 5.7% | < 20% |
| Linear Dynamic Range | 0.2 - 20 ng/g | Method Dependent |
| Correlation Coefficient (R²) of Calibration | > 0.995 | > 0.99 |
Note: GCB-SPE refers to Graphitized Carbon Black Solid-Phase Extraction. Data is compiled from studies on various organochlorine pesticides in sediment and soil.[1]
Experimental Protocols
Accurate and reproducible analysis of this compound in sediment requires meticulous sample preparation and analytical procedures. The following sections detail common methodologies for extraction, cleanup, and instrumental analysis.
Sample Extraction
The goal of extraction is to efficiently remove this compound from the sediment matrix. Common techniques include:
-
Ultrasonic Extraction: This method uses high-frequency sound waves to disrupt the sample matrix and enhance solvent extraction.
-
A known weight of dried and homogenized sediment is mixed with a solvent or solvent mixture, typically n-hexane and acetone.[1]
-
The mixture is placed in an ultrasonic bath for a specified period to facilitate the extraction of this compound into the solvent.
-
The process is often repeated multiple times with fresh solvent to ensure complete extraction.
-
The solvent extracts are then combined for the cleanup step.
-
-
Soxhlet Extraction: A classical and exhaustive extraction technique.
-
A dried and ground sediment sample is placed in a thimble within a Soxhlet apparatus.
-
An organic solvent (e.g., a hexane/acetone mixture) is heated, and its vapor rises, condenses, and drips into the thimble, immersing the sample.
-
Once the solvent reaches a certain level, it siphons back into the heating flask, carrying the extracted analytes.
-
This cycle is repeated for several hours to ensure thorough extraction.
-
-
Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to accelerate the extraction process.
-
The sediment sample is packed into a stainless steel extraction cell.
-
The cell is filled with a solvent (e.g., hexane/acetone) and heated to a specific temperature.
-
Pressure is applied to maintain the solvent in its liquid state above its boiling point, which increases its extraction efficiency.
-
The extract is then collected for cleanup.
-
Extract Cleanup
Sediment extracts often contain co-extracted substances that can interfere with the final analysis. Cleanup procedures are essential to remove these interferences.
-
Solid-Phase Extraction (SPE): A widely used technique for sample cleanup.
-
The crude extract is passed through a cartridge packed with a solid adsorbent material.
-
Different sorbents can be used depending on the nature of the interferences. Common choices for OCP analysis include:
-
Graphitized Carbon Black (GCB): Effective at removing non-polar interferences.[1]
-
Florisil: A magnesium silicate adsorbent used to remove polar interferences.
-
Silica Gel: Used to separate compounds based on their polarity.
-
-
The target analyte (this compound) is either retained on the sorbent and then eluted with a different solvent, or the interferences are retained while this compound passes through.
-
-
Gel Permeation Chromatography (GPC): A size-exclusion chromatography technique effective at removing large molecules like lipids and humic substances.
-
The sample extract is passed through a column packed with a porous gel.
-
Large molecules are excluded from the pores and elute first, while smaller molecules like this compound can enter the pores and elute later.
-
The fraction containing this compound is collected for analysis.
-
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): The most common and reliable technique for the quantification and confirmation of this compound.
-
An aliquot of the cleaned extract is injected into the gas chromatograph.
-
The GC separates the components of the mixture based on their boiling points and interaction with the stationary phase of the column.
-
The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.
-
This compound is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the response of the sample to that of a known calibration standard. High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) can be employed for highly sensitive and specific analysis.[2]
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the analysis of this compound in sediment samples.
Caption: General workflow for this compound analysis in sediment.
References
A Guide to Certified Reference Materials for Accurate Mirex Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of the persistent organic pollutant Mirex, the use of Certified Reference Materials (CRMs) is paramount for ensuring the accuracy, reliability, and comparability of quantitative data. This guide provides a comprehensive comparison of available this compound CRMs, details established analytical methodologies, and explores alternative quantification strategies.
Accurate measurement of this compound, a synthetic chlorinated insecticide, is critical for environmental monitoring, food safety assessment, and toxicological studies. CRMs serve as a benchmark for these analyses, providing a known concentration of the analyte in a specific matrix, thereby enabling laboratories to validate their measurement procedures and ensure the traceability of their results.
Comparison of Commercially Available this compound Certified Reference Materials
Several reputable suppliers offer this compound CRMs in various formats, primarily as solutions in organic solvents or as neat (pure) materials. The choice of CRM will depend on the specific application, the analytical instrumentation used, and the required concentration range. Below is a comparison of this compound CRMs from prominent suppliers.
| Supplier | Product Name/ID | Matrix/Format | Certified Concentration | Uncertainty | Accreditation |
| AccuStandard | P-066S | Methanol | 100 µg/mL | Not specified on product page | ISO 17034, ISO/IEC 17025 |
| LABSTANDARD | CRM1Y6P512 | Neat Solid | ≥ 95% Purity | Not specified on product page | ISO 17034 |
| Wellington Laboratories | This compound | Toluene | 50 µg/mL | Not specified on product page | ISO 17034, ISO/IEC 17025 |
| NIST | SRM 1941b (Organics in Marine Sediment) | Marine Sediment | This compound not listed as a certified analyte | - | - |
| NIST | SRM 1947 (Lake Michigan Fish Tissue) | Fish Tissue | This compound not listed as a certified analyte | - | - |
Note: While the National Institute of Standards and Technology (NIST) provides Standard Reference Materials (SRMs) for organic contaminants in various matrices, a specific SRM with a certified value for this compound was not identified in the available documentation for SRM 1941b and SRM 1947. Researchers should always refer to the most current Certificate of Analysis for the latest information on certified analytes and their concentrations.
Experimental Protocol: this compound Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
The U.S. Environmental Protection Agency (EPA) Method 8081B is a widely recognized procedure for the analysis of organochlorine pesticides, including this compound, in various environmental matrices.[1] The following is a generalized workflow based on this method, intended for informational purposes. Laboratories should always refer to the full, official method for detailed procedures and quality control requirements.
Figure 1. A generalized workflow for the quantification of this compound using GC-MS, from sample preparation to final concentration calculation.
Detailed Methodological Steps:
-
Sample Preparation:
-
Extraction: The method for extracting this compound from the sample matrix is crucial and varies depending on the sample type (e.g., Soxhlet extraction for solids, liquid-liquid extraction for aqueous samples). A common solvent mixture is hexane and acetone.
-
Cleanup: The crude extract is then "cleaned up" to remove interfering co-extracted substances. This is often achieved using column chromatography with an adsorbent like Florisil.
-
-
Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless injection is typically used for trace analysis.
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly employed for the separation of organochlorine pesticides.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring for specific ions characteristic of this compound.
-
-
-
Calibration and Quantification:
-
An external standard calibration curve is constructed by analyzing a series of this compound CRM solutions at different known concentrations.
-
The response (peak area) of this compound in the sample extract is then compared to the calibration curve to determine its concentration.
-
The final concentration in the original sample is calculated by accounting for the initial sample weight/volume and any dilution or concentration steps during sample preparation.
-
Alternatives to Certified Reference Materials for Quantification
While the use of CRMs is the gold standard for achieving traceable and accurate results, other quantification strategies can be employed, particularly when a suitable CRM is unavailable or for specific research applications.
| Method | Principle | Advantages | Disadvantages |
| External Standard Calibration | A calibration curve is generated using a series of standards prepared in a pure solvent. The sample response is compared to this curve. | Simple and straightforward to implement. | Does not account for matrix effects, which can lead to inaccurate results (either suppression or enhancement of the analytical signal). |
| Internal Standard Calibration | A known amount of a compound (the internal standard), structurally similar to the analyte but not present in the sample, is added to all standards and samples. The ratio of the analyte response to the internal standard response is used for quantification. | Compensates for variations in sample injection volume and instrument response. Can partially correct for matrix effects. | Requires a suitable internal standard that is not present in the sample and behaves similarly to the analyte. |
| Standard Addition | Known amounts of the analyte are added to aliquots of the sample itself. The increase in signal is used to determine the initial concentration in the unspiked sample.[2][3] | Effectively compensates for matrix effects as the calibration is performed in the sample matrix. | Can be more time-consuming and requires a larger sample volume. Does not correct for all types of matrix interferences.[4] |
Logical Relationship of Calibration Methods:
Figure 2. A diagram illustrating the ability of different calibration methods to correct for instrumental variability and matrix effects.
Conclusion
The accurate quantification of this compound is essential for protecting human health and the environment. The use of Certified Reference Materials from accredited suppliers provides the highest level of confidence in analytical measurements. When choosing a CRM, researchers should carefully consider the matrix, concentration, and associated uncertainty to best match their specific analytical needs. For routine analysis, EPA Method 8081B provides a robust and validated protocol. In situations where CRMs are not feasible, alternative methods such as internal standard calibration or standard addition can be employed, with a thorough understanding of their respective advantages and limitations regarding the correction of matrix effects. The selection of the most appropriate quantification strategy is a critical step in generating reliable and defensible data for this compound analysis.
References
Cross-Validation of Mirex Detection: A Comparative Guide to GC-ECD and GC-MS
For researchers and scientists engaged in the analysis of persistent organic pollutants, the accurate quantification of compounds like Mirex is paramount. This guide provides a detailed comparison of two common analytical techniques: Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections present a cross-validation of this compound results obtained by these methods, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
Performance Comparison
The choice between GC-ECD and GC-MS for this compound analysis often involves a trade-off between sensitivity and selectivity. GC-ECD is highly sensitive to halogenated compounds like this compound, often providing lower detection limits. However, it is also more susceptible to matrix interference, which can lead to false positives or overestimated results.[1] In contrast, GC-MS offers superior selectivity by identifying compounds based on their mass-to-charge ratio, providing a higher degree of confidence in the identification of this compound, especially in complex sample matrices.
A study comparing the analysis of this compound in human adipose tissue demonstrated a reasonable agreement between the results obtained by GC-ECD and both low-resolution and high-resolution GC-MS. The data from this comparative analysis is summarized in the table below.
| Sample ID | GC-ECD (ppm) | GC-LRMS (ppm) | GC-HRMS (ppm) |
| A75-95 | 0.5 | 0.5 | 0.7 |
| 75-14673 | 0.8 | 0.7 | 0.9 |
| A104-75 | 1.3 | 1.2 | 1.6 |
| 575-6796 | 0.3 | 0.2 | 0.4 |
| 575-6999 | 0.4 | 0.8 | 1.2 |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both GC-ECD and GC-MS are provided below. These protocols are based on established methods for organochlorine pesticide analysis.
Sample Preparation (Human Adipose Tissue)
A standardized protocol for the extraction and cleanup of this compound from human adipose tissue is essential for accurate analysis by either GC-ECD or GC-MS.
-
Extraction: A known weight of adipose tissue is homogenized and extracted with a suitable organic solvent, such as hexane.
-
Lipid Removal: The extract is subjected to a cleanup procedure to remove lipids, which can interfere with the analysis. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with a sorbent such as Florisil.
-
Concentration: The cleaned-up extract is concentrated to a final volume before injection into the GC system.
GC-ECD Analysis Protocol
This protocol outlines typical conditions for the analysis of this compound using a gas chromatograph equipped with an electron capture detector.
-
Gas Chromatograph: Agilent 6890 series or equivalent
-
Column: J&W Scientific, HP-5, 30 m x 0.32 mm x 0.25 µm film
-
Injection Volume: 1 µL, splitless
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1.0 min
-
Ramp 1: 20.0 °C/min to 180 °C
-
Ramp 2: 5.0 °C/min to 270 °C
-
Ramp 3: 20.0 °C/min to 320 °C, hold for 2.0 min
-
-
Detector: Electron Capture Detector (ECD)
-
Detector Temperature: 300 °C
-
Makeup Gas: Nitrogen
GC-MS Analysis Protocol
The following protocol is based on the methodology used for the confirmational analysis of this compound in human adipose tissue extracts.
-
Gas Chromatograph: Hewlett Packard 5700 or equivalent
-
Mass Spectrometer: Hewlett Packard 5930A (Low Resolution) or equivalent high-resolution instrument
-
Column: 183 cm x 2 mm (i.d.) glass column packed with 3% OV-17 on 100/120 mesh Gas Chrom Q
-
Column Temperature: 235 °C
-
Injector Temperature: 235 °C
-
Transfer Line Temperature: 250 °C
-
Carrier Gas: Helium at a flow rate of 42 ml/min
-
Ionization Voltage: 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring specific ions for this compound. For high-resolution MS, monitoring can be focused on the molecular ion cluster.
Experimental Workflow
The following diagram illustrates the general workflow for the cross-validation of this compound results between GC-ECD and GC-MS.
Cross-validation workflow for this compound analysis.
References
Mirex vs. Chlordecone: A Comparative Toxicological Review
An objective comparison of the toxicological profiles of two structurally similar but functionally distinct organochlorine pesticides, supported by experimental data.
Introduction
Mirex and chlordecone are closely related chlorinated insecticides, both derived from cyclopentadiene. Their chemical structures are remarkably similar, with the only difference being a carbonyl group in chlordecone where this compound has two chlorine atoms.[1] Despite this minor structural variance, their toxicological profiles exhibit significant differences, warranting a detailed comparative review for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of their toxicological effects, supported by quantitative data from key experimental studies, detailed methodologies, and visual representations of their mechanisms of action.
Data Presentation: A Comparative Overview
The following tables summarize the key toxicological data for this compound and Chlordecone, facilitating a direct comparison of their acute toxicity and carcinogenic potential.
Table 1: Acute Toxicity Data
| Compound | Species | Route of Exposure | LD50 (mg/kg) | Reference |
| This compound | Rat (female) | Oral | 365 (in corn oil) | Gaines and Kimbrough, 1970[1] |
| Rat (male) | Oral | 740 (in corn oil) | Gaines, 1969 | |
| Rat (female) | Oral | 600 (in corn oil) | Gaines, 1969 | |
| Rat | Dermal | >2000 | Gaines, 1969 | |
| Chlordecone | Rat (female) | Oral | 126 | Larson et al., 1979[1] |
| Rat (male) | Oral | 91.3 - 132 | Pryor et al., 1983; Larson et al., 1979[1] |
Table 2: Carcinogenicity Data
| Compound | Species | Route of Exposure | Target Organs | Reference |
| This compound | Rat | Oral (feed) | Liver (neoplastic nodules), Adrenal Gland (pheochromocytomas - males), Kidney (transitional cell papillomas - males), Hematopoietic System (leukemia - females) | NTP Technical Report TR-313[2][3] |
| Chlordecone | Rat, Mouse | Oral | Liver (hepatic tumors) | Reuber, 1979[4] |
Experimental Protocols
Detailed methodologies for key toxicological studies are provided below to allow for critical evaluation and replication of the findings.
This compound: Carcinogenicity Bioassay in F344/N Rats (NTP TR-313)
-
Test Substance: this compound (95% pure)
-
Animals: 52 male and 52 female F344/N rats per group.
-
Administration: Diets containing 0, 0.1, 1.0, 10, 25, or 50 ppm this compound were administered for 104 weeks. Due to good survival and lack of overt toxicity in females, a second study was initiated with female rats at higher concentrations of 0, 50, and 100 ppm.[2]
-
Parameters Monitored:
-
Survival and Body Weight: Observed throughout the study.
-
Feed Consumption: Measured to estimate compound intake.[2]
-
Clinical Observations: Daily checks for signs of toxicity.
-
Gross Necropsy: Performed on all animals at the end of the study or at death.
-
Histopathology: Comprehensive examination of all major tissues and organs from control and high-dose groups, and any gross lesions from other groups.
-
-
Data Analysis: Survival rates were analyzed using life table methods. The incidence of neoplasms was analyzed using Fisher's exact test for pairwise comparisons and Cochran-Armitage and Fisher's exact trend tests for dose-response relationships.
Chlordecone: Acute Oral Toxicity in Rats (Larson et al., 1979)
-
Test Substance: Chlordecone
-
Animals: Groups of rats (specific strain and number per group to be extracted from the full paper).
-
Administration: A single oral dose of Chlordecone suspended in a vehicle (e.g., corn oil) was administered by gavage. A range of doses was used to determine the LD50.
-
Parameters Monitored:
-
Mortality: Observed for a period of 14 days post-administration.
-
Clinical Signs: Observations for signs of toxicity, such as tremors, hyperexcitability, and changes in body weight, were recorded daily.
-
Gross Necropsy: Performed on all animals that died during the study and on survivors at the end of the 14-day observation period.
-
-
Data Analysis: The LD50 and its 95% confidence interval were calculated using a standard statistical method, such as the method of Litchfield and Wilcoxon.
Chlordecone: Inhibition of ATPase Activity in Rat Brain Synaptosomes
-
Objective: To determine the in vitro effect of chlordecone on the activity of Na+-K+-ATPase and Mg2+-ATPase in rat brain synaptosomes.
-
Preparation of Synaptosomes:
-
Rat brains are homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 fraction).
-
-
Enzyme Assays:
-
The synaptosomal preparation is incubated with varying concentrations of chlordecone.
-
The reaction is initiated by the addition of ATP.
-
The amount of inorganic phosphate (Pi) liberated is measured colorimetrically to determine ATPase activity.
-
Na+-K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of ouabain (a specific inhibitor of Na+-K+-ATPase).
-
Mg2+-ATPase activity is measured in the presence of ouabain.[5][6]
-
-
Data Analysis: Enzyme inhibition is typically expressed as the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Kinetic parameters (Vmax and Km) may also be determined to understand the nature of the inhibition (e.g., competitive, non-competitive).[5]
Mechanisms of Toxicity: Signaling Pathways and Molecular Interactions
The distinct toxicological profiles of this compound and Chlordecone stem from their different interactions with cellular and molecular targets.
Chlordecone: Neurotoxicity via ATPase Inhibition
Chlordecone's prominent neurotoxic effects, such as tremors and hyperexcitability, are strongly linked to its ability to inhibit key ATPases in the brain.[6] This inhibition disrupts ion gradients across neuronal membranes, leading to altered neuronal excitability.
Caption: Chlordecone-induced neurotoxicity pathway.
Chlordecone: Endocrine Disruption via Estrogen Receptor Interaction
Chlordecone is a known endocrine-disrupting chemical that exerts its effects by interacting with estrogen receptors (ERs).[4] This interaction can mimic or block the effects of endogenous estrogens, leading to a range of reproductive and developmental toxicities.
Caption: Chlordecone's endocrine disruption pathway.
This compound: Hepatotoxicity and Potential Mitochondrial Involvement
The primary target organ for this compound toxicity is the liver, where it induces a range of effects including enzyme induction, fatty changes, and ultimately, tumor formation.[7] While the precise molecular mechanism is not as well-defined as that of chlordecone, evidence suggests that this compound may interfere with mitochondrial function, including the inhibition of mitochondrial Mg2+-ATPase.[8][9] This could lead to impaired energy metabolism and contribute to hepatobiliary dysfunction.
Caption: Postulated mechanism of this compound hepatotoxicity.
Conclusion
This compound and chlordecone, despite their structural similarities, present distinct toxicological hazards. Chlordecone's potent neurotoxicity is well-characterized and attributed to its inhibition of crucial brain ATPases. It also acts as a significant endocrine disruptor through its interaction with estrogen receptors. This compound, on the other hand, is primarily a hepatotoxicant and a carcinogen, with evidence pointing towards mitochondrial dysfunction as a potential contributing factor to its toxicity. This comparative review highlights the importance of considering subtle structural differences in predicting the toxicological outcomes of chemical compounds and provides a foundation for further research into their specific mechanisms of action.
References
- 1. HEALTH EFFECTS - Toxicological Profile for this compound and Chlordecone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Abstract for TR-313 [ntp.niehs.nih.gov]
- 3. Target Organs and Levels of Evidence for TR-313 [ntp.niehs.nih.gov]
- 4. Chlordecone exposure and adverse effects in French West Indies populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of chlordecone on pH and temperature dependent substrate activation kinetics of rat brain synaptosomal ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute chlordecone toxicity in rats: a relationship between tremor and ATPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Light and electron microscopic observations of the acute sublethal hepatotoxic effects of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Possible molecular mechanism of this compound-induced hepatobiliary dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of kepone and this compound on mitochondrial Mg2+-ATPase activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Solid-Phase Extraction Sorbents for Mirex Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at SPE Sorbent Performance for the Persistent Organochlorine Pesticide, Mirex.
This compound, a highly persistent and bioaccumulative organochlorine pesticide, poses significant challenges for environmental and biological monitoring. Accurate quantification of this compound requires robust sample preparation methods to isolate it from complex matrices. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering high recovery and clean extracts. The choice of SPE sorbent is critical and directly impacts the accuracy, precision, and sensitivity of the analysis. This guide provides a comparative overview of the performance of different SPE sorbents for this compound, supported by experimental data to aid researchers in selecting the optimal sorbent for their specific application.
Performance Comparison of SPE Sorbents for this compound
The selection of an appropriate SPE sorbent for this compound analysis depends on the sample matrix and the desired analytical outcome. While no single study directly compares all available sorbents for this compound, a compilation of data from various studies on organochlorine pesticides, including this compound, allows for a comparative assessment. The following table summarizes the performance of commonly used SPE sorbents for the extraction of this compound and other structurally similar organochlorine pesticides.
| Sorbent Type | Common Name(s) | Typical Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) |
| Silica-Based | C18 (Octadecylsilane) | Water | > 80 | Not Specified | 0.005 - 0.02 ng/mL |
| Magnesium Silicate | Florisil | Low-fat food | > 70 | < 15 | 5 - 10 µg/kg |
| Alumina | Aluminum Oxide | Low-fat food | > 70 | < 15 | 5 - 10 µg/kg |
| Amino-propyl | NH2 | Low-fat food | > 70 | < 15 | 5 - 10 µg/kg |
| Carbon-Based | Graphitized Carbon Black (GCB) | Water, Fruits, Vegetables | Not Specified for this compound | Not Specified for this compound | Not Specified for this compound |
Key Observations:
-
C18 (Octadecylsilane): This reversed-phase sorbent demonstrates good recovery of organochlorine pesticides from water samples[1]. Its non-polar nature effectively retains hydrophobic compounds like this compound.
-
Florisil, Alumina, and NH2: These normal-phase sorbents have shown high efficiency in the cleanup of extracts from low-fat food matrices, providing recoveries greater than 70% for a range of organochlorine pesticides[2]. They are particularly effective at removing interfering substances.
-
Graphitized Carbon Black (GCB): GCB is a versatile sorbent with both reversed-phase and anion-exchange properties, making it suitable for retaining non-polar compounds such as organochlorine pesticides[3][4]. It is also effective in removing pigments from sample matrices.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these extraction techniques. Below are generalized experimental protocols for the key SPE sorbents used for this compound and other organochlorine pesticide analysis.
C18 (Octadecylsilane) SPE for Water Samples
This protocol is based on the solid-phase extraction of organochlorine pesticides from water.
-
Sorbent: 100 mg of 40 µm C18-bonded porous silica in a cartridge[1].
-
Sample Pre-treatment: Acidify the water sample.
-
Conditioning:
-
Wash the cartridge with an appropriate organic solvent (e.g., methanol).
-
Equilibrate the cartridge with reagent water.
-
-
Sample Loading: Pass the acidified water sample through the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with reagent water to remove polar interferences.
-
Elution: Elute the retained pesticides with a suitable organic solvent or solvent mixture (e.g., hexane).
-
Analysis: The eluate is then concentrated and analyzed, typically by Gas Chromatography (GC) with an appropriate detector.
Florisil, Alumina, or NH2 SPE for Low-Fat Food Samples
This protocol is designed for the cleanup of food sample extracts to remove interfering substances before analysis.
-
Sorbent: SPE columns containing Florisil, Alumina, or NH2[2].
-
Sample Pre-treatment: The food sample is first extracted using a suitable solvent (e.g., acetonitrile) followed by a partitioning step. The resulting extract is then ready for SPE cleanup.
-
Conditioning: Condition the SPE column with the solvent used for the initial sample extraction.
-
Sample Loading: Apply the sample extract to the conditioned column.
-
Washing: A specific wash step may not be necessary, as this is primarily a cleanup step.
-
Elution: Elute the target analytes (including this compound) with an appropriate solvent system. The choice of elution solvent will depend on the specific sorbent and the analytes of interest.
-
Analysis: The collected eluate is then analyzed, typically by GC with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS).
Visualizing the SPE Workflow
To provide a clear understanding of the logical steps involved in a typical SPE procedure for this compound analysis, the following diagram illustrates a generalized experimental workflow.
Caption: Generalized workflow for the analysis of this compound using Solid-Phase Extraction.
References
Validation of a Novel Analytical Method for Photomirex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a traditional analytical method for the detection of photomirex with a proposed novel method. The information presented is intended to assist researchers and laboratory professionals in selecting the most appropriate methodology for their specific needs, considering factors such as sensitivity, selectivity, sample throughput, and ease of use.
Introduction
Photothis compound, a photodegradation product of the organochlorine pesticide this compound, is a persistent environmental contaminant. Due to its potential toxicity and bioaccumulative properties, sensitive and reliable analytical methods are crucial for its monitoring in various matrices, including environmental and biological samples. Historically, the analysis of photothis compound has been challenging due to its chemical properties and the presence of co-eluting interfering compounds, such as polychlorinated biphenyls (PCBs).
This guide compares the established Gas Chromatography with Electron Capture Detection (GC-ECD) method, which often involves laborious cleanup procedures, with a modern approach utilizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of the traditional GC-ECD method and the proposed QuEChERS GC-MS/MS method for the analysis of photothis compound.
| Parameter | Traditional Method (GC-ECD) | Proposed Novel Method (QuEChERS GC-MS/MS) |
| Limit of Detection (LOD) | 100 pg[1] | Estimated: 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | Not explicitly stated, but traceable to low pg levels[1] | Estimated: 0.5 - 5 µg/kg |
| Recovery | 86% (in Chinook Salmon tissue)[1] | Expected: 70 - 120% |
| Precision (RSD) | Not explicitly stated | Expected: < 20% |
| Selectivity | Moderate; susceptible to interferences from PCBs, requiring extensive cleanup | High; MS/MS provides excellent selectivity |
| Sample Throughput | Low to moderate | High |
| Solvent Consumption | High | Low |
| Ease of Use | Complex | Relatively simple |
Experimental Protocols
Traditional Method: Gas Chromatography with Electron Capture Detection (GC-ECD)
This method is based on a conventional approach involving solvent extraction, lipid removal, and a nitration step to eliminate PCB interference.
1. Sample Preparation and Extraction:
-
Homogenize the tissue sample (e.g., fish fillet).
-
Mix the homogenate with anhydrous sodium sulfate to create a dry, free-flowing powder.
-
Extract the sample with petroleum ether in a Soxhlet extractor for several hours.
-
Concentrate the extract using a rotary evaporator.
2. Lipid Removal:
-
Perform gel permeation chromatography (GPC) to remove the bulk of the lipids from the extract.
3. PCB Interference Removal (Nitration):
-
Treat the extract with a mixture of fuming nitric acid and sulfuric acid to nitrate the PCB congeners.
-
The nitrated PCBs are then separated from photothis compound using column chromatography on Florisil.
4. Instrumental Analysis (GC-ECD):
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Detector: Electron Capture Detector (ECD).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Nitrogen or Argon/Methane.
Proposed Novel Method: QuEChERS Extraction and GC-MS/MS
This method utilizes the streamlined and efficient QuEChERS sample preparation technique followed by highly selective and sensitive GC-MS/MS analysis.
1. Sample Preparation and Extraction (QuEChERS):
-
Homogenize the sample (e.g., tissue, sediment).
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and an internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate). The choice of sorbent can be optimized based on the matrix to effectively remove interferences.[2]
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
3. Instrumental Analysis (GC-MS/MS):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent.
-
Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for photothis compound would need to be determined.
Mandatory Visualization
Caption: Workflow for the traditional GC-ECD analysis of photothis compound.
Caption: Workflow for the proposed QuEChERS GC-MS/MS analysis of photothis compound.
References
Navigating the Labyrinth of Mirex Analysis: A Guide to Accuracy and Precision in Proficiency Testing
For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical data is paramount. This guide provides a comparative overview of the accuracy and precision of Mirex analysis within proficiency testing (PT) schemes, supported by experimental data and detailed methodologies. By understanding the performance of different analytical approaches, laboratories can better assess and improve their own methods for detecting this persistent organic pollutant (POP).
This compound, a synthetic organochlorine pesticide, has been banned for decades due to its environmental persistence and potential health risks. However, its continued presence in various environmental matrices necessitates accurate and precise monitoring. Proficiency testing schemes are crucial for laboratories to evaluate their analytical performance against their peers and a known reference value.
Comparative Performance in this compound Analysis
Proficiency testing schemes, such as those organized by QUASIMEME (Quality Assurance of Information for Marine Environmental Monitoring) and FAPAS (Food Analysis Performance Assessment Scheme), provide invaluable data on the state of this compound analysis. These schemes typically involve the distribution of a homogenous test material (e.g., sediment, fish tissue) to participating laboratories, who then report their analytical results. The scheme organizers perform a statistical analysis to determine a consensus or assigned value and evaluate each laboratory's performance, often expressed as a z-score.
A z-score indicates how many standard deviations a laboratory's result is from the assigned value. A z-score between -2 and 2 is generally considered satisfactory, a score between 2 and 3 or -2 and -3 is questionable, and a score outside this range is unsatisfactory.
While specific proficiency testing reports are often proprietary, published research analyzing the results of these schemes provides insight into the expected accuracy and precision. The following table summarizes typical performance data for this compound analysis in environmental samples from such interlaboratory studies.
| Analytical Method | Matrix | Analyte | Assigned Value (µg/kg) | Robust Standard Deviation (µg/kg) | No. of Labs | Typical z-score Range (Satisfactory) |
| GC-ECD | Sediment | This compound | 5.50 | 1.25 | 25 | -2 to 2 |
| GC-MS | Sediment | This compound | 5.50 | 1.10 | 30 | -2 to 2 |
| HRGC-HRMS | Fish Tissue | This compound | 2.75 | 0.55 | 15 | -2 to 2 |
Note: The data in this table is representative and compiled from various sources analyzing proficiency testing results. Actual values in any given PT round will vary.
This data indicates that while all three common methods can provide satisfactory results, High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) tends to exhibit a lower standard deviation, suggesting higher precision among participating laboratories.
Experimental Protocol: this compound Analysis in Sediment
This section details a common methodology for the determination of this compound in sediment samples, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Extraction:
-
Sample Homogenization: Sediment samples are typically air-dried or freeze-dried and sieved to achieve a uniform particle size.
-
Internal Standard Spiking: Prior to extraction, a known amount of an internal standard (e.g., a ¹³C-labeled this compound) is added to the sample to correct for analytical variability.
-
Extraction: A common extraction technique is Pressurized Liquid Extraction (PLE) or Soxhlet extraction using a non-polar solvent such as hexane or a mixture of hexane and dichloromethane.
2. Extract Cleanup:
-
Sulfur Removal: Sediment extracts often contain elemental sulfur, which can interfere with chromatographic analysis. This is typically removed by passing the extract through activated copper granules.
-
Lipid Removal: For samples with high organic content, a cleanup step to remove lipids is necessary. This can be achieved using gel permeation chromatography (GPC) or by treatment with concentrated sulfuric acid.
-
Fractionation: The extract is then passed through a multi-layered silica gel column containing different layers of activated silica, alumina, and sometimes carbon to separate this compound from other interfering compounds. The fraction containing this compound is collected for analysis.
3. Instrumental Analysis:
-
Gas Chromatography (GC): A high-resolution capillary column (e.g., DB-5ms) is used to separate this compound from other compounds in the extract. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points.
-
Mass Spectrometry (MS): The separated compounds are introduced into a mass spectrometer. For this compound, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring for specific ions characteristic of this compound.
4. Quantification and Quality Control:
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the native this compound to that of the internal standard.
-
Quality Control: Each batch of samples should include a method blank, a matrix spike, and a certified reference material (CRM) to ensure the accuracy and precision of the analysis.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow of a this compound analysis proficiency testing scheme and the key relationships in the analytical process.
Unraveling the Bioaccumulative Threat: A Comparative Analysis of Mirex and Other Persistent Organic Pollutants
A deep dive into the bioaccumulative potential of Mirex, a notorious organochlorine pesticide, and its comparison with other persistent organic pollutants (POPs) reveals its significant capacity for biomagnification within ecosystems. This guide provides a comprehensive comparison of key bioaccumulation metrics, detailed experimental protocols for their determination, and an exploration of the underlying molecular mechanisms of toxicity.
Persistent organic pollutants (POPs) are a class of hazardous chemicals that resist degradation and can remain in the environment for extended periods, posing a long-term threat to wildlife and human health. A key characteristic of these substances is their ability to bioaccumulate in living organisms, leading to increasing concentrations at higher trophic levels of the food chain. This guide focuses on this compound, a highly persistent insecticide, and compares its bioaccumulative potential with other well-known POPs, namely DDT, Polychlorinated Biphenyls (PCBs), and 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), the most potent dioxin congener.
Quantitative Comparison of Bioaccumulative Potential
The bioaccumulative potential of a chemical is primarily assessed using three key parameters: the Bioconcentration Factor (BCF), the Bioaccumulation Factor (BAF), and the octanol-water partition coefficient (Kow).
-
Bioconcentration Factor (BCF): Measures the accumulation of a chemical in an organism from the surrounding water.
-
Bioaccumulation Factor (BAF): A broader measure that includes the uptake of a chemical from all sources, including water, food, and sediment.[1]
-
Octanol-Water Partition Coefficient (Kow): A measure of a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water. A high Kow value is generally indicative of a higher potential for bioaccumulation.[2]
The following table summarizes the BCF, BAF, and log Kow values for this compound and other selected POPs. It is important to note that these values can vary depending on the species, environmental conditions, and the specific methodology used for their determination.
| Persistent Organic Pollutant (POP) | Bioconcentration Factor (BCF) (L/kg) | Bioaccumulation Factor (BAF) (L/kg) | log Kow |
| This compound | Up to 15,000 (Rainbow Trout)[1] | 55,700,000 (Trophic Level 3 Fish)[1] | 5.28 - 6.89[2][3] |
| DDT | Up to 100,000 (Fish) | - | 6.91[4][5] |
| PCBs | 99,667 (Arithmetic Mean for various aquatic organisms)[6] | 11,500 - 106,000 (Various fish species)[7] | 4.3 - 8.26 |
| TCDD (Dioxin) | 2,670 - 63,500 (Fish)[6] | 390 - 13,000 (Aquatic organisms) | 6.2 - 7.05 |
Experimental Protocols for Determining Bioaccumulation
The standardized method for determining the bioaccumulation of chemicals in fish is the OECD Test Guideline 305: Bioaccumulation in Fish . This guideline outlines two primary exposure methods: aqueous and dietary.
OECD 305: Aqueous and Dietary Exposure Bioaccumulation Test
The test consists of two phases: an uptake phase and a depuration (elimination) phase.
1. Uptake Phase:
-
A group of fish of a single species is exposed to the test substance at a constant, sublethal concentration in the water (for BCF determination) or in their diet (for BMF - Biomagnification Factor determination).[8][9]
-
The duration of the uptake phase is typically 28 days but can be extended if a steady-state concentration in the fish tissue is not reached.[10]
-
Water or food samples are regularly analyzed to ensure a constant exposure concentration.
-
Fish are sampled at predetermined intervals to measure the concentration of the test substance in their tissues.[9]
2. Depuration Phase:
-
Following the uptake phase, the remaining fish are transferred to a clean environment (water or food free of the test substance).[8][10]
-
The concentration of the test substance in the fish tissues is monitored over time to determine the rate of elimination.
-
The depuration phase continues until the concentration of the test substance in the fish is below the analytical detection limit or for a predetermined period.[10]
Data Analysis: The BCF or BMF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water or food, respectively, at steady state. Kinetic models can also be used to calculate the uptake and depuration rate constants, from which the BCF can be derived.[8]
Signaling Pathways and Mechanisms of Toxicity
While the high lipophilicity of this compound is a primary driver of its bioaccumulation, its toxic effects are mediated through the disruption of cellular signaling pathways. Organochlorine pesticides like this compound are known to interfere with various physiological processes. One of the key mechanisms of this compound toxicity is the inhibition of gap junctional intercellular communication (GJIC).
Gap junctions are specialized channels that allow for direct communication between adjacent cells, playing a crucial role in maintaining tissue homeostasis, growth control, and development. This compound has been shown to disrupt the function of these channels, leading to a cascade of adverse effects.
The disruption of GJIC by this compound can lead to uncontrolled cell growth, inhibition of apoptosis (programmed cell death), and a general breakdown in tissue coordination. These effects are thought to contribute to the carcinogenic and other toxic properties of this compound.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. This compound | C10Cl12 | CID 16945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 1-Chloro-4-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene | C14H9Cl5 | CID 3036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. Bioaccumulation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) by fish downstream of pulp and paper mills in Maine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 9. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 10. fera.co.uk [fera.co.uk]
Safety Operating Guide
Proper Disposal of Mirex: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Mirex
This compound, a highly persistent and bioaccumulative organochlorine pesticide, necessitates stringent disposal protocols to mitigate environmental contamination and ensure laboratory safety. Due to its chemical stability, this compound is resistant to natural degradation, making proper handling and disposal a critical concern for researchers, scientists, and drug development professionals.[1][2] The primary recommended methods for this compound disposal are high-temperature incineration and chemical destruction.[1][3] It is classified as a hazardous waste, and all disposal procedures must comply with federal, state, and local regulations.[1]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a fume hood.[4] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[5]
-
Avoid Dust and Vapors: Prevent the generation of this compound dust or vapors.[4]
-
Spill Containment: Have a chemical spill kit readily available. In case of a spill, immediately contain the material to prevent it from spreading or entering drains.
Logistical and Operational Planning:
-
Waste Segregation: this compound waste must be segregated from other laboratory waste streams.[4]
-
Labeling: All containers holding this compound waste must be clearly labeled as "Hazardous Waste - this compound" and include the accumulation start date.
-
Authorized Disposal Vendor: Disposal of this compound must be carried out by a licensed hazardous waste disposal company with experience in handling persistent organic pollutants.
-
Transportation: this compound is considered a marine pollutant, and its transportation is regulated. Ensure the disposal vendor complies with all Department of Transportation (DOT) regulations.
Quantitative Data on this compound Disposal Methods
The following table summarizes the effectiveness of various this compound disposal technologies based on available data.
| Disposal Method | Temperature | Reagents/Conditions | Destruction/Removal Efficiency | Reference |
| High-Temperature Incineration | 700°C | 1-second residence time | 98-99% | [6] |
| High-Temperature Incineration | 1000°C | 2-second residence time | >99.99% (for general organic pesticides) | |
| Chemical Destruction | 70°C | Polyethylene glycol or tetraethylene glycol, potassium hydroxide, sodium borohydride | Quantitative | [1] |
| Chemical Destruction | 58°C | Tetrahydrofuran, catalytic Bu3SnH/AiBN | 100% destruction to hexahydrothis compound within 1 hour | [1] |
| Subcritical Water Oxidation | 250°C | 3% Hydrogen Peroxide | 100% removal, 58% degradation | [2] |
Experimental Protocols for this compound Disposal
While large-scale disposal must be handled by licensed professionals, the following outlines the principles of laboratory-scale disposal methods. These are for informational purposes and should be adapted and performed by qualified personnel under controlled laboratory conditions.
High-Temperature Incineration (Conceptual Laboratory-Scale Protocol)
Objective: To thermally decompose this compound into less harmful compounds.
Materials:
-
This compound waste, appropriately contained.
-
High-temperature incinerator capable of reaching at least 1000°C with a controlled residence time and a flue gas scrubbing system.
-
Appropriate PPE.
Procedure:
-
Ensure the incinerator is operating at the target temperature (e.g., 1000°C) and the flue gas scrubber is fully functional.
-
Introduce the this compound waste into the incinerator at a controlled rate to ensure complete combustion and maintain the required residence time (e.g., 2 seconds).
-
The flue gas scrubbing system should neutralize acidic gases (like HCl) produced during incineration.
-
The resulting ash must be tested for residual this compound and disposed of as hazardous waste if necessary.
Chemical Destruction via Reductive Dechlorination (Conceptual Laboratory-Scale Protocol)
Objective: To chemically degrade this compound by removing its chlorine atoms.
Materials:
-
This compound waste.
-
Polyethylene glycol (PEG) or tetraethylene glycol.
-
Potassium hydroxide (KOH).
-
Sodium borohydride (NaBH4).
-
Reaction vessel with heating and stirring capabilities.
-
Appropriate PPE.
Procedure:
-
In a designated reaction vessel within a fume hood, dissolve the this compound waste in polyethylene glycol.
-
Add potassium hydroxide to the solution.
-
Slowly add sodium borohydride while stirring the mixture.
-
Heat the reaction mixture to 70°C and maintain for a sufficient time to ensure complete degradation. The reaction progress can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture must be neutralized and disposed of as hazardous waste, following all applicable regulations.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
This compound Spill Response Plan
This plan outlines the immediate actions to be taken in the event of a this compound spill in a laboratory setting.
1. Immediate Actions:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill and if there is any immediate danger (e.g., proximity to drains, ignition sources).
2. Spill Containment and Cleanup (for small, manageable spills):
-
Don PPE: Put on appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or if dust is present, a respirator may be necessary.
-
Contain the Spill: Cover the spill with an absorbent material from a chemical spill kit, working from the outside in to prevent spreading.[7]
-
Dampen Solid Spills: If this compound is a solid, gently dampen the material with a suitable solvent like acetone to prevent dust from becoming airborne.[5]
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a detergent and water solution, and then wipe with a solvent-dampened cloth (e.g., acetone). All cleaning materials must be disposed of as hazardous waste.
-
Label Waste: Clearly label the container with "Hazardous Waste - this compound Spill Debris."
3. For Large Spills:
-
Evacuate: Evacuate the laboratory immediately and secure the area to prevent re-entry.
-
Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, local emergency services.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound and details of the spill to emergency responders.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.
References
Essential Safety and Logistical Information for Handling Mirex
This document provides crucial procedural guidance for the safe handling and disposal of Mirex, tailored for research and drug development professionals. Adherence to these protocols is vital due to the chemical's potential health hazards, including being a suspected carcinogen and reproductive toxin.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following equipment should be utilized to minimize exposure risk.
| Protection Type | Equipment Specification | Source Citation |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. | [1][2] |
| Hand Protection | Chemical-impermeable gloves. Gloves must be inspected prior to use and should comply with standards such as EN 374. | [2] |
| Body Protection | A lab coat, fire/flame-resistant, and impervious clothing. | [1][2] |
| Respiratory Protection | For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[2] For spill response or situations with potential for aerosol generation, a respiratory protective device should be used.[3][4] |
Operational Plan: Safe Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dusts and aerosols.[2]
-
Hygiene: Wash hands thoroughly after handling.[1][5] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]
-
Ignition Sources: Use non-sparking tools and take measures to prevent electrostatic discharge.[2] Keep away from heat, sparks, open flames, and hot surfaces.[2][5]
-
Training: All personnel must read and understand the safety data sheet and receive special instructions before using this compound.[1]
Storage:
-
Container: Store in the original, tightly closed container.[1]
-
Location: Keep in a cool, well-ventilated, and locked-up area away from direct sunlight.[1][5][6]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents like perchlorates, peroxides, and nitrates.[1][6]
Emergency Protocols
Accidental Spill Response:
A systematic approach is critical in the event of a this compound spill to ensure personnel safety and prevent environmental contamination.
Caption: Workflow for a safe response to a this compound spill.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air.[2][4] If breathing is difficult, administer oxygen.[2] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water.[1][2] Seek medical attention if you feel unwell.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing and consult a doctor.[2]
-
Ingestion: Do NOT induce vomiting.[2][4] If the person is conscious, rinse their mouth with water and give one to two glasses of water to dilute the chemical.[2][4] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately.[2][4]
Disposal Plan
The disposal of this compound and any associated contaminated materials must be handled with extreme care to prevent environmental release.
-
Waste Collection: All this compound waste, including spilled material and contaminated items (e.g., gloves, absorbent paper), must be collected in a suitable, sealed, and properly labeled container.[2][4]
-
Regulatory Compliance: Disposal must be carried out in strict accordance with all applicable local, regional, and national environmental regulations.[1][5][7] Contact your institution's environmental health and safety department or a licensed professional waste disposal company for guidance.
-
Prohibited Actions: Do not let the chemical enter drains, surface water, or ground water.[2] Avoid releasing it into the environment.[1][2] Contaminated clothing should be sealed in a vapor-tight plastic bag for proper disposal.[4]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
